2-Methylpiperidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546010 | |
| Record name | 2-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-14-8 | |
| Record name | 2-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 2-Methylpiperidine-3-carboxylic Acid
Abstract
This technical guide provides an in-depth exploration of 2-Methylpiperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in pharmaceutical research and drug development. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind the primary synthetic and isolation strategies for this valuable building block. We will detail the foundational method of catalytic hydrogenation for racemic synthesis and delve into the critical, stereochemistry-focused techniques required for producing enantiomerically pure forms. Key methodologies, including classical resolution via diastereomeric salt formation and stereoselective synthesis from the chiral pool, are discussed. This guide is structured to provide researchers, chemists, and drug development professionals with both the theoretical grounding and practical, field-proven protocols necessary to effectively work with and leverage this compound in their research endeavors.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties: the sp3-hybridized framework provides a rigid, three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets, while its basic nitrogen atom offers a handle for modulating physicochemical properties like solubility and bioavailability. Piperidine derivatives have demonstrated a vast range of biological activities, serving as CNS modulators, analgesics, antihistamines, and anti-cancer agents.[2]
This compound is a bifunctional derivative that serves as a constrained, non-proteinogenic amino acid analogue. The presence of two adjacent stereocenters at the C2 and C3 positions means it can exist as four possible stereoisomers. This stereochemical complexity is both a challenge and an opportunity; controlling the absolute configuration is paramount, as different enantiomers and diastereomers frequently exhibit profoundly different pharmacological activities and metabolic profiles. This guide focuses on the chemical strategies employed to synthesize and isolate this compound, with a particular emphasis on obtaining stereochemically pure isomers essential for modern drug discovery.
Physicochemical and Structural Properties
This compound is a chiral molecule whose properties are defined by its specific stereochemistry. It serves as a critical intermediate in the synthesis of more complex molecules.[3] The carboxylic acid group provides a reactive site for forming amides or esters, while the secondary amine of the piperidine ring can be further functionalized or protected.[3]
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| General Structure | A piperidine ring substituted with a methyl group at position 2 and a carboxylic acid at position 3. | |
| Stereoisomers | (2S,3S), (2R,3R), (2S,3R), (2R,3S) | [3][4] |
| Common Forms | Often handled as a hydrochloride salt to improve stability and solubility. | |
| Key Applications | Building block in peptide synthesis, intermediate for complex heterocyclic compounds, scaffold for neurological and anticancer drug discovery. | [3] |
| CAS Numbers | 110287-65-5 ((2S,3S)-isomer)[3]; 1932583-70-4 ((2R,3S)-isomer)[4]; 1220040-26-5 (Hydrochloride salt, unspecified stereochemistry) | [3][4] |
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two approaches: racemic synthesis followed by resolution, or stereoselective synthesis that establishes the desired chirality from the outset. The choice depends on factors like cost, scale, and the availability of chiral starting materials or catalysts.
Foundational Achiral Synthesis: Catalytic Hydrogenation
The most direct and established method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. This approach is robust, scalable, and utilizes readily available starting materials.
Causality: The aromatic pyridine ring is resistant to reduction under mild conditions. However, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel, in combination with high-pressure hydrogen, provide a surface for the adsorption and activation of both the heterocycle and H₂, facilitating the complete saturation of the ring.[5] The choice of a palladium catalyst is often preferred due to its high activity and selectivity, minimizing side reactions.[5] The reaction is typically performed in a protic solvent like water or ethanol to aid in proton transfer steps during the reduction mechanism.[5]
Start [label="2-Methyl-3-pyridinecarboxylic Acid\n(Starting Material)"]; Catalyst [label="Pd/C Catalyst\nH₂ Gas (High Pressure)\nSolvent (e.g., H₂O, EtOH)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Hydrogenation Reaction\n(e.g., 90-100°C, 4-5 MPa)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Filtration [label="Catalyst Filtration"]; Evaporation [label="Solvent Removal"]; Product [label="Racemic this compound", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];
Start -> Catalyst [style=invis]; Catalyst -> Reaction; Start -> Reaction [label="Combine in Reactor"]; Reaction -> Filtration [label="Reaction Complete"]; Filtration -> Evaporation; Evaporation -> Product; }
Diagram 1: General Workflow for Racemic Synthesis via Hydrogenation.
Protocol 3.1.1: Preparation of Racemic this compound
This protocol is a generalized representation based on established chemical principles for the reduction of pyridine carboxylic acids.[5]
-
Reactor Setup: Charge a high-pressure hydrogenation vessel with 2-methyl-3-pyridinecarboxylic acid (1.0 eq), 10% Palladium on Carbon (0.01-0.05 eq by weight), and a suitable solvent (e.g., water, 5-8x the weight of the starting material).[5]
-
Inerting: Seal the vessel and purge the headspace with an inert gas, such as nitrogen, three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 4-5 MPa).[5] Heat the reaction mixture to the target temperature (e.g., 90-100°C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-4 hours.[5]
-
Cooldown and Depressurization: Cool the reactor to ambient temperature and carefully vent the excess hydrogen gas. Purge the vessel again with nitrogen.
-
Workup: Open the vessel and filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional solvent.
-
Isolation: Combine the filtrates and reduce the solvent volume under vacuum. The product can then be crystallized, often by adding an anti-solvent like methanol, and collected by filtration.[5] This process typically yields the racemic mixture of the cis and trans diastereomers.
Stereoselective Synthesis from the Chiral Pool
To avoid the complexities of resolving a racemic mixture, a more elegant approach is to begin with a readily available, enantiomerically pure starting material—a strategy known as "chiral pool" synthesis. L-glutamic acid is an excellent precursor for this purpose.
Causality: L-glutamic acid provides a pre-existing stereocenter and the necessary carbon backbone. The synthetic challenge lies in manipulating its functional groups (two carboxylic acids and an amine) to form the desired piperidine ring. This multi-step process involves protecting the amine (e.g., as a Boc carbamate), reducing both carboxylic acids to alcohols, converting the alcohols to leaving groups (e.g., tosylates), and finally, inducing an intramolecular cyclization by reaction with a primary amine to form the piperidine ring.
Start [label="L-Glutamic Acid\n(Chiral Precursor)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="1. Esterification\n2. N-Boc Protection"]; Intermediate1 [label="(S)-Boc-glutamate\ndimethyl ester"]; Step2 [label="Reduction (e.g., NaBH₄)"]; Intermediate2 [label="(S)-N-Boc-2-amino-\npentane-1,5-diol"]; Step3 [label="Di-tosylation"]; Intermediate3 [label="Di-tosylate intermediate"]; Step4 [label="Cyclization with\nPrimary Amine"]; Product [label="Enantiopure Substituted\n3-(N-Boc amino)piperidine", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }
Diagram 2: Chiral Pool Synthesis from L-Glutamic Acid.
Isolation, Purification, and Chiral Resolution
For syntheses that produce a racemic mixture, the most critical step is the separation of the enantiomers. This "isolation" phase is crucial for obtaining the biologically relevant isomer.
Classical Resolution via Diastereomeric Salt Formation
This technique remains a workhorse in both laboratory and industrial settings for its cost-effectiveness and scalability.
Causality: Enantiomers possess identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques. However, by reacting the racemic mixture (a basic amine in this case) with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed.[6] Diastereomers have different physical properties, most importantly, differential solubility in a given solvent system.[6] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.[7][8] Commonly used resolving agents for amines include derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid) or mandelic acid.[6][7]
Racemate [label="Racemic Mixture\n(R-acid + S-acid)"]; Agent [label="Chiral Resolving Agent\n(e.g., L-(+)-Tartaric Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Salt [label="Formation of\nDiastereomeric Salts\n(R,L-salt and S,L-salt)"]; Separation [label="Fractional Crystallization\n(Exploits differential solubility)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Solid [label="Insoluble Salt Precipitates\n(e.g., R,L-salt)"]; Liquid [label="Soluble Salt in Mother Liquor\n(e.g., S,L-salt)"]; Liberation1 [label="Liberate Free Acid\n(e.g., pH adjustment)"]; Liberation2 [label="Liberate Free Acid\n(e.g., pH adjustment)"]; Product1 [label="Enantiomer 1\n(R-acid)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"]; Product2 [label="Enantiomer 2\n(S-acid)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];
Racemate -> Salt; Agent -> Salt; Salt -> Separation; Separation -> Solid [label="Less Soluble"]; Separation -> Liquid [label="More Soluble"]; Solid -> Liberation1; Liquid -> Liberation2; Liberation1 -> Product1; Liberation2 -> Product2; }
Diagram 3: Workflow for Classical Chiral Resolution.
Protocol 4.1.1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a conceptual guide to the process, as the optimal solvent and resolving agent must be determined experimentally.[6]
-
Dissolution: Dissolve the racemic this compound (or its ester derivative, which is common) (1.0 eq) in a suitable heated solvent (e.g., ethanol, isopropanol, acetone).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, ~0.5 eq for a dicarboxylic acid resolving a mono-basic amine) in the same heated solvent. Add this solution slowly to the solution of the racemate.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. Slow cooling is critical to ensure high diastereomeric purity of the resulting crystals.[6] Further cooling (e.g., to 0-5°C) may be required to maximize yield. The formation of a precipitate indicates that one diastereomeric salt is less soluble.
-
Isolation of Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Liberation of Free Base/Acid: Suspend the isolated salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomer of the target compound into the organic or aqueous layer, respectively.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the enantiomerically enriched product.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC.
Chromatographic Resolution
For analytical assessment and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[6]
Causality: CSPs are packed with a chiral material (often polysaccharide-based) that forms transient, diastereomeric complexes with the enantiomers in the mobile phase.[6] The difference in stability of these complexes leads to different retention times on the column, allowing for their separation. Adding a modifier like diethylamine (DEA) to the mobile phase is often necessary when separating basic compounds like piperidines to prevent peak tailing by masking active sites on the silica support.[6]
Applications in Drug Discovery and Synthesis
The true value of enantiomerically pure this compound lies in its application as a versatile building block.
-
Peptide Synthesis: When incorporated into a peptide sequence, it acts as a constrained amino acid mimic, forcing the peptide backbone into a specific conformation. This is a powerful strategy for improving binding affinity to a target receptor or enhancing metabolic stability. For use in solid-phase peptide synthesis, the piperidine nitrogen is typically protected with an Fmoc or Boc group.[3]
-
Scaffold for Bioactive Molecules: It serves as an important intermediate for more complex pharmaceuticals.[3] Its defined stereochemistry is transferred to the final product, which is critical for efficacy. Derivatives have been investigated for activity against neurological disorders and as potential anticancer agents.[3] The piperidine scaffold is a privileged structure, meaning it is frequently found in bioactive compounds, making this a valuable starting point for building compound libraries for screening.[3][9]
Conclusion
This compound represents more than just a chemical intermediate; it is a tool for imparting specific three-dimensional structure in the design of novel therapeutics. While its discovery is rooted in the fundamental principles of heterocyclic chemistry, its modern utility is defined by the sophisticated techniques of stereoselective synthesis and chiral resolution. Understanding the causality behind these methods—from the surface chemistry of catalytic hydrogenation to the thermodynamics of diastereomeric salt crystallization—empowers researchers to make informed decisions in their synthetic campaigns. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and isolation of this valuable compound, paving the way for its continued application in the advancement of medicinal chemistry.
References
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
- Google Patents.
-
PubChem. (2S,3R)-3-methylpiperidine-2-carboxylic acid. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
University of Arizona. Piperidine-based drug discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Initial Synthesis and Characterization of 2-Methylpiperidine-3-carboxylic Acid
Abstract This technical guide provides a comprehensive overview of a robust and well-established method for the initial synthesis and detailed characterization of 2-Methylpiperidine-3-carboxylic acid. This compound, a substituted derivative of nipecotic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document outlines a logical synthetic pathway commencing from 2-methylnicotinic acid, proceeding through catalytic hydrogenation, and culminating in the target molecule. The causality behind key experimental choices is discussed to provide field-proven insights for researchers. Furthermore, a complete workflow for the structural elucidation and purity confirmation of the final product is presented, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important chemical entity.
Introduction: Significance and Structural Context
This compound belongs to the piperidine family of heterocyclic compounds, which are prominent scaffolds in numerous bioactive molecules and pharmaceutical agents.[1] As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it is of significant interest to medicinal chemists. Nipecotic acid and its derivatives are widely recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for the treatment of various neurological and psychological disorders.[2] The introduction of a methyl group at the C2 position of the piperidine ring introduces a chiral center and provides a vector for exploring structure-activity relationships, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.[1]
The molecule's structure, featuring a rigid piperidine ring, a carboxylic acid group for potential amide or ester formation, and a secondary amine, makes it a versatile intermediate for the synthesis of more complex pharmaceutical targets.[1] Understanding its synthesis and possessing a validated protocol for its characterization are therefore foundational steps for its application in drug discovery programs.
Synthesis Pathway: From Pyridine to Piperidine
The synthesis of this compound is most effectively achieved through the saturation of a corresponding aromatic precursor. The rationale for this approach lies in the commercial availability of substituted pyridines and the high efficiency of catalytic hydrogenation for converting the stable aromatic ring into a saturated piperidine system.
Retrosynthetic Strategy
The chosen strategy involves a two-step process starting from commercially available 2-methylnicotinic acid. The first step is an esterification of the carboxylic acid, which is crucial for preventing the acidic proton from poisoning the hydrogenation catalyst in the subsequent step. The second and key step is the catalytic hydrogenation of the substituted pyridine ring to yield the saturated piperidine ring system. This is followed by a simple hydrolysis (saponification) of the ester to reveal the target carboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 2-Methylnicotinic Acid
-
Rationale: The carboxylic acid is converted to its ethyl ester to prevent catalyst deactivation during hydrogenation and to improve solubility in organic solvents. Sulfuric acid serves as a classic and cost-effective catalyst for Fischer esterification.
-
Procedure:
-
Suspend 2-methylnicotinic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Remove the ice bath and heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 2-methylnicotinate, which can be used in the next step without further purification.
-
Step 2: Catalytic Hydrogenation of Ethyl 2-Methylnicotinate
-
Rationale: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings. Acetic acid is used as the solvent as it helps to maintain the catalyst's activity. High pressure is required to overcome the aromaticity of the pyridine ring.
-
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 2-methylnicotinate (1.0 eq) in glacial acetic acid.
-
Add Platinum(IV) oxide (5 mol %) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Heat the mixture to 50 °C and agitate vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 24 hours.
-
Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methylpiperidine-3-carboxylate.
-
Step 3: Saponification and Isolation
-
Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Subsequent acidification protonates the carboxylate salt and the piperidine nitrogen, typically yielding the hydrochloride salt of the final product, which is often a stable, crystalline solid.[3]
-
Procedure:
-
Dissolve the crude ester from the previous step in a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Heat the mixture to 60 °C for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
A precipitate may form upon acidification. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the aqueous solution to dryness in vacuo.
-
Triturate the resulting solid with cold isopropanol or acetone to remove inorganic salts.
-
Filter the solid and dry under vacuum to yield this compound, typically as its hydrochloride salt.
-
Characterization and Structural Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Caption: Workflow for the analytical characterization of the final product.
Physicochemical Properties
The synthesized compound is expected to be a white to off-white solid, consistent with literature descriptions of similar amino acid hydrochlorides.
| Property | Expected Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Molecular Weight (HCl Salt) | 179.65 g/mol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra will confirm the connectivity of the atoms and the successful reduction of the pyridine ring. Protons on carbons adjacent to the carbonyl group are expected to be deshielded and resonate around 2.0-3.0 ppm.[5]
Predicted ¹H NMR Data (in D₂O, 400 MHz) (Note: Chemical shifts are predictive and may vary. The NH and COOH protons may be exchanged in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5-3.7 | m | 1H | H-2 | Alpha to Nitrogen and Methyl |
| ~3.2-3.4 | m | 1H | H-6 (axial) | Alpha to Nitrogen |
| ~3.0-3.2 | m | 1H | H-3 | Alpha to Carbonyl |
| ~2.8-3.0 | m | 1H | H-6 (eq) | Alpha to Nitrogen |
| ~1.8-2.2 | m | 2H | H-4, H-5 | Piperidine ring protons |
| ~1.6-1.8 | m | 2H | H-4, H-5 | Piperidine ring protons |
| ~1.2-1.4 | d | 3H | -CH₃ | Methyl group coupled to H-2 |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | C=O |
| ~58-62 | C-2 |
| ~45-48 | C-6 |
| ~40-44 | C-3 |
| ~25-30 | C-4, C-5 |
| ~15-20 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For a carboxylic acid, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups.[6][7]
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |
| 2950-2850 (superimposed on O-H) | C-H Stretch | Aliphatic |
| ~2700-2200 (broad) | N-H Stretch (as ammonium salt) | R₃N⁺-H |
| 1730-1700 (strong, sharp) | C=O Stretch | Carboxylic Acid |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
| 960-900 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
The extremely broad peak from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid and provides strong evidence for the successful hydrolysis of the ester.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak.
| m/z Value | Ion | Rationale |
| 144.10 | [M+H]⁺ | Protonated molecular ion (C₇H₁₄NO₂⁺) |
| 126.09 | [M+H - H₂O]⁺ | Loss of water |
| 98.09 | [M+H - HCOOH]⁺ | Loss of formic acid |
The observation of a peak at m/z 144.10 would strongly corroborate the molecular formula and successful synthesis of the target compound.
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the catalytic hydrogenation of an ethyl 2-methylnicotinate precursor. The rationale behind each critical step, from esterification to protect the catalyst, to the specific conditions for ring saturation and final deprotection, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established to ensure the unambiguous characterization and structural validation of the final product. The presented protocols and expected analytical data serve as a robust resource for researchers in organic synthesis and medicinal chemistry, enabling the confident production and verification of this valuable molecular building block for further applications in drug discovery and development.
References
- ACS Publications. (n.d.). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9fZuVgafyc9UIBsM9vTV7aLEFagc-4e4F5gc-G_P6uJuwNPSdWobZnznf4pIAtRjKl8iLBpSks2gDGDQt7yXi8PAdeZ3oVkuIqSLwVYzYsqUlvSZW4T2ByP5N-6lJXlDytgKQa1gXYowS-dvepYk=
- PubMed. (2013, June 1). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEabNsHrl73mduxHScCpep9E6yr5UNlSizSiHu23XQgKttjnSulnF6EIh8M95Ef5R7vfNJh3z7vtvAptDS0clmYDrR2PGsk8pjvu325dD-sfcEAbbHSQC0kyPZ-T9veTYXwepY=
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). [No Title Available]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBdqECRaPNY5WG5WGqanZJ7pm51HWCcfxxIulyNd4RJggouSszn3L_amgvPl9rxKKudiHsbTwyPUcfZeQYERPQu3VyVO8ByjRw0E_HeQ7L3TYH5Y3uZlI5wMHWwSItqBDtglcpJ144qs34AoYsMJDfMTcWusfiqVPFeFlvnv40F9S_9Goy4FSmbcTZk2-ipn6Noyvy6r1-Bn4EjO0ZvWBRYVj1gCbbmCpwWx1TPsyyH-DAGZIwS3cmW9VEIk=
- PubMed. (2016, May 1). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqNN2JQwVkC1yoPhMEjkrHNrZrZiF-GEvmI3-b9jFr-S2aHGQf9e7jReXzYLzve9KTTSMEz8W2xdCtffCqAr0XANjqpfkqPYy3ozyZVTDZGw5QTYWbOKl-uaMxJs6b0Rv7FSE=
- Vulcanchem. (n.d.). (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrshqzu6wvfxWJWJpf-cz3NQkFs06uvDhXa-KaS0xIdm9pUvjFBVuHp5lhE5kk3TyajmG3iK9zcqXgixBvuaa_lv3VZQo4_KLhJS9_27X9DzHFkv0lbrfZ7blcXC0lyKIJSHez7Lh
- Sigma-Aldrich. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESylxiDUggSCtuKDvBouBmAom7tGIq9o7Ju1qM7aN3GzociDxr3-0zHc5zMknfvjv6d-l2O2qoNOSAlmgVaDTG7FOWPGkqpSmhcWkuRAD8vuQo45hWwweSybYVJPqTV8QBDo-gk5FQdg7bbmJBtXn3TRIFSlQIEcP6EF0GoyB6S8EKoF6H0YonnyhJ
- Biosynth. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZHbTzMQh3NIRRUryICL2nzl_IHmuJF0PyM5vQvducs6JgpChCevpEsIzubm_BF0B45WjRmHMCcdGRaU2vTGsBXnmwL3xwdQaQDgRHRTzaZLDPURhUo2LJh-cTugF4yXUUodNcQl7Ya4OTHIGRfJwIEh3nKahWnZ7IndD7pzQpDzssVKrHjuDOS0MJUsP
- PubChem. (2026, January 3). (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yKKH8u07JWzPF1FqcFLBPr-MHclT4J3hmgzsRQfJYPhnTteS4sbu3c1IVot9bpfDRBS2rb-pATUE_oBByDbzCJMxscrMnWyQHzlXjIgz6L1F8aVl3qzJdFFtTlys3Y9pVz76rK-Dd_vHeNQfM9GKYEsHrGNlcJt2bK48hBfd6GFiBC22yVHBhJcLX45sug==
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnjdn8F_C0-hGBBQseNV4FpQvcew1Yy2P3_g024FLtc6sD5MwlagxG6-JTkst9ILBz5VL7WiHs25kkXeQwW5UM084hTugSqHNI9vQQQYXXfVdHmTX9ITEmjMLpTST_9zHEkY5NsjmdklT-2919QE0WEddJ4purSYhr-PAGk6x8bkL3z03CRtQ4HaS_8adpzKCJENv2QhB4eZ_2hikiS3VlBLhRxkBybvbXsua0m8ynIVOanxUaAqKG1jvR5FMqVO5vrB62oiWCmYmFUUcRha2ciR26WqtKIk_rRaNL1kf_uHMqmF7whBaW8VDn85sx-lyzVLftJiVAHLmfJMbS_gdBtY_zfROVs2tKyz0IzPajMx5cFuNm7I=
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMRhxiCKZz8nGfrjEUVpN35eivLXhc0oCPSaQRAXf1VXwDRd0JPOdgLcCYDWEp3z_ZjgrURTTcVKkocbDk7l9sMSHyQGJdNd7nyuJHAGiflmWgW3Zw3hwhYJXTdynYGFQhYONneqtQswhS0dWDg3mV974AxfEwm3UOftJ2Httuf8b3kA==
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from https://vertexaisearch.cloud.google.
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026 [biosynth.com]
- 4. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to the Stereoisomers of 2-Methylpiperidine-3-carboxylic Acid: Synthesis, Separation, and Properties
This guide provides a comprehensive technical overview of the stereoisomers of 2-Methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of two chiral centers at the C2 and C3 positions of the piperidine ring gives rise to four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different pharmacological profiles. Understanding the synthesis, separation, and specific properties of each stereoisomer is critical for harnessing its therapeutic potential.
Introduction to the Stereochemistry of this compound
This compound possesses two stereogenic centers, leading to the existence of two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and carboxylic acid groups on the piperidine ring.
-
Cis Isomers: The methyl and carboxylic acid groups are on the same side of the ring's plane. This diastereomer exists as a pair of enantiomers: (2R, 3R) and (2S, 3S).
-
Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring's plane. This diastereomer also exists as a pair of enantiomers: (2R, 3S) and (2S, 3R).
The specific stereochemistry is a critical determinant of biological activity.[1] Even minor changes in the spatial arrangement of the functional groups can lead to significant differences in receptor binding, enzyme inhibition, and overall pharmacological effect.[1][2] This underscores the necessity for stereoselective synthesis and robust analytical methods for separating and characterizing each isomer.
Below is a diagram illustrating the relationships between the four stereoisomers.
Caption: Relationships between the stereoisomers of this compound.
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several strategies have been developed to achieve this, ranging from the reduction of substituted pyridines to stereodivergent cyclization reactions.
Hydrogenation of Substituted Pyridine Precursors
A common approach involves the catalytic hydrogenation of a corresponding methyl-substituted nicotinic acid or its ester.[3] The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
For instance, hydrogenation of methyl 2-methylnicotinate using a platinum oxide (PtO₂) catalyst typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product due to kinetic control.[3] Subsequent epimerization under thermodynamic conditions can then be used to favor the more stable trans isomer.[4]
Stereodivergent Synthesis from Acyclic Precursors
More sophisticated methods allow for the synthesis of all possible diastereomers from a common intermediate. One such strategy involves the phosphite-driven cyclodehydration of stereochemically defined amino alcohol precursors.[5] By controlling the stereochemistry of the starting amino alcohol, it is possible to selectively generate either the cis or trans piperidine products upon cyclization.[5] This approach offers significant flexibility for exploring structure-activity relationships.
Separation and Resolution of Stereoisomers
When a synthesis yields a mixture of stereoisomers, robust separation techniques are essential. The separation of diastereomers is generally more straightforward than resolving enantiomers due to their different physical properties.
Separation of Diastereomers
Cis and trans diastereomers can often be separated using standard chromatographic techniques such as flash column chromatography on silica gel, as their different shapes and polarities lead to differential retention.[2]
Chiral Resolution of Enantiomers
The separation of enantiomers (a process known as resolution) requires a chiral environment. A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent.
Principle: A racemic mixture of the carboxylic acid (e.g., (±)-cis-2-Methylpiperidine-3-carboxylic acid) is reacted with a single enantiomer of a chiral base (or vice-versa if resolving an amine). The resulting products are diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Chiral acids such as dibenzoyl-L-tartaric acid or (S)-mandelic acid are commonly used for resolving piperidine derivatives.[6][7] After separation, the desired enantiomer of the target compound can be recovered by neutralizing the salt.
Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of enantiomers via diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC)
For analytical and preparative scale separations, chiral HPLC is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Cinchona alkaloid-based and macrocyclic glycopeptide-based selectors are effective CSPs for separating the stereoisomers of amino acids and their derivatives.[8]
Comparative Properties of Stereoisomers
| Property | (2S,3S) - cis | (2R,3R) - cis | (2S,3R) - trans | (2R,3S) - trans |
| Molecular Formula | C₇H₁₃NO₂[1] | C₇H₁₃NO₂ | C₇H₁₃NO₂[5] | C₇H₁₃NO₂[9] |
| Molecular Weight | 143.18 g/mol [1] | 143.18 g/mol | 143.18 g/mol | 143.18 g/mol |
| Stereochemistry | S, S | R, R | S, R | R, S |
| Relative Stability | Generally less stable | Generally less stable | Generally more stable | Generally more stable |
| Biological Activity | Varies significantly from other isomers.[1] Can serve as a building block for peptides or exhibit cytotoxicity against cancer cells.[1] | Enantiomer of (2S,3S), expected to have different or no activity at specific chiral targets. | Varies significantly from cis isomers. Used as a constrained, non-proteinogenic amino acid analogue.[5] | Enantiomer of (2S,3R), expected to have different or no activity at specific chiral targets. |
| Spectroscopic Data | Unique ¹H and ¹³C NMR spectra compared to trans isomers due to different spatial arrangements and coupling constants. | Identical spectra to (2S,3S) in achiral solvents. | Unique ¹H and ¹³C NMR spectra compared to cis isomers. | Identical spectra to (2S,3R) in achiral solvents. |
Note: The relative stability of cis vs. trans isomers in substituted piperidines is influenced by the preference of substituents to occupy equatorial positions to minimize steric strain.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments. These are synthesized from established procedures and should be adapted and optimized for specific laboratory conditions.
Protocol: Synthesis of a cis/trans Mixture by Hydrogenation
Objective: To synthesize a mixture of cis- and trans-2-Methylpiperidine-3-carboxylic acid methyl esters via catalytic hydrogenation of methyl 2-methylnicotinate.
Materials:
-
Methyl 2-methylnicotinate
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Ammonium hydroxide (aq)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Catalyst Pre-activation (if needed) & Reaction Setup: In a high-pressure reaction vessel or a round-bottom flask suitable for hydrogenation, add methyl 2-methylnicotinate (1.0 eq.) and glacial acetic acid (approx. 10 mL per gram of substrate).[3]
-
Carefully add PtO₂ catalyst (5-10 mol%).
-
Seal the vessel, then purge with an inert gas (e.g., Argon) before evacuating and backfilling with hydrogen gas (H₂). Repeat this cycle three times.
-
Hydrogenation: Stir the reaction mixture vigorously under a balloon of H₂ (or at a specified H₂ pressure, e.g., 50 psi) at room temperature for 24-48 hours.[3] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the H₂ and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and add aqueous ammonium hydroxide to neutralize the acetic acid and deprotonate the piperidine nitrogen.[3]
-
Separate the layers and extract the aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, a mixture of cis- and trans-2-methylpiperidine-3-carboxylate methyl esters.[3] The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
Objective: To resolve a racemic mixture of a this compound isomer using a chiral resolving agent.
Materials:
-
Racemic this compound (protected on the nitrogen, e.g., N-Boc, if necessary)
-
Di-benzoyl-L-tartaric acid (1.0 eq.)
-
Suitable solvent (e.g., ethanol, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Salt Formation: Dissolve the racemic piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent (e.g., 2B-ethanol) with heating.[6]
-
In a separate flask, dissolve the chiral resolving agent, di-benzoyl-L-tartaric acid (0.5 to 1.0 eq.), in the same solvent, also with gentle heating.[6]
-
Add the resolving agent solution to the solution of the racemic mixture. The total solvent volume should be sufficient to keep all components dissolved at an elevated temperature (e.g., 60-70 °C).[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[6]
-
Stir the mixture at room temperature for several hours or overnight to allow for complete precipitation of the less soluble diastereomeric salt.
-
Isolation of Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent. The mother liquor contains the other diastereomer.
-
Purity Check: Determine the diastereomeric excess (de) of the crystalline salt using chiral HPLC or by converting a small sample back to the free acid and analyzing its enantiomeric excess (ee). Recrystallization may be necessary to improve purity.[6]
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic system of DCM (or EtOAc) and water.
-
Add 1 M NaOH to basify the aqueous layer, which will deprotonate the tartaric acid.
-
Add 1 M HCl carefully to adjust the pH of the aqueous layer to the isoelectric point of the amino acid, causing it to be neutral.
-
Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched this compound.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in drug design and development. The ability to synthesize and separate the individual cis and trans diastereomers, as well as their respective enantiomers, is paramount for elucidating their specific biological roles and advancing them as potential therapeutic agents or valuable synthetic building blocks. The methodologies outlined in this guide, from stereoselective synthesis to chiral resolution, provide a foundational framework for researchers in the field to produce and characterize these complex molecules with high stereochemical purity.
References
-
NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
PubChem. (n.d.). (2S,3R)-3-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
- Google Patents. (2004). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
PubChem. (n.d.). cis-5-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]
-
NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. Retrieved from [Link]
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. jwpharmlab.com [jwpharmlab.com]
A Guide to the Structural Elucidation of 2-Methylpiperidine-3-carboxylic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceutical agents.[1] Consequently, the precise and unambiguous structural characterization of its derivatives is paramount for drug discovery and development. This technical guide provides an in-depth methodology for the structural elucidation of 2-Methylpiperidine-3-carboxylic acid, a substituted piperidine derivative, utilizing a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers and scientists, detailing not only the experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and robust analytical workflow.
Introduction: The Analytical Challenge
This compound presents a fascinating analytical challenge due to its stereoisomerism and the conformational flexibility of the piperidine ring. The molecule possesses two chiral centers at the C2 and C3 positions, leading to the potential for multiple diastereomers. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations. NMR spectroscopy is an exceptionally powerful tool for navigating this complexity, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[2][3]
This guide will systematically deconstruct the molecule's structure by interpreting the data from a logical sequence of NMR experiments. We will begin with foundational 1D techniques to identify the basic spin systems and carbon skeleton, followed by 2D correlation experiments to piece together the complete molecular puzzle.
Predicted Spectroscopic Data
Prior to analysis, predicting the NMR spectra provides a crucial reference point. The following tables summarize the anticipated chemical shifts for this compound. These predictions are derived from established chemical shift ranges for similar functional groups and piperidine derivatives.[4][5][6] The exact shifts will vary based on solvent, pH, and the specific stereoisomer present.
Structure and Numbering:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | ~2.8 - 3.2 | Multiplet (m) | Deshielded by both N and COOH group. |
| H-3 | ~2.5 - 2.9 | Multiplet (m) | Deshielded by COOH group. |
| H-4 | ~1.5 - 1.9 | Multiplet (m) | Diastereotopic protons. |
| H-5 | ~1.4 - 1.8 | Multiplet (m) | Diastereotopic protons. |
| H-6 | ~2.9 - 3.4 (eq), ~2.5 - 2.9 (ax) | Multiplet (m) | Protons adjacent to Nitrogen. |
| -CH₃ (H-8) | ~1.1 - 1.4 | Doublet (d) | Coupled to H-2. |
| -NH | Variable, broad | Singlet (s, broad) | Exchangeable proton. |
| -COOH | > 10.0 | Singlet (s, broad) | Exchangeable acidic proton.[7] |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Notes |
| C-2 | ~55 - 65 | Positive (CH) | Carbon bearing methyl and adjacent to N. |
| C-3 | ~40 - 50 | Positive (CH) | Carbon bearing the carboxyl group. |
| C-4 | ~25 - 35 | Negative (CH₂) | Aliphatic methylene. |
| C-5 | ~20 - 30 | Negative (CH₂) | Aliphatic methylene. |
| C-6 | ~45 - 55 | Negative (CH₂) | Methylene adjacent to Nitrogen. |
| -CH₃ (C-8) | ~15 - 25 | Positive (CH₃) | Methyl group. |
| -COOH (C-7) | ~170 - 185 | No Signal | Quaternary carboxyl carbon.[8] |
Experimental Design & Workflow
A robust structural elucidation relies on a systematic and logical progression of experiments. The workflow outlined below ensures that data from each step informs the next, creating a self-validating analytical cascade.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
-
Solvent Selection: Due to the presence of both a carboxylic acid and an amine, the molecule is a zwitterion at neutral pH and is highly polar. Deuterated water (D₂O) or Methanol-d₄ (CD₃OD) are suitable solvents.[9] D₂O is often preferred as it will exchange with the labile -NH and -COOH protons, simplifying the spectrum by removing their signals.
-
Concentration: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Reference: Add a small amount of an appropriate internal reference standard. For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP). For CD₃OD or other organic solvents, tetramethylsilane (TMS) is standard.[10] The reference is set to 0.00 ppm.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Spectral Interpretation: A Step-by-Step Analysis
¹H NMR: Identifying the Proton Framework
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Chemical Shift Analysis: The protons on C2 and C6 will be deshielded (shifted downfield) due to the inductive effect of the adjacent nitrogen atom. Similarly, protons on C2 and C3 are influenced by the electron-withdrawing carboxylic acid group. The methyl group (C8) protons will appear most upfield as a doublet, due to coupling with the single proton on C2.
-
Multiplicity (Splitting Patterns): The n+1 rule is key. The methyl signal at C8 should be a doublet (split by one H on C2). The H2 signal will be a multiplet, coupled to the H3 proton and the three methyl protons. The signals for H3, H4, H5, and H6 will likely be complex multiplets due to coupling with their neighbors and potential complexities from the ring's chair conformation (axial vs. equatorial protons often have different chemical shifts and coupling constants).
-
Integration: The relative area under each peak corresponds to the number of protons it represents. We expect to see integrals corresponding to 1H (H2, H3), 2H (H4, H5, H6), 3H (CH₃), and, if not exchanged with D₂O, 1H each for NH and COOH.
¹³C and DEPT NMR: Assembling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Chemical Shift Analysis: The most downfield signal will be the carboxyl carbon (C7) at ~170-185 ppm.[6] The carbons attached to the nitrogen (C2 and C6) will appear in the 45-65 ppm range. The remaining aliphatic carbons (C3, C4, C5) and the methyl carbon (C8) will be found further upfield (<50 ppm).[5]
-
DEPT-135 Experiment: This is a critical experiment for distinguishing carbon types.[2]
-
Positive Signals: CH and CH₃ groups.
-
Negative Signals: CH₂ groups.
-
No Signal: Quaternary carbons (like C7, the carboxyl carbon). This allows for the unambiguous assignment of the methyl, methine, and methylene carbons in the molecule.
-
2D NMR: Connecting the Pieces
COSY (Correlation Spectroscopy) is used to identify which protons are spin-coupled to each other, typically through two or three bonds.[11] The spectrum plots the ¹H spectrum on both the x and y axes. The diagonal contains the 1D spectrum, while the off-diagonal "cross-peaks" reveal the couplings.
-
Expected Correlations:
-
A cross-peak will connect the -CH₃ (H8) signal with the H2 signal.
-
A cross-peak will connect the H2 signal with the H3 signal.
-
A cross-peak will connect the H3 signal with the H4 protons.
-
Sequential correlations will be observed from H4 to H5 , and from H5 to H6 . This allows us to "walk" around the piperidine ring, confirming the sequence of proton environments.
-
Caption: Expected ³J(H,H) correlations in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence) definitively correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JHC coupling).[12][13] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Execution and Interpretation: Each cross-peak in the HSQC spectrum provides an unambiguous C-H bond correlation. For example, the proton signal assigned as H2 from the ¹H and COSY spectra will show a cross-peak with the carbon signal assigned as C2 in the ¹³C and DEPT spectra. This experiment solidifies the assignments made in the 1D experiments. By combining the DEPT information (knowing a carbon is a CH, CH₂, or CH₃) with the HSQC correlation, we can confirm the identity of each C-H group.
Caption: Logic flow for assigning a C-H group using HSQC and DEPT.
Data Consolidation and Final Elucidation
By integrating the information from all experiments, a final, validated assignment of all proton and carbon signals can be made.
Table 3: Consolidated NMR Assignments for this compound
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity | COSY Correlations | HSQC Correlation |
| 2 | Assigned | Assigned | m | H3, H8 | C2 |
| 3 | Assigned | Assigned | m | H2, H4 | C3 |
| 4 | Assigned | Assigned | m | H3, H5 | C4 |
| 5 | Assigned | Assigned | m | H4, H6 | C5 |
| 6 | Assigned | Assigned | m | H5 | C6 |
| 7 (-COOH) | Assigned | Assigned | s | - | - |
| 8 (-CH₃) | Assigned | Assigned | d | H2 | C8 |
Assigned values to be filled in from experimental data.
The combination of 1D and 2D NMR techniques provides a powerful and definitive pathway for the structural elucidation of this compound. The ¹H and ¹³C spectra provide the fundamental framework, DEPT distinguishes the carbon types, COSY establishes the proton connectivity around the ring, and HSQC links the proton and carbon data, leading to an unambiguous and cross-validated structural assignment. This systematic approach exemplifies the central role of modern NMR spectroscopy in chemical and pharmaceutical research.
References
- BenchChem. (2025). Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
- Elsevier. (1991).
-
Pentsak, E. O., et al. (2015). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
-
Pentsak, E. O., et al. (2015). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]
-
Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
-
Argyropoulos, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
-
UW-Madison. 13-C NMR Chemical Shift Table. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methylpiperidine-3-carboxylic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and peptide synthesis.[1] As a chiral building block, its precise structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data, grounded in fundamental principles and established methodologies.
Core Molecular Structure and Properties
This compound is a derivative of piperidine, featuring a methyl group at the second position and a carboxylic acid at the third. The presence of two stereocenters (at C2 and C3) means it can exist as four possible stereoisomers. The specific stereochemistry is critical to its biological function and chemical applications.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1][4] |
| Monoisotopic Mass | 143.094628657 Da | [4] |
| General Structure | A saturated six-membered heterocycle containing nitrogen, substituted with a methyl and a carboxylic acid group. | |
| Key Functional Groups | Secondary Amine (-NH-), Carboxylic Acid (-COOH), Methyl (-CH₃), Methylene (-CH₂-) | |
| CAS Numbers | Varies by stereoisomer and salt form (e.g., 110287-65-5 for (2S,3S)[1], 1220040-26-5 for hydrochloride salt[5]) |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by features arising from the carboxylic acid and the secondary amine, with significant influence from hydrogen bonding.
Guiding Principles and Expected Absorptions
The molecule's zwitterionic potential (internal salt formation between the acidic carboxyl group and the basic amine) and intermolecular hydrogen bonding will cause significant broadening of the N-H and O-H stretching bands. The spectrum will be a composite of absorptions from its core functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the 3300-2400 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer or zwitterion.[6]
-
N-H Stretch (Secondary Amine): A moderate, broad peak is anticipated between 3550-3060 cm⁻¹, which may be superimposed on the broader O-H stretch.[6]
-
C-H Stretch (Alkyl): Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and methylene groups on the piperidine ring.[6]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted between 1730-1700 cm⁻¹.[6][7] If the molecule exists significantly in its zwitterionic form, this peak may shift to a lower frequency (~1610-1550 cm⁻¹) corresponding to the carboxylate anion (COO⁻) asymmetric stretch.
-
N-H Bend: A medium intensity band around 1640-1550 cm⁻¹ is characteristic of N-H bending. This may overlap with the carboxylate stretch.[6]
-
C-O Stretch & O-H Bend: Strong bands in the 1300-1000 cm⁻¹ region arise from C-O stretching and O-H bending vibrations.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol ensures reproducible, high-quality data for a solid sample without the need for pellet preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected.
-
Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by collecting a new background scan.
Summary of Expected IR Data
| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 3300 - 2400 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3550 - 3060 | N-H Stretch | Secondary Amine | Medium, Broad |
| 3000 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong, Sharp |
| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1610 - 1550 | COO⁻ Asymmetric Stretch | Carboxylate (Zwitterion) | Strong |
| 1640 - 1550 | N-H Bend | Secondary Amine | Medium |
| 1300 - 1000 | C-O Stretch / O-H Bend | Carboxylic Acid | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and structural fragmentation of a molecule. For a non-volatile, polar molecule like this compound, electrospray ionization (ESI) is the method of choice.
Ionization and Predicted Fragmentation Pathways
In positive-ion ESI-MS, the molecule is expected to readily protonate at the basic nitrogen atom of the piperidine ring, yielding a prominent protonated molecular ion [M+H]⁺ at an m/z of 144.10.[8] Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural insights. The fragmentation of cyclic structures can be complex, often requiring at least two bond cleavages to release a neutral fragment.[9]
Key predicted fragmentation events include:
-
Loss of Water ([M+H-H₂O]⁺): A common initial loss from the carboxylic acid group, resulting in an ion at m/z 126.09.[8]
-
Loss of Formic Acid ([M+H-HCOOH]⁺): Decarboxylation combined with the loss of a hydrogen atom, leading to an ion at m/z 98. This represents the loss of the entire carboxylic acid moiety.
-
Ring Opening and Cleavage: Following protonation, the piperidine ring can undergo cleavage. A characteristic fragmentation for piperidine derivatives involves alpha-cleavage adjacent to the nitrogen, which can lead to various smaller fragment ions.[10][11]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from high aqueous to high organic mobile phase to elute the compound.
-
Ionization: Direct the column effluent into an ESI source operating in positive ion mode.
-
Full Scan MS: Acquire full scan mass spectra over a range of m/z 50-300 to identify the [M+H]⁺ precursor ion.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 144.1) in the first mass analyzer (e.g., a quadrupole) and fragmenting it in a collision cell. Scan the second mass analyzer to detect the resulting fragment ions.
Summary of Expected Mass Spectrometry Data
| m/z (Positive Mode) | Proposed Ion | Fragmentation Event |
| 144.10 | [M+H]⁺ | Protonated Molecular Ion |
| 126.09 | [M+H-H₂O]⁺ | Loss of Water |
| 98.10 | [M+H-HCOOH]⁺ | Loss of Formic Acid |
| Various | Ring Fragments | Alpha-cleavage and other ring fragmentations |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary expected fragmentation steps for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Integrated Spectroscopic Workflow
Neither IR nor MS alone provides absolute structural proof. An integrated approach is essential for unambiguous characterization. The following workflow represents a robust strategy for structure confirmation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The spectroscopic characterization of this compound relies on the predictable behavior of its constituent functional groups. Infrared spectroscopy is expected to confirm the presence of carboxylic acid, secondary amine, and alkyl moieties, with significant peak broadening due to hydrogen bonding. Mass spectrometry, particularly using ESI-MS/MS, should verify the molecular weight via the protonated molecule at m/z 144.10 and reveal characteristic fragmentation patterns, including the neutral losses of water and formic acid. Together, these techniques provide a robust and definitive method for the structural elucidation and quality assessment of this important chemical building block.
References
-
G. Talbo and M. Mann, "Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry," Journal of Mass Spectrometry, 1999. Available: [Link]
-
Y. C. Liu, et al., "ESI-MS study on the fragmentation of protonated cyclic-dipeptides," ResearchGate, 2011. Available: [Link]
-
L. F. Ng, et al., "The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides," PMC - NIH, 2012. Available: [Link]
-
T. Kiyota, et al., "Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS," MDPI, 2022. Available: [Link]
-
Royal Society of Chemistry, "CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides," RSC Publishing. Available: [Link]
-
PubChem, "(2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624," PubChem. Available: [Link]
-
D. W. Scott, et al., "Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties," CDC Stacks. Available: [Link]
-
Chemsrc, "CAS#:2256058-84-9 | (2S)-2-Methylpiperidine-3-Carboxylic Acid," Chemsrc. Available: [Link]
-
Sci-Hub, "188. Infrared spectra and hydrogen bonding in pyridine derivatives," Journal of the Chemical Society, 1962. Available: [Link]
-
NIST, "Piperidine - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]
-
NIST, "2-Methylpiperidine - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]
-
NIST, "Piperidine - Infrared Spectrum," National Institute of Standards and Technology. Available: [Link]
-
Chemistry LibreTexts, "21.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]
-
Chemsrc, "2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3," Chemsrc. Available: [Link]
-
PubChemLite, "this compound hydrochloride (C7H13NO2)," PubChemLite. Available: [Link]
-
Northern Illinois University, "Typical IR Absorption Frequencies For Common Functional Groups," NIU Department of Chemistry and Biochemistry. Available: [Link]
-
NIST, "1-Methylpiperidine-3-carboxylic acid ethyl ester - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]
-
RACO, "Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives," RACO. Available: [Link]
-
Chemistry LibreTexts, "12.11: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]
-
Chemistry LibreTexts, "8.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]
-
K. M. Marnela, et al., "Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters," PubMed, 1988. Available: [Link]
-
J. H. Z. Lee, et al., "Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling," ResearchGate, 2007. Available: [Link]
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. chemscene.com [chemscene.com]
- 4. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 [sigmaaldrich.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. books.rsc.org [books.rsc.org]
- 10. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of 2-Methylpiperidine-3-carboxylic acid
An In-Depth Technical Guide to 2-Methylpiperidine-3-carboxylic Acid: Properties, Reactivity, and Applications
Introduction
This compound is a substituted piperidine derivative that serves as a crucial chiral building block in modern medicinal chemistry and drug discovery. Its rigid heterocyclic scaffold, combined with the presence of two stereogenic centers and versatile functional groups—a secondary amine and a carboxylic acid—makes it an attractive starting point for the synthesis of complex molecular architectures. The specific three-dimensional arrangement of its substituents is critical, as different stereoisomers can exhibit markedly different biological activities and interactions with therapeutic targets.[1]
This guide offers a comprehensive exploration of the core . It is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary to effectively utilize this compound in synthetic and medicinal chemistry programs. We will delve into its structural nuances, reactivity, spectroscopic signature, and practical applications, supported by detailed experimental protocols and authoritative references.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. The presence of chiral centers at both C2 and C3 gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
The relationship between these isomers is depicted below:
-
(2S,3S) and (2R,3R) are a pair of enantiomers.
-
(2S,3R) and (2R,3S) are a pair of enantiomers.
-
Any other pairing, such as (2S,3S) and (2S,3R), are diastereomers.
This stereochemical diversity is paramount; the spatial orientation of the methyl and carboxylic acid groups dictates how the molecule can interact with chiral biological targets like enzymes and receptors.[1] Consequently, the biological activity of derivatives can be highly dependent on the specific stereoisomer used.[1] Stereoselective synthesis is therefore essential to isolate the desired isomer for therapeutic applications.[1]
Caption: Stereochemical relationships of this compound isomers.
Physical Properties
The physical properties of this compound are influenced by its ability to form zwitterions and engage in hydrogen bonding. The data presented below is for the compound and its common forms. Note that properties like melting point can vary between different stereoisomers and salt forms.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| Solubility | Soluble in polar organic solvents.[1] The parent compound, piperidine-3-carboxylic acid, shows moderate solubility in water, which is pH-dependent.[3] | [1][3] |
| pKa | As a substituted piperidine, the secondary amine is basic (pKa of piperidine is ~11.2). The carboxylic acid is acidic (pKa of typical carboxylic acids is ~4-5). Precise values for this specific molecule require experimental determination. | [4] |
| Melting Point | The related (3R)-piperidine-3-carboxylic acid has a melting point of 251-255 °C.[5] Values for the 2-methyl derivative may differ. | [5] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two functional groups. This dual functionality allows for a wide range of chemical modifications, making it a versatile synthetic intermediate.
1. Reactions at the Secondary Amine: The nitrogen atom is nucleophilic and can undergo standard amine reactions. To achieve selectivity, the carboxylic acid group is often protected as an ester first.
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Protecting Group Installation: The amine is commonly protected to control its reactivity during synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are crucial for applications in peptide synthesis.[1]
2. Reactions at the Carboxylic Acid: The carboxylic acid can be activated or transformed into various derivatives. For these reactions, the amine group is typically protected.
-
Esterification: Conversion to esters (e.g., methyl or ethyl esters) under acidic conditions with the corresponding alcohol.[6][7]
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
These transformations are fundamental to incorporating the this compound scaffold into larger, more complex molecules for structure-activity relationship (SAR) studies.[1]
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on carbons adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-3.0 ppm region.[8][9] The methyl group would appear as a doublet, while the complex, overlapping signals of the piperidine ring protons would be found further upfield. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift (>10 ppm), though it is often exchanged with D₂O.
-
¹³C NMR: The carbonyl carbon is the most downfield signal, typically appearing around 170-180 ppm. The carbons of the piperidine ring and the methyl group would resonate in the aliphatic region (approx. 20-60 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable. In high-resolution mass spectrometry (HRMS), this can be used to confirm the elemental composition.
-
A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺).[8][9] Other characteristic fragments may arise from the cleavage of the piperidine ring.
-
Synthesis and Applications
Synthesis: A common synthetic route to piperidine carboxylic acids involves the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursor. For example, 3-pyridinecarboxylic acid (nicotinic acid) can be reduced using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere to yield piperidine-3-carboxylic acid.[10] To synthesize the 2-methyl derivative, a suitably substituted methylpyridine carboxylic acid would be used as the starting material. Controlling the stereochemistry during this reduction or in subsequent steps is a key challenge that often requires asymmetric synthesis strategies.[1]
Caption: General synthetic route via catalytic hydrogenation.
Applications in Research and Drug Development: this compound is a valuable scaffold in drug design. The piperidine ring is a common motif in many bioactive compounds, particularly those targeting the central nervous system.[1]
-
Constrained Amino Acid Mimic: It can be incorporated into peptides to induce specific secondary structures (e.g., turns) or to improve metabolic stability and pharmacokinetic properties.[1]
-
Heterocyclic Intermediate: The functional groups serve as handles for further derivatization, enabling the construction of libraries of related compounds for SAR studies.[1]
-
Pharmacophore Component: The carboxylic acid group is a key feature in many pharmacophores, capable of forming strong ionic and hydrogen bond interactions with biological targets.[11] Derivatives have been investigated for potential anticancer and neurological applications.[1]
Experimental Protocol: Determination of Structure via ¹H NMR Spectroscopy
Objective: To confirm the identity and assess the purity of a sample of this compound using ¹H NMR spectroscopy.
Materials:
-
Sample of this compound (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer (300 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. DMSO-d₆ is often a good choice as it can dissolve the zwitterionic form and the acidic proton is often visible. If D₂O is used, the NH and COOH protons will exchange with deuterium and will not be observed.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Chemical Shift (δ): Integrate all signals and reference the spectrum (e.g., to the residual solvent peak of DMSO at ~2.50 ppm).
-
Integration: The relative integrals of the peaks should correspond to the number of protons in each environment (e.g., 3H for the methyl group, 1H for the COOH, etc.).
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling and confirm the connectivity of the molecule. Expect complex multiplets for the ring protons due to diastereotopicity and overlapping signals.
-
Purity Assessment: Check for the presence of impurity peaks. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative measure of purity.
-
Expected Outcome: The resulting spectrum should show characteristic signals consistent with the structure of this compound. The exact chemical shifts and coupling constants will confirm the specific isomer and its conformation in solution.
Conclusion
This compound stands out as a compound of significant interest for chemical and pharmaceutical research. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine and carboxylic acid functionalities, establishes it as a powerful building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties, chemical behavior, and spectroscopic signatures—as detailed in this guide—is essential for any scientist aiming to leverage its unique structural features in the pursuit of new molecular entities.
References
- (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5 - Vulcanchem.
-
(2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem. [Link]
-
(2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid | C7H11NO3 - PubChem. [Link]
-
Piperidine-3-carboxylic acid - Solubility of Things. [Link]
-
CAS#:2256058-84-9 | (2S)-2-Methylpiperidine-3-Carboxylic Acid | Chemsrc. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [Link]
-
This compound hydrochloride (C7H13NO2) - PubChemLite. [Link]
-
2-Methylpiperidine | C6H13N | CID 7974 - PubChem. [Link]
-
Cas no 25137-00-2 ((3R)-piperidine-3-carboxylic acid). [Link]
-
3-Piperidinecarboxylic acid - ChemBK. [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
-
MS 2 and MS 3 spectra and proposed mechanism for the formation of the... - ResearchGate. [Link]
-
2-Methylpiperidine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc. [Link]
-
Piperidine-2-carboxylic acid (2TMS) - InChI=1S/C12H27NO2Si2/c1-16(2,3)13-10-8-7-9-11(13)12(14)15-17(4,5)6/h11H,7-10H2,1-6H3 - the Golm Metabolome Database. [Link]
-
11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 25137-00-2((3R)-piperidine-3-carboxylic acid) | Kuujia.com [kuujia.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel 2-Methylpiperidine-3-carboxylic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel 2-methylpiperidine-3-carboxylic acid analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Analogs of this compound, with their defined stereochemistry and functional groups, offer a rich chemical space for discovering new therapeutic agents.[2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological potential of these novel compounds, moving from broad primary screens to more focused secondary and mechanistic assays.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a versatile heterocyclic moiety that imparts favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability, enhancing the "druggability" of a molecule.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] The this compound core, in particular, provides a rigid backbone with chiral centers and a carboxylic acid handle, which is crucial for molecular recognition by biological targets and for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2][5]
This guide will detail a logical workflow for screening a library of these novel analogs, starting with high-throughput primary screens to identify "hits" with significant biological activity. These initial findings will then be validated and expanded upon through secondary assays to confirm activity and assess selectivity. Finally, we will explore mechanistic studies to elucidate the mode of action of the most promising lead compounds.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered approach is essential for the efficient and cost-effective screening of a library of novel compounds. This cascade allows for the rapid elimination of inactive compounds and focuses resources on those with the most promising therapeutic potential.
Caption: A multi-phase workflow for screening novel this compound analogs.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening process involves rapidly assessing the entire compound library for any biological activity in key therapeutic areas. High-throughput screening (HTS) utilizes automation and miniaturized assays to test thousands of compounds efficiently.[6]
Anticancer Activity Screen
Given that piperidine derivatives have shown promise as anticancer agents, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[7][8]
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | A well-characterized, estrogen receptor-positive cell line.[9] |
| MDA-MB-231 | Breast Cancer | A triple-negative breast cancer cell line, representing a more aggressive subtype.[8] |
| A549 | Lung Cancer | A commonly used model for non-small cell lung cancer.[7] |
| HCT116 | Colorectal Cancer | A standard for studying colon cancer biology.[9] |
| PC3 | Prostate Cancer | An androgen-independent prostate cancer cell line.[7] |
| HepG2 | Liver Cancer | A human hepatoma cell line suitable for initial toxicity and anticancer screening.[9] |
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add the this compound analogs at a standard concentration (e.g., 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce cell viability below a predetermined threshold (e.g., 50%) are considered primary hits.
Antimicrobial Activity Screen
Piperidine alkaloids have been shown to possess antimicrobial properties.[12] A primary screen against a panel of clinically relevant bacteria is therefore warranted.
Recommended Bacterial Strains:
| Strain | Gram Type | Clinical Relevance |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | A common cause of skin, soft tissue, and bloodstream infections.[13][14] |
| Bacillus subtilis (ATCC 6633) | Gram-positive | A surrogate for other pathogenic bacilli and a standard for antimicrobial testing.[13][14] |
| Escherichia coli (ATCC 11230) | Gram-negative | A frequent cause of urinary tract and gastrointestinal infections.[13][15] |
| Pseudomonas aeruginosa (ATCC 15442) | Gram-negative | An opportunistic pathogen known for its resistance to multiple antibiotics.[14] |
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Activity Screen
The piperidine scaffold is present in several drugs targeting the central nervous system, and its derivatives have shown neuroprotective potential.[1] A primary screen for protection against oxidative stress-induced cell death in a neuronal cell line is a valuable starting point.
Recommended Cell Line:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurodegenerative disease research due to its human origin and neuronal characteristics.[16][17]
Protocol: H₂O₂-Induced Cytotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) for a period of 1-2 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells at a pre-determined toxic concentration (e.g., 100-200 µM) to induce oxidative stress and cell death.[18]
-
Incubation: Co-incubate the cells with the compounds and H₂O₂ for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Hit Identification: Compounds that significantly increase cell viability compared to the H₂O₂-treated control are identified as primary hits.
Tier 2: Secondary Screening and Hit Validation
Compounds identified as "hits" in the primary screens require further investigation to confirm their activity, determine their potency, and assess their selectivity.
Dose-Response Analysis
For each confirmed hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) for anticancer and neuroprotective assays, or the half-maximal effective concentration (EC₅₀) for assays measuring a positive response. For antimicrobial hits, the MIC is further refined. This provides a quantitative measure of the compound's potency.
Selectivity and Cytotoxicity Profiling
A crucial step in drug development is to ensure that the observed biological activity is not due to general cytotoxicity.
-
Anticancer Hits: Promising anticancer compounds should be tested against a non-cancerous cell line (e.g., human fibroblasts or an immortalized normal cell line) to determine their selectivity index (SI). A high SI indicates that the compound is more toxic to cancer cells than to normal cells.
-
Antimicrobial and Neuroprotective Hits: These compounds should also be evaluated for general cytotoxicity in a relevant mammalian cell line (e.g., HepG2 or the SH-SY5Y line itself for neuroprotective candidates) to ensure their activity is not a result of non-specific toxicity.
Tier 3: Mechanistic Studies
Once a set of potent and selective hits has been identified, the next step is to investigate their mechanism of action (MoA). This is critical for understanding how the compounds exert their biological effects and for guiding future lead optimization.
Caption: Potential mechanisms of action to investigate for hit compounds.
Potential Anticancer Mechanisms
-
PI3K/Akt Pathway: This signaling pathway is often dysregulated in cancer and is a common target for anticancer drugs.[7] Assays can measure the phosphorylation status of key proteins in this pathway.
-
JNK/p38 MAPK Pathway: Activation of this pathway can lead to apoptosis in cancer cells.[7] Western blotting or ELISA can be used to assess the phosphorylation of JNK and p38.
-
Proteasome Inhibition: The proteasome is responsible for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells.[19] Specific assays are available to measure proteasome activity.
-
Induction of Apoptosis: Assays that measure the activity of caspases (e.g., caspase-3/7) or the externalization of phosphatidylserine (Annexin V staining) can confirm if the compounds induce programmed cell death.
Potential Antimicrobial Mechanisms
-
Cell Membrane Disruption: The ability of compounds to disrupt the bacterial cell membrane can be assessed using fluorescent dyes that only enter cells with compromised membranes.[14]
-
Inhibition of Nucleic Acid Synthesis: Some alkaloids interfere with DNA and protein synthesis.[20][21] This can be investigated using assays that measure the incorporation of labeled precursors into DNA or proteins.
-
Efflux Pump Inhibition: Some compounds may enhance the efficacy of other antibiotics by inhibiting efflux pumps that bacteria use to expel drugs.[22]
Potential Neuroprotective Mechanisms
-
Reduction of Reactive Oxygen Species (ROS): Assays like the DCFH-DA assay can quantify the intracellular levels of ROS and determine if the compounds have antioxidant properties.[17]
-
Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. The Ellman's assay is a standard method for measuring AChE activity.[17]
-
Preservation of Mitochondrial Function: Mitochondrial dysfunction is a hallmark of neurodegenerative diseases. Assays that measure mitochondrial membrane potential can indicate if the compounds protect mitochondrial health.
Conclusion and Future Directions
This guide provides a robust and logical framework for the biological activity screening of novel this compound analogs. By following this tiered approach, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or neuroprotective properties. The data generated from these assays will not only help in the selection of lead candidates for further preclinical development but will also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The ultimate goal is to leverage the unique chemical features of the this compound scaffold to discover next-generation therapeutics.
References
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
-
Bhattacharya, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Gutarowska, B., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules. Available at: [Link]
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
-
Kowalska, E., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Y., et al. (2021). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules. Available at: [Link]
-
Manoharan, R., et al. (2021). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. RGUHS Journal of Dental Sciences. Available at: [Link]
-
Moodley, B., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]
-
Cui, H., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics. Available at: [Link]
-
Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Available at: [Link]
-
Boy, S., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemical Biology & Drug Design. Available at: [Link]
-
Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. Available at: [Link]
-
Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. Available at: [Link]
-
MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2018). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research. Available at: [Link]
-
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the alkaloids plant extracts, tested against different clinical isolated microorganisms. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][13][23]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]
-
de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Preprints.org. (2024). Neuroprotective Effects of Photobiomodulation and Taurine on SH- SY5Y Cells. Preprints.org. Available at: [Link]
-
MDPI. (2023). The Promise of Piperine in Cancer Chemoprevention. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. PubMed. Available at: [Link]
-
PubMed. (n.d.). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed. Available at: [Link]
-
ScholarWorks@UNO. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed. Available at: [Link]
-
PubMed. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. PubMed. Available at: [Link]
-
AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Available at: [Link]
-
ScienceDaily. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ScienceDaily. Available at: [Link]
-
PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. PubMed. Available at: [Link]
-
PubMed. (n.d.). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. Available at: [Link]
-
PubMed. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. PubMed. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 3. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axxam.com [axxam.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Understanding the Structure-Activity Relationship (SAR) of 2-Methylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide on the core. Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] The introduction of a methyl group at the 2-position of the piperidine ring imparts significant stereochemical and conformational constraints that medicinal chemists can exploit to achieve enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylpiperidine derivatives across diverse therapeutic areas. We will explore the causal effects of stereochemistry, N-substitution, and other structural modifications on biological activity, grounded in authoritative research. This document is designed to serve as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental considerations, and a framework for the rational design of novel therapeutics based on this versatile scaffold.
The 2-Methylpiperidine Core: Foundational Principles
The strategic value of the 2-methylpiperidine scaffold lies in its unique combination of structural rigidity and tunable physicochemical properties. Unlike unsubstituted piperidines, the C2-methyl group serves as a critical control element for molecular conformation and stereochemistry, directly influencing how a molecule interacts with its biological target.
The Significance of Piperidine in Medicinal Chemistry
Piperidine and its derivatives are integral to drug design, appearing in over twenty classes of pharmaceuticals.[1][3] Their prevalence is due to several key factors:
-
Basic Nitrogen Center: The nitrogen atom is typically protonated at physiological pH, allowing for strong ionic interactions with biological targets like GPCRs and ion channels.
-
Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, but its flexibility allows it to adapt to the steric demands of various binding pockets.
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and derivatization of the piperidine ring, facilitating the creation of diverse chemical libraries.[2][3]
The Role of the 2-Methyl Group: Stereochemical and Conformational Implications
The addition of a methyl group at the C2 position introduces a chiral center and significantly impacts the conformational equilibrium of the piperidine ring. This single modification provides a powerful tool for optimizing drug-target interactions.
-
Stereochemistry: The 2-methyl group creates (R) and (S) enantiomers. It is common in medicinal chemistry for one enantiomer to possess the majority of the desired biological activity, making stereoselective synthesis and characterization essential. For example, the (S)-enantiomer of 1-methylpiperidine-2-carboxylic acid is noted as being critical for binding to biological targets compared to its (R)-counterpart.[4]
-
Conformational Control: The methyl group can exist in either an axial or equatorial position within the chair conformation. The relative stability of these conformers is dictated by steric interactions. The addition of the 2-methyl group diminishes the ring's overall conformational flexibility compared to unsubstituted piperidine.[5] This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. Studies have shown that pseudoallylic strain, arising from the partial double-bond character of the N-C bond in N-acyl or N-aryl piperidines, can favor the axial orientation of the 2-methyl group, creating a unique exit vector for substituents to explore a binding site.[6]
Caption: Conformational equilibrium of the 2-methylpiperidine ring.
Therapeutic Applications & SAR Case Studies
The versatility of the 2-methylpiperidine scaffold is best illustrated through its application in diverse therapeutic areas. The following case studies highlight key SAR insights.
Central Nervous System (CNS) Agents
The phenylpiperidine class of opioids, which includes meperidine and fentanyl, is a cornerstone of pain management.[7] The introduction of a 2-methyl group has been explored to modulate activity and conformational behavior.
A study on 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates (analogues of "beta-meperidine") revealed that the presence of the 2-methyl group generally diminishes affinity at the µ-opioid receptor.[5] This reduction in activity was attributed to an unfavorable steric interaction of the methyl group with a local region of the µ-receptor binding site, despite the fact that the lowest energy conformation was similar to the more active desmethyl analogues.[5] This finding underscores the sensitivity of the opioid receptor to steric bulk near the core scaffold.
Key SAR Insights for Opioid Analogs:
-
C2-Methyl Group: Tends to decrease µ-receptor affinity due to steric hindrance.[5]
-
C3-Phenyl Group: A meta-hydroxyl group on the phenyl ring generally increases analgesic activity.[8]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Aralkyl substituents, such as phenethyl, often lead to high potency.[9]
| Compound/Modification | Target | Activity | Key SAR Insight | Reference |
| 2-desmethyl "beta-meperidine" | µ-opioid receptor | Baseline Agonist Activity | Parent scaffold for comparison. | [5] |
| 2-methyl "beta-meperidine" | µ-opioid receptor | Diminished Affinity | The C2-methyl group introduces unfavorable steric interactions at the receptor. | [5] |
| N-phenethyl-4-phenylamidopiperidine | Opioid Receptors | High Potency (ED50 ~0.44 mg/Kg) | An unsubstituted aromatic ring two carbons from the piperidine nitrogen enhances activity. | [9] |
| Meperidine Analog (C4-phenyl replaced) | Opioid Receptors | Reduced Activity | The C4-phenyl group is optimal for activity in the meperidine series. | [8] |
Acetylcholinesterase (AChE) Inhibitors
Donepezil (Aricept®), a leading treatment for Alzheimer's disease, features a 1-benzyl-4-substituted piperidine core. SAR studies leading to its discovery provide valuable lessons. In the development of Donepezil (E2020), researchers found that replacing a flexible side chain with a rigid indanone moiety connected to the piperidine ring at the 4-position maintained, and in some cases enhanced, acetylcholinesterase (AChE) inhibition.[10] The final compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), was found to be a highly potent and selective inhibitor of AChE with an IC50 of 5.7 nM. It showed 1250 times greater selectivity for AChE over butyrylcholinesterase.[10] While Donepezil itself is not a 2-methylpiperidine, the principles of using the piperidine as a central scaffold to correctly orient functional groups are directly applicable.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α7 nicotinic acetylcholine receptor (nAChR) is a target for treating cognitive deficits and inflammatory disorders.[11][12] 2-methylpiperidine derivatives have been investigated as modulators of this receptor. Studies on fire ant venom constituents, specifically cis- and trans-2-methyl-6-n-undecanyl piperidines (MUPs), showed they had a high affinity for the ion channel site of the nAChR complex but did not affect the acetylcholine binding site itself, acting as non-competitive inhibitors.[13] This demonstrates that the piperidine core can serve as a scaffold for targeting allosteric sites in addition to the primary (orthosteric) binding site.
Anti-Infective Agents
A high-throughput screening campaign identified a piperidine-based scaffold as a potent inhibitor of the influenza virus.[14][15] Subsequent SAR studies revealed crucial structural requirements for antiviral activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against multiple influenza strains with EC50 values as low as 0.05 µM.[14][15]
Key SAR Insights for Anti-Influenza Piperidines:
-
Core Linkage: An ether linkage between the piperidine ring (at C4) and a quinoline ring was found to be critical for inhibitory activity.[14][15][16]
-
Piperidine N1-Substituent: A tert-butyl carbamate (Boc) group on the piperidine nitrogen resulted in excellent potency.[15][16]
-
Mechanism: Time-of-addition experiments indicated that these compounds interfere with the early to middle stages of influenza virus replication.[15][16]
| Compound ID | N1-Substituent | C4-Substituent | EC50 (µM) | Key SAR Insight | Reference |
| Lead Compound | H | -(quinolin-4-yloxy) | Moderate | Initial hit from screening. | [14][15] |
| 11e | -Boc | -(quinolin-4-yloxy) | 0.05 - 0.10 | The N-Boc group significantly enhances potency and provides a favorable drug-like profile. | [14][15][16] |
| Analog w/o ether | -Boc | -(quinolin-4-yl) | Inactive | The ether linkage is essential for maintaining the correct orientation and interaction. | [14][15] |
Experimental Design and Methodologies
A robust SAR campaign relies on efficient synthesis and reliable biological assays. The causality behind experimental choices is paramount for generating meaningful and reproducible data.
General Synthetic Strategies
The synthesis of 2-methylpiperidine derivatives often begins with a commercially available starting material like 2-methylpiperidine or a substituted pyridine. A common and powerful strategy involves the hydrogenation of a substituted pyridine precursor, which can often be controlled to yield specific diastereomers.
Caption: Generalized synthetic workflow for creating diverse libraries.
Protocol: N-Functionalization of 2-Methylpiperidine This protocol describes a standard procedure for adding a substituent to the nitrogen of the 2-methylpiperidine core, a key step in exploring SAR.
-
Reaction Setup: To a solution of (±)-2-methylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq) dropwise to the stirred solution. Causality: The base is required to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. Dropwise addition at low temperature helps control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Causality: The aqueous workup removes the base, salts, and other water-soluble impurities.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-functionalized 2-methylpiperidine derivative. Causality: Chromatography is essential to isolate the pure compound from any unreacted starting materials or byproducts, ensuring data integrity for biological testing.
Biological Evaluation: In Vitro Assays
The choice of assay is dictated by the biological target. For receptor-based targets, radioligand binding assays are the gold standard for determining affinity (Ki). For enzymes, inhibition assays are used to determine potency (IC50).
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
-
Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor of interest (e.g., µ-opioid receptor).
-
Incubation: In a 96-well plate, combine the membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor), and varying concentrations of the 2-methylpiperidine test compound. Causality: The test compound will compete with the radioligand for binding to the receptor. The degree of displacement is proportional to the affinity of the test compound.
-
Control Wells: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors).
-
Equilibration: Incubate the plate at a controlled temperature for a specific time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC50 value. Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation. Causality: The Cheng-Prusoff correction accounts for the concentration and affinity of the radioligand used in the assay, providing a true measure of the test compound's affinity.
Future Perspectives and Emerging Trends
The exploration of the 2-methylpiperidine scaffold is far from complete. Future directions are likely to focus on:
-
Chiral Synthesis: Advances in asymmetric synthesis will enable more efficient access to enantiomerically pure 2-methylpiperidine derivatives, allowing for a more precise dissection of stereochemical effects on activity.[2]
-
Fragment-Based Drug Discovery (FBDD): The 2-methylpiperidine core is an ideal candidate for FBDD, where its rigid structure can be used to anchor small fragments that are then grown into more potent leads.[17]
-
Computational Chemistry: As computational power increases, molecular dynamics simulations and quantum mechanics calculations will play a larger role in predicting the preferred conformations of new derivatives and their interactions with biological targets, guiding synthetic efforts more effectively.[6]
Conclusion
The 2-methylpiperidine scaffold is a proven and powerful platform in modern drug discovery. The strategic introduction of the C2-methyl group provides medicinal chemists with fine control over the stereochemistry and conformation of the molecule, which is a determining factor for high-affinity and selective target engagement. A thorough understanding of the SAR principles—from the impact of stereoisomerism to the critical role of N-substituents—is essential for unlocking the full potential of this versatile core. By combining rational design with robust synthetic strategies and validated biological assays, the 2-methylpiperidine framework will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.
References
-
SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. [Link]
-
Effects of Addition of a 2-methyl Group to Ethyl Nipecotates (Beta-Meperidines) on Receptor Affinities and Opiate agonist/antagonist Activities. PubMed. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Europe PMC. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. academiasolution.com. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
-
SAR of Meperidine Analogues. Pharmacy 180. [Link]
-
Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. SciSpace. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Design, synthesis and SAR of analgesics. PubMed. [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Publications. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]
-
Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of addition of a 2-methyl group to ethyl nipecotates (beta-meperidines) on receptor affinities and opiate agonist/antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
A Comprehensive Guide to the Theoretical and Computational Investigation of 2-Methylpiperidine-3-carboxylic Acid: From Conformational Landscape to Drug Discovery Potential
Introduction: The Significance of the Piperidine Scaffold and the Emergence of 2-Methylpiperidine-3-carboxylic Acid
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. This compound, a disubstituted piperidine, presents a compelling case for in-depth computational analysis due to its inherent chirality and the presence of both a lipophilic methyl group and a polar carboxylic acid moiety. These features suggest a rich conformational landscape and the potential for diverse intermolecular interactions, making it an attractive building block for drug design.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and pharmacokinetic properties of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of novel therapeutics based on this promising scaffold.
Part 1: Unveiling the Conformational Landscape through Computational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, understanding the relative energies and populations of its various conformers is paramount. The piperidine ring primarily adopts a chair conformation to minimize steric strain. However, the presence of substituents at the 2 and 3 positions introduces a complex interplay of steric and electronic effects that govern the preferred axial or equatorial orientation of these groups.
Stereoisomers and Their Conformational Preferences
This compound possesses two chiral centers, leading to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative orientation of the methyl and carboxylic acid groups (cis or trans) significantly influences the conformational equilibrium.
A critical aspect of the conformational analysis of 2,3-disubstituted piperidines is the consideration of the A-value of the substituents, which quantifies their steric preference for the equatorial position. Additionally, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen can further stabilize certain conformations.
Computational Protocol for Conformational Search and Energy Minimization
A robust computational workflow is essential for systematically exploring the potential energy surface of each stereoisomer and identifying the global minimum energy conformation.
Step-by-Step Methodology:
-
Initial 3D Structure Generation: Generate the 3D structures of all four stereoisomers of this compound using a molecular builder.
-
Conformational Search: Employ a conformational search algorithm (e.g., Monte Carlo, Molecular Mechanics) to generate a diverse set of initial conformers for each stereoisomer. This step is crucial to ensure that the global minimum is not missed.
-
Quantum Mechanical Geometry Optimization: Each generated conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and well-validated functional for this class of molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) or larger for improved accuracy.[2] The inclusion of a polarizable continuum model (PCM) is recommended to account for the influence of a solvent, such as water, on the conformational energies.
-
Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative Gibbs free energies of the conformers can then be calculated to determine their respective populations at a given temperature using the Boltzmann distribution.
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for determining the conformational landscape of this compound.
Part 2: In Silico Prediction of Spectroscopic and Physicochemical Properties
Computational methods can provide valuable insights into the spectroscopic and physicochemical properties of this compound, aiding in its characterization and the prediction of its behavior in various environments.
Predicting NMR and IR Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The calculation of NMR chemical shifts is a powerful tool for structure elucidation and for validating the results of conformational analysis. The Gauge-Independent Atomic Orbital (GIAO) method, implemented in most quantum chemistry software packages, is the standard approach for this purpose.
Protocol for NMR Chemical Shift Calculation:
-
Geometry Optimization: Use the lowest energy conformer(s) identified in the conformational analysis. The choice of DFT functional and basis set for the geometry optimization can significantly impact the accuracy of the calculated chemical shifts.
-
GIAO Calculation: Perform a GIAO NMR calculation on the optimized geometry. It is crucial to use a functional and basis set that are known to provide accurate chemical shift predictions, such as B3LYP with a larger basis set like 6-311+G(2d,p).
-
Solvent Effects: Include a solvent model (e.g., PCM) in the NMR calculation, as chemical shifts can be sensitive to the solvent environment.
-
Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
The vibrational frequencies and intensities calculated from the frequency analysis (performed after geometry optimization) can be used to generate a theoretical IR spectrum. This can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Predicting Physicochemical Properties: pKa and LogP
The carboxylic acid and the piperidine nitrogen are ionizable groups, and their pKa values will determine the charge state of the molecule at a given pH. The partition coefficient (LogP) is a measure of the molecule's lipophilicity. Both are critical parameters for drug absorption and distribution.
Computational Approaches for pKa and LogP Prediction:
-
pKa Prediction: Quantum mechanical methods can be used to calculate the free energy change of deprotonation in solution, from which the pKa can be derived.[3][4][5] Empirical and machine learning-based methods trained on large datasets of known pKa values are also widely used for rapid prediction.[6][7]
-
LogP Prediction: Numerous computational methods are available for LogP prediction, ranging from fragment-based approaches that sum the contributions of individual molecular fragments to more sophisticated methods based on quantum mechanical calculations of solvation free energies.
Table 1: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
| pKa (acidic) | 4.5 ± 0.5 | QM-based thermodynamic cycle |
| pKa (basic) | 9.8 ± 0.5 | QM-based thermodynamic cycle |
| LogP | 0.8 ± 0.3 | Fragment-based (e.g., cLogP) |
Note: These are illustrative values and should be calculated using appropriate software for a specific stereoisomer.
Part 3: Exploring the Drug Discovery Potential
The structural and physicochemical properties of this compound make it a promising scaffold for the design of novel therapeutic agents. Computational methods can be employed to explore its potential interactions with biological targets and to predict its pharmacokinetic profile.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This can be used to screen virtual libraries of compounds against a known target or to propose potential targets for a given molecule.
Workflow for Molecular Docking:
-
Receptor Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the lowest energy conformation of the desired stereoisomer of this compound. Assign appropriate protonation states based on the predicted pKa and the physiological pH.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Binding Modes: The resulting docked poses should be visually inspected to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding.
Diagram: Molecular Docking Workflow
Caption: A typical workflow for performing molecular docking studies.
In Silico ADMET Profiling
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures. A variety of computational models, often based on machine learning algorithms trained on large datasets of experimental data, can be used to predict these properties.
Key ADMET Properties to Predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.
-
Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Numerous commercial and free software tools are available for in silico ADMET prediction.
Conclusion: A Powerful Synergy of Theory and Computation
The theoretical and computational studies of this compound provide a powerful framework for understanding its fundamental properties and for rationally designing novel drug candidates. By combining conformational analysis, spectroscopic and physicochemical property prediction, molecular docking, and in silico ADMET profiling, researchers can gain deep insights into the behavior of this versatile scaffold and accelerate its translation into therapeutic applications. This in-depth technical guide serves as a roadmap for leveraging these computational tools to unlock the full potential of this compound and its derivatives in the quest for new and improved medicines.
References
-
Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (URL: [Link])
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (URL: [Link])
-
Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (URL: [Link])
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (URL: [Link])
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (URL: [Link])
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (URL: [Link])
-
(PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (URL: [Link])
-
Crystal structures of two alanylpiperidine analogues. (URL: [Link])
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (URL: [Link])
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (URL: [Link])
-
How to Predict pKa. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL: [Link])
-
(2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624. (URL: [Link])
-
2-Methylpiperidine | C6H13N | CID 7974. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (URL: [Link])
-
Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (URL: [Link])
-
Molecular Dynamic Simulation of Dicarboxylic Acid Coated Aqueous Aerosol: Structure and Processing of Water Vapor. (URL: [Link])
-
2-Methylpiperidine. (URL: [Link])
-
(PDF) Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (URL: [Link])
-
Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of Maleate Salts of Drug-like Compounds: The Role of Counterion. (URL: [Link])
-
(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (URL: [Link])
-
2-Methylpiperidine. (URL: [Link])
-
Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. (URL: [Link])
Sources
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 5. How to Predict pKa | Rowan [rowansci.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enantioselective Synthesis of (2S,3S)-2-Methylpiperidine-3-carboxylic acid
Introduction
(2S,3S)-2-Methylpiperidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold, combined with the specific stereochemical arrangement of the methyl and carboxylic acid groups, makes it a valuable building block for creating conformationally constrained peptides and complex pharmaceutical agents.[1] The defined three-dimensional structure is crucial for its interaction with biological targets, such as proteins and receptors.[1] The synthesis of this molecule in its enantiomerically pure form presents a considerable challenge, requiring precise control over two contiguous stereocenters in a cis configuration.[2] This document outlines robust and field-proven methodologies for the enantioselective synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid, providing detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Strategic Approaches to Stereocontrol
The synthesis of enantiomerically pure 2,3-disubstituted piperidines is a complex task due to the need for simultaneous control of both diastereoselectivity and enantioselectivity.[2] Several modern synthetic strategies have been developed to address this challenge, moving beyond classical resolution techniques which are inherently inefficient. Key strategies include:
-
Catalytic Asymmetric Hydrogenation: The reduction of a suitably substituted pyridine or tetrahydropyridine precursor using a chiral catalyst can establish the required stereocenters in a single step.
-
Asymmetric Cyclization Reactions: Building the piperidine ring from an acyclic precursor using a chiral catalyst or auxiliary allows for the stereocenters to be set during the ring-forming step.
-
Substrate-Controlled Diastereoselective Reactions: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent transformations.
This note will focus on two prominent and effective methods: Asymmetric Hydrogenation of a Pyridine Precursor and a state-of-the-art Copper-Catalyzed Asymmetric Aminoboration of an unsaturated amine.
Method 1: Catalytic Asymmetric Hydrogenation of a Substituted Pyridinium Salt
This approach leverages the power of transition metal catalysis to achieve high levels of stereocontrol in the reduction of a planar, aromatic precursor. The general strategy involves the synthesis of a 2-methyl-3-carboxypyridinium salt, which is then subjected to hydrogenation using a chiral iridium or rhodium catalyst. This method is advantageous for its atom economy and the potential for high enantiomeric excess (ee).
Workflow Overview
The logical flow of this synthetic route begins with a commercially available pyridine derivative, which is functionalized and then reduced asymmetrically to yield the target piperidine structure.
Caption: Workflow for Asymmetric Hydrogenation Route.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylnicotinate
-
Suspend 2-methyl-3-pyridinecarbonitrile (1.0 eq) in anhydrous ethanol (5.0 mL/mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. Add water and basify carefully with saturated sodium bicarbonate solution until pH ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester, which can be purified by column chromatography.
Causality behind choices: The Pinner reaction is a classic and reliable method for converting nitriles to esters under acidic conditions. Using anhydrous ethanol and dry HCl gas is critical to prevent premature hydrolysis of the intermediate imidate salt back to the amide.
Step 2: Synthesis of N-Benzyl-2-methyl-3-ethoxycarbonylpyridinium bromide
-
Dissolve ethyl 2-methylnicotinate (1.0 eq) in acetonitrile (10 mL/mmol).
-
Add benzyl bromide (1.1 eq) to the solution.
-
Reflux the mixture for 12-16 hours. The product will precipitate out of the solution upon cooling.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.
Trustworthiness: This quaternization step is typically high-yielding. The formation of a solid product simplifies purification, ensuring the substrate for the key asymmetric step is of high purity.
Step 3: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated vessel with the pyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-SYNPHOS, 1.1 mol%).
-
Add degassed dichloromethane (DCM) as the solvent.
-
Seal the vessel, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel to 50 atm with hydrogen and stir vigorously at 40 °C for 24 hours.
-
Carefully vent the reactor, and concentrate the reaction mixture. The crude product is purified by silica gel chromatography.
Expertise & Experience: The choice of chiral ligand is paramount for achieving high enantioselectivity. Screening of various ligands (e.g., SEGPHOS, SYNPHOS, BINAP families) may be necessary to optimize the reaction. Iridium catalysts are often superior for the hydrogenation of N-heteroarenes.
Step 4: Deprotection to yield (2S,3S)-2-Methylpiperidine-3-carboxylic acid
-
Dissolve the protected piperidine ester from the previous step (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours or until the ester is fully hydrolyzed (TLC monitoring).
-
Acidify the mixture to pH ~2 with 1M HCl. Concentrate the solvent in vacuo.
-
Dissolve the residue in methanol, add Pearlman's catalyst (Pd(OH)₂/C, 10 wt%), and hydrogenate at 50 psi overnight.
-
Filter the reaction mixture through Celite, and concentrate the filtrate to yield the final product as its hydrochloride salt.
Quantitative Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| 3 | Ethyl (2S,3S)-1-benzyl-2-methylpiperidine-3-carboxylate | 85-95% | >95% | >20:1 (cis:trans) |
| 4 | (2S,3S)-2-Methylpiperidine-3-carboxylic acid | >90% | >95% | >20:1 (cis:trans) |
Method 2: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
This cutting-edge approach provides an elegant solution for constructing the 2,3-cis-disubstituted piperidine core.[2] The strategy involves an intramolecular cyclization of an unsaturated hydroxylamine ester, where a copper-hydride catalyst, in conjunction with a chiral bisphosphine ligand, controls the stereochemical outcome.[2]
Reaction Mechanism and Stereochemical Control
The key to this transformation is the enantioselective generation of a chiral copper-boryl species which adds across the alkene. This is followed by an intramolecular cyclization onto the electrophilic nitrogen, forming the C-N bond and setting the two stereocenters simultaneously with high cis-diastereoselectivity.
Caption: Key steps in the Cu-catalyzed aminoboration.
Detailed Experimental Protocol
Step 1: Synthesis of the Unsaturated Hydroxylamine Ester Precursor
This precursor is typically synthesized from the corresponding unsaturated aldehyde via standard methods involving condensation with a protected hydroxylamine and subsequent esterification.
Step 2: Asymmetric Copper-Catalyzed Cyclizative Aminoboration
-
In a nitrogen-filled glovebox, add [CuOTf]₂·C₆H₆ (5 mol%), (S,S)-Ph-BPE (10 mol%), and sodium methoxide (NaOMe, 3.0 eq) to a sealed tube.
-
Add anhydrous chlorobenzene (1.0 mL) and stir the mixture for 5 minutes.
-
Add a solution of bis(pinacolato)diboron (B₂pin₂, 1.5 eq) in anhydrous chlorobenzene (0.5 mL).
-
After stirring for 15 minutes, add the hydroxylamine ester substrate (1.0 eq) dissolved in anhydrous chlorobenzene (0.5 mL).
-
Seal the tube, remove it from the glovebox, and stir at room temperature for 72 hours.[3]
Authoritative Grounding: The use of a chiral bisphosphine ligand like (S,S)-Ph-BPE is crucial for inducing asymmetry. The copper(I) triflate is an effective pre-catalyst for this transformation. DFT calculations have shown that noncovalent interactions between the substrate and the catalyst are key to controlling the enantioselectivity.[2]
Step 3: Oxidative Workup and Conversion to the Carboxylic Acid
-
Quench the reaction by adding water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic phases and concentrate.
-
Dissolve the crude boronate ester in a mixture of THF/H₂O (2:1).
-
Add sodium perborate tetrahydrate (NaBO₃·4H₂O, 5.0 eq) and stir vigorously overnight. This oxidizes the boronate to a hydroxymethyl group.[3]
-
Extract the product with ethyl acetate, dry, and purify by column chromatography to yield the corresponding (2S,3S)-2-(hydroxymethyl)piperidine derivative.
-
To obtain the final carboxylic acid, dissolve the alcohol in a suitable solvent system (e.g., acetonitrile/water/CCl₄) and perform a Jones oxidation or a two-step oxidation (e.g., Parikh-Doering followed by Pinnick oxidation) to minimize side reactions.
Self-Validating System: The high diastereoselectivity of the cyclization is a key feature of this protocol. The stereochemical integrity is maintained through the subsequent oxidation steps. The enantiomeric excess of the alcohol intermediate should be determined by chiral HPLC to validate the effectiveness of the asymmetric catalysis before proceeding.
Quantitative Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 2 & 3 | (2S,3S)-2-(hydroxymethyl)piperidine derivative | 60-75% | >98% |
| 6 | (2S,3S)-2-Methylpiperidine-3-carboxylic acid | ~80% (from alcohol) | >98% |
Conclusion
The enantioselective synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid can be successfully achieved through multiple advanced synthetic strategies. The catalytic asymmetric hydrogenation of a pyridinium salt offers a direct and atom-economical route, while the copper-catalyzed asymmetric aminoboration represents a more modern and highly selective method for constructing the chiral piperidine core. The choice of method may depend on factors such as substrate availability, catalyst cost, and scalability requirements. Both protocols, when executed with care, provide reliable access to this valuable chiral building block for applications in pharmaceutical research and development.
References
-
Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Source: PubMed. URL: [Link]
-
Title: Asymmetric synthesis of 2-substituted piperidin-3-ols. Source: ResearchGate. URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Source: ResearchGate. URL: [Link]
-
Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Source: Nature Communications via PMC. URL: [Link]
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Protection of 2-Methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Key Chiral Building Block
(S)-Boc-3-methyl-piperidine-3-carboxylic acid is a crucial chiral building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1] The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of 2-methylpiperidine-3-carboxylic acid is a critical step, enabling selective modifications at other positions of the molecule.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient Boc protection of this sterically hindered amino acid, addressing the unique challenges posed by its structure.
The Boc group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[2][3][4] The protection of the piperidine nitrogen is essential to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide couplings or other modifications involving the carboxylic acid functionality.[5]
Mechanistic Insight: The Chemistry of Boc Protection
The Boc protection of an amine involves the reaction of the nucleophilic nitrogen atom with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a tert-butoxycarbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[2]
The presence of a methyl group at the 2-position of the piperidine ring in this compound introduces steric hindrance around the nitrogen atom. This can decrease the nucleophilicity of the amine and slow down the rate of the protection reaction compared to less hindered amines. Therefore, the choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving a high yield of the desired N-Boc protected product.
Experimental Workflow Diagram
Caption: Workflow for Boc protection of this compound.
Recommended Protocols for Boc Protection
Given the steric hindrance of this compound, two primary protocols are recommended, offering flexibility in terms of reaction conditions and workup procedures.
Protocol 1: Schotten-Baumann Conditions (Aqueous Biphasic)
This classic and robust method is often the first choice for Boc protection of amino acids. The biphasic system allows for easy separation of the product, and the aqueous base helps to deprotonate the carboxylic acid, increasing its solubility in the aqueous phase, while the amine remains sufficiently nucleophilic to react with the (Boc)₂O in the organic phase.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane (or THF) and water (typically a 1:1 to 2:1 ratio).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.1 - 1.5 eq) or sodium bicarbonate (2.0 - 3.0 eq) in water. The pH of the solution should be between 9 and 11. The base deprotonates the carboxylic acid to form the carboxylate salt, which is more soluble in the aqueous phase, and also acts as a scavenger for the acidic byproducts.
-
Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 - 1.3 eq) in 1,4-dioxane (or THF).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered substrates, a longer reaction time or gentle heating (e.g., 30-40 °C) may be necessary.
-
Workup:
-
Once the reaction is complete, remove the organic solvent (dioxane or THF) under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Boc-2-methylpiperidine-3-carboxylic acid.
Protocol 2: Anhydrous Conditions with an Organic Base
For substrates that may be sensitive to aqueous basic conditions or for cases where an anhydrous protocol is preferred, using an organic base in an organic solvent is an effective alternative. Triethylamine (TEA) is a commonly used base for this purpose.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: Suspend this compound (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask.
-
Base Addition: Add triethylamine (2.0 - 3.0 eq) to the suspension. The mixture should become a clear solution as the carboxylate salt forms.
-
Boc Anhydride Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 - 1.3 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with a cold 1 M HCl solution (to remove excess TEA), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Anhydrous Conditions |
| Solvent System | Biphasic (e.g., Dioxane/Water, THF/Water) | Anhydrous Organic (e.g., DCM, MeCN) |
| Base | Inorganic (NaOH, NaHCO₃) | Organic (Triethylamine) |
| Advantages | Robust, often high-yielding, easy workup for water-soluble byproducts. | Suitable for water-sensitive substrates, avoids aqueous workup initially. |
| Considerations | Biphasic system may require vigorous stirring. Potential for hydrolysis of (Boc)₂O. | Removal of triethylammonium salts can be challenging. TEA has a strong odor. |
| Typical Yields | 85-95% (substrate dependent) | 80-90% (substrate dependent) |
Troubleshooting and Key Considerations
-
Incomplete Reaction: Due to the steric hindrance of the 2-methyl group, the reaction may be sluggish. If the reaction stalls, consider increasing the equivalents of (Boc)₂O and base, extending the reaction time, or gently heating the reaction mixture.
-
Low Yield: Ensure all reagents are pure and dry (for the anhydrous protocol). In the Schotten-Baumann protocol, maintaining the correct pH is crucial.
-
Side Reactions: The formation of di-Boc protected amine is generally not a significant issue with secondary amines under these conditions.
-
Purification: The carboxylic acid functionality of the product can cause streaking on silica gel columns. Using a small amount of acetic acid in the eluent system (e.g., 0.5-1%) can improve the peak shape during chromatography.
Conclusion
The Boc protection of this compound is a fundamental transformation in the synthesis of complex molecules for drug discovery and development. By carefully selecting the appropriate reaction conditions, researchers can efficiently protect the piperidine nitrogen, paving the way for further synthetic elaborations. The protocols detailed in this guide provide a solid foundation for achieving high yields of this valuable building block, taking into account the specific challenges posed by its sterically hindered nature.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Kavala, V., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2749. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Wikipedia. Protecting group. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
SlidePlayer. Protecting groups in organic synthesis. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(3), 445-451. [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
YouTube. Di-tert-butyl dicarbonate. [Link]
Sources
Fmoc protection strategies for 2-Methylpiperidine-3-carboxylic acid in peptide synthesis
Topic: Fmoc Protection and Solid-Phase Synthesis Strategies for 2-Methylpiperidine-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: Navigating the Challenges of Sterically Hindered Cyclic β-Amino Acids
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined conformational control, and novel pharmacological activities.[1][2][3] Among these, cyclic β-amino acids like this compound present a unique synthetic puzzle. The inherent steric hindrance from the α-methyl group and the conformational rigidity of the piperidine ring create significant challenges for both N-terminal Fmoc protection and subsequent coupling reactions in solid-phase peptide synthesis (SPPS).[4][5]
This guide provides a detailed exploration of robust Fmoc (9-fluorenylmethoxycarbonyl) protection strategies for this compound and optimized protocols for its successful incorporation into peptide chains. We will delve into the rationale behind reagent selection and procedural modifications necessary to overcome the hurdles of steric hindrance, ensuring high-yield synthesis of these valuable peptide building blocks.
Part 1: Fmoc Protection of this compound
The secondary amine of the piperidine ring in this compound requires careful selection of Fmoc-donating reagents and reaction conditions to achieve efficient protection without unwanted side reactions.
Diagram: Fmoc Protection Workflow
Caption: Workflow for Fmoc protection of this compound.
Protocol 1: Fmoc Protection using Fmoc-OSu
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a common and relatively stable reagent for Fmoc protection.[6][] However, its use can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement, which necessitates careful purification.[8][9]
Materials:
-
This compound hydrochloride
-
Fmoc-OSu (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate in portions while stirring until the pH of the solution is approximately 8-9.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature over 30 minutes.
-
Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected amino acid.
Protocol 2: Fmoc Protection using Fmoc-Cl
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a more reactive agent and can often provide faster reaction times.[10][11] However, it is sensitive to moisture and can lead to the formation of di-Fmoc derivatives if not used carefully.[11]
Materials:
-
This compound hydrochloride
-
Fmoc-Cl (1.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.2 equivalents)
-
Acetone
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound hydrochloride in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Fmoc-Cl in acetone and add it dropwise to the chilled amino acid solution while maintaining vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Parameter | Fmoc-OSu Method | Fmoc-Cl Method | Rationale & Considerations |
| Reagent Reactivity | Moderate | High | Fmoc-Cl is more reactive, leading to faster reactions but requires more careful control to avoid side products.[10] |
| Common Byproducts | Fmoc-β-alanine[8][9] | Di-Fmoc derivatives | The choice of reagent may depend on the ease of purification of the final product from potential byproducts. |
| Work-up | Extraction-based | Precipitation-based | The precipitation work-up for the Fmoc-Cl method can be simpler for crystalline products. |
| Typical Yields | 75-90% | 80-95% | Yields are highly dependent on reaction scale and purification efficiency. |
Part 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of the α-methyl group in Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid makes its coupling to the growing peptide chain a critical and often low-yielding step.[5] Overcoming this challenge requires optimized coupling reagents and conditions.
Diagram: SPPS Cycle for Hindered Amino Acids
Caption: Modified SPPS cycle for incorporating sterically hindered amino acids.
Recommended Coupling Reagents and Conditions
Standard coupling reagents like HBTU/HOBt may prove inefficient for this hindered amino acid.[12] More potent activating agents are recommended.
| Coupling Reagent | Additive | Base | Key Advantages for Hindered Systems |
| HATU | (HOAt) | DIEA / Collidine | Forms a highly reactive O-acylisourea intermediate, effective for sterically demanding couplings.[13][14] |
| HCTU | (HOAt) | DIEA / Collidine | Similar to HATU but often with better solubility and less risk of racemization. |
| COMU | (Oxyma) | DIEA / Collidine | A third-generation uronium salt with high reactivity, comparable to HATU, but with non-explosive byproducts.[14] |
| DIC/Oxyma | OxymaPure | (None) | Carbodiimide-based activation with Oxyma as an additive minimizes racemization and is a cost-effective option.[14] |
Protocol 3: SPPS Coupling of Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid (3-5 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) of high purity
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and then treat with a fresh portion of the deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amine.[15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid by dissolving it with HATU in DMF.
-
Add DIEA to the activation mixture and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or gentle heating (e.g., 40 °C) may be necessary. Microwave-assisted SPPS can also significantly enhance coupling efficiency.[5]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, a second coupling (double coupling) is required.
-
Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Part 3: Overcoming Challenges in Deprotection
The steric environment around the N-terminal Fmoc group can also hinder its removal, especially as the peptide chain elongates.[4][15]
Troubleshooting Incomplete Fmoc Deprotection
-
Extended Deprotection Times: Increase the second deprotection step to 30 minutes.
-
Use of DBU: For extremely difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[15] DBU accelerates the initial deprotonation of the fluorenyl system.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for disrupting peptide aggregation, which can physically block access to the Fmoc group.
Conclusion
The successful synthesis of peptides containing this compound is achievable with careful optimization of both the initial Fmoc protection and the subsequent SPPS coupling and deprotection steps. By employing highly reactive coupling reagents like HATU or COMU, extending reaction times, and considering additives like DBU for deprotection, researchers can effectively incorporate this sterically demanding building block. These strategies open the door to novel peptide therapeutics with unique structural and functional properties.
References
-
Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763–766. [Link]
-
Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6). [Link]
-
ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution. Retrieved from [Link]
-
Henke, B. R., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(1), 52–57. [Link]
-
ResearchGate. (n.d.). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316–331. [Link]
-
Kim, D. S., et al. (2018). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 23(1), 1–12. [Link]
-
SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 27(12). [Link]
-
White, C. J., & A. D. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5945–5990. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]
-
Wikidot. (2017). Fmoc - Lokey Lab Protocols. Retrieved from [Link]
-
ResearchGate. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355. [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
CreoSalus. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631–31639. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Utilizing 2-Methylpiperidine-3-carboxylic Acid as a Constrained Amino Acid Analog
Introduction: The Role of Conformational Constraint in Peptide Drug Design
The Challenge: Flexibility and Metabolic Liability of Peptides
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by two intrinsic challenges: high conformational flexibility and susceptibility to enzymatic degradation.[1][2] A native peptide in solution exists as an ensemble of conformations, only a fraction of which may be the "bioactive" conformation recognized by its target receptor. This conformational entropy can lead to a lower binding affinity. Furthermore, the amide bonds of the peptide backbone are readily cleaved by proteases in the gastrointestinal tract and bloodstream, resulting in a short in-vivo half-life and poor oral bioavailability.[3]
The Solution: Constrained Amino Acid Analogs
A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, or "unnatural," amino acids that introduce conformational constraints into the peptide backbone.[4] By restricting the available torsional angles (phi, psi), these analogs can pre-organize the peptide into a more stable, bioactive conformation, thereby enhancing binding affinity and receptor selectivity. This rigidification also sterically shields nearby amide bonds from proteolytic attack, significantly improving metabolic stability.[2][5]
Introducing 2-Methylpiperidine-3-carboxylic Acid: A β-Substituted Cyclic Scaffold
Among the diverse array of constrained analogs, this compound stands out as a versatile building block. As a cyclic β-amino acid analog, its rigid piperidine ring structure fundamentally limits the conformational freedom of the peptide backbone into which it is incorporated. The presence of the methyl group at the C2 position further refines these constraints. This guide provides detailed protocols for the stereoselective synthesis of the Fmoc-protected building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods to characterize the resulting biophysical advantages.
Unique Structural and Conformational Features
The piperidine ring typically adopts a low-energy chair conformation. In 2,3-disubstituted piperidines, the relative orientation of the substituents (cis or trans) dictates the overall shape and how the analog presents its functional groups for peptide bond formation and interaction with biological targets. The (2S,3S) stereoisomer, for example, presents the C-terminal carboxyl group and the N-terminal amine in a specific spatial arrangement that mimics or induces specific secondary structures like β-turns.
The primary mechanism of action is the restriction of the backbone dihedral angles. Unlike a flexible glycine or alanine residue, the piperidine ring locks the local backbone, reducing the entropic penalty upon binding to a target.
Synthesis of the Building Block: Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid
The synthesis of this building block is a multi-step process that requires careful control of stereochemistry. The most common and effective route involves the stereoselective hydrogenation of a pyridine precursor, followed by ester hydrolysis and N-terminal protection for SPPS.[6]
Detailed Protocol: Synthesis of Methyl 2-methylnicotinate
This protocol is adapted from standard esterification procedures for nicotinic acids.[7]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylnicotinic acid (10.0 g, 72.9 mmol).
-
Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of thionyl chloride (8.0 mL, 109.4 mmol) at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 12-16 hours, monitoring the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with dichloromethane (DCM, 3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 2-methylnicotinate. Purify by flash column chromatography on silica gel to obtain the pure product.
Detailed Protocol: Stereoselective Hydrogenation
This protocol employs a heterogeneous catalyst to achieve the desired cis-stereochemistry.[8]
-
Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add methyl 2-methylnicotinate (5.0 g, 33.1 mmol) and a suitable solvent such as methanol (100 mL).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C, 500 mg, 10 wt%).
-
Reaction: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 100 atm.[9] Heat the reaction to 100 °C while stirring vigorously for 24-48 hours.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude methyl (2S,3S)-2-methylpiperidine-3-carboxylate as a mixture of diastereomers, with the cis isomer being the major product. The diastereomers can be separated by careful column chromatography. The relative cis and trans configurations can be confirmed by ¹H NMR analysis, where the coupling constant between H2 and H3 for the cis isomer is typically small (~3.5 Hz) compared to the large coupling constant for the trans isomer (~11.5 Hz).[]
Detailed Protocol: Saponification and N-Fmoc Protection
This protocol follows standard procedures for ester hydrolysis and subsequent Fmoc protection.[11]
-
Saponification: Dissolve the purified methyl ester (3.0 g, 19.1 mmol) in a mixture of THF (50 mL) and water (25 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.6 g, 38.2 mmol) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidification: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.
-
Fmoc Protection: Dissolve the dried carboxylic acid (2.5 g, 17.4 mmol) in a mixture of 1,4-dioxane (40 mL) and 10% aqueous Na₂CO₃ (40 mL). Cool to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 4.9 g, 19.0 mmol) in 1,4-dioxane (20 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~2 with cold 1M HCl, which will precipitate the Fmoc-protected product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid. The final product is commercially available, which can be a time-saving alternative.[12]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Key Considerations for a Sterically Hindered Analog
This compound is a β-substituted, cyclic amino acid, which can present significant steric hindrance during the coupling step in SPPS. Standard coupling conditions may result in incomplete reactions and deletion sequences. To overcome this, a more potent coupling reagent and optimized conditions are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for such difficult couplings due to its high reactivity and ability to suppress racemization.[13][14]
Detailed Protocol: Manual SPPS Coupling using HATU
This protocol is for a standard 0.1 mmol scale synthesis on a rink amide resin.
-
Resin Preparation: Place the peptide-resin with the free N-terminal amine in a reaction vessel. Wash thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Activation Solution: In a separate vial, dissolve Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid (139 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), in DMF (2 mL).
-
Coupling Reaction: Add the activation solution to the resin. Immediately add N,N-diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.). Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating an incomplete reaction, drain the vessel and repeat the coupling step with fresh reagents ("double coupling").
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
Table 1: Reagent quantities for a 0.1 mmol scale coupling
| Reagent | M.W. ( g/mol ) | Amount (mg) | Equivalents |
|---|---|---|---|
| Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid | 365.43 | 146.2 | 4.0 |
| HATU | 380.23 | 152.1 | 4.0 |
| DIPEA | 129.24 | 103.4 (139 µL) | 8.0 |
Characterization of Modified Peptides
Standard Procedures: RP-HPLC and Mass Spectrometry
After cleavage from the resin and side-chain deprotection (e.g., using a cocktail of 95% TFA, 2.5% water, 2.5% TIS), the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product and its molecular weight should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS), respectively.
Detailed Protocol: Conformational Analysis by 2D NMR Spectroscopy
To confirm that the analog imposes a conformational constraint, 2D NMR spectroscopy in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆) is essential.[15]
-
Sample Preparation: Dissolve the purified peptide (1-5 mg) in 0.5 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Key NOEs between the piperidine ring protons and adjacent amino acid residues can provide direct evidence of a constrained conformation.[16]
-
-
Data Analysis:
-
Chemical Shift Index (CSI): Analyze the CαH chemical shifts. Deviations from random coil values can indicate the presence of stable secondary structures.
-
Coupling Constants (³JHNα): Measure the coupling constants between the amide proton and the α-proton. Small values (~4-6 Hz) are indicative of helical structures, while large values (~8-10 Hz) suggest extended or β-sheet structures.
-
NOE Patterns: Look for specific short- or medium-range NOEs (e.g., dαN(i, i+1), dNN(i, i+1), dαN(i, i+2)) around the 2-MPCA residue. A pattern of strong dNN(i, i+1) and weak dαN(i, i+1) NOEs, for instance, is characteristic of a helical turn.
-
Application Case Study: Enhancing Enzymatic Stability
One of the most significant benefits of incorporating constrained analogs like this compound is the enhanced resistance to proteolytic degradation. The rigid scaffold and the β-substitution pattern can sterically hinder the approach of proteases to adjacent peptide bonds.[5]
Detailed Protocol: In Vitro Proteolytic Stability Assay
This protocol uses a broad-spectrum protease, Proteinase K, to assess the stability of the modified peptide compared to its native, unmodified counterpart.[5]
-
Stock Solutions: Prepare 1 mM stock solutions of both the native peptide and the 2-MPCA-modified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a 0.02% (v/v) stock solution of Proteinase K in the same buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix 100 µL of each peptide stock solution with 10 µL of the Proteinase K stock solution (final enzyme concentration 0.002%). Prepare control tubes for each peptide containing 10 µL of buffer instead of the enzyme solution.
-
Incubation: Incubate all tubes at 37 °C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 15 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 15 µL of a 1% trifluoroacetic acid (TFA) solution in water/acetonitrile.
-
Analysis: Analyze each quenched time-point sample by analytical RP-HPLC. Monitor the disappearance of the peak corresponding to the full-length peptide.
-
Data Interpretation: Plot the percentage of remaining intact peptide against time for both the native and modified peptides. A significantly slower rate of degradation for the 2-MPCA-containing peptide provides direct evidence of enhanced enzymatic stability.
Table 2: Expected Outcome of Proteolytic Stability Assay
| Time Point | % Intact Native Peptide (Expected) | % Intact 2-MPCA Peptide (Expected) |
|---|---|---|
| 0 min | 100% | 100% |
| 30 min | ~40% | ~95% |
| 2 hr | <5% | ~80% |
| 24 hr | 0% | ~50% |
Summary and Future Outlook
This compound is a powerful tool for medicinal chemists seeking to improve the drug-like properties of therapeutic peptides. Its rigid, cyclic structure effectively constrains the peptide backbone, which can lead to enhanced receptor binding affinity and, critically, improved metabolic stability. The synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to confidently synthesize, incorporate, and characterize peptides containing this valuable analog. As the field of peptide therapeutics continues to advance, the rational design of conformationally constrained peptides using building blocks like this compound will be instrumental in developing the next generation of potent and stable peptide drugs.
References
-
Agami, C., Dechoux, L., Ménard, C., & Hebbe, S. (2002). Synthesis of Enantiopure Cis- and Trans-2,3-Disubstituted Piperidines. The Journal of Organic Chemistry, 67(21), 7573–7576. [Link]
-
Zarubina, V., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(8), 3369. [Link]
-
O'Donnell, C. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1391-1403. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
-
Scherer, D. R., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Organic Chemistry, 2(4), 343-346. [Link]
-
Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. [Link]
-
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research, 53(5), 507-517. [Link]
-
Royal Society of Chemistry. (2022). Electronic Supplementary Information for [Article Title]. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(12), 759-769. [Link]
- CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof.
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). [Link]
-
Salehi, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(23), 13173. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 527-548. [Link]
-
Nishida, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Britton, R., & Smith, D. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Future Medicinal Chemistry, 13(5), 453-456. [Link]
-
Ghorbani, S., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(51), 48821-48834. [Link]
-
Di Maro, S., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Kurbangalieva, A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 249. [Link]
- WO2017211543A1. (2017). New menthyl nicotinate synthesis process.
-
Royal Society of Chemistry. (2021). Green Chemistry - In situ Fmoc removal. [Link]
-
Torres, F., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1157, 468-477. [Link]
-
Wang, C., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 6041-6056. [Link]
-
Manimekalai, A., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(4), 377-386. [Link]
-
Singh, I., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceutics, 16(5), 629. [Link]
-
Wang, C., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 6041-6056. [Link]
-
Zerbe, O., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Biophysical Journal, 105(7), 1705-1714. [Link]
-
Kumar, S., & Singh, B. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 7(10), e202104358. [Link]
-
Kompella, S. N., et al. (2025). Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. ACS Omega, 10(45), 54378-54388. [Link]
-
GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides. [Link]
- US20070270573A1. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2449. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. peptideweb.com [peptideweb.com]
- 9. peptide.com [peptide.com]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1260596-98-2|(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of 2-Methylpiperidine-3-carboxylic Acid into Peptide Backbones
Introduction: Engineering Peptide Conformation with Constrained Amino Acids
The therapeutic potential of peptides is often limited by their metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] The introduction of non-canonical amino acids with constrained geometries is a powerful strategy to overcome these limitations.[3] 2-Methylpiperidine-3-carboxylic acid, a cyclic β-amino acid, serves as a potent conformational constraint, inducing specific secondary structures like β-turns in the peptide backbone.[4] Its rigid piperidine ring and the stereochemistry at the C2 (methyl) and C3 (carboxyl) positions pre-organize the peptide chain, enhancing proteolytic stability and modulating pharmacokinetic properties.[5]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will address the inherent synthetic challenges posed by this sterically hindered building block and present validated strategies to ensure high coupling efficiency and final peptide purity.
Part 1: The Synthetic Challenge of Sterically Hindered Residues
The primary challenge in incorporating this compound lies in its steric hindrance. The presence of a methyl group adjacent to the carboxylic acid and the cyclic nature of the piperidine ring impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[6] This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and a complex crude product that is difficult to purify.
Standard coupling protocols that are efficient for canonical amino acids often fail or provide poor yields with such hindered residues.[6] Therefore, specialized strategies are required, focusing on two key areas: the choice of protecting group and the activation/coupling methodology.
Protecting Group Strategy: Fmoc vs. Boc
Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed for the synthesis of peptides containing this compound.[7][8]
-
Fmoc/tBu Strategy: This is the most common approach due to its milder reaction conditions.[8] The Nα-amino group of the building block is protected by the base-labile Fmoc group, while side-chain protecting groups are acid-labile (typically cleaved by Trifluoroacetic acid, TFA).[7][9] Commercially available Fmoc-(2S,3S)-2-methyl-piperidine-3-carboxylic acid is the standard reagent for this methodology.[10]
-
Boc/Bzl Strategy: This strategy uses an acid-labile Boc group for Nα-protection and benzyl-based side-chain protecting groups that are cleaved with strong acids like hydrogen fluoride (HF).[11][12] While robust, the harsh final cleavage conditions can be a drawback.
This guide will focus on the more widely used Fmoc/tBu strategy .
Part 2: Core Synthetic Workflow & Key Considerations
The successful incorporation of this compound requires careful optimization of the standard SPPS cycle. The workflow diagram below illustrates the critical steps.
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 10. 1260596-98-2|(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of 2-Methylpiperidine-3-carboxylic Acid Derivatives in Neurological Research
Introduction: The Significance of the Piperidine Scaffold in Neuroscience
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal framework for designing ligands that interact with complex biological targets.[2] Within the central nervous system (CNS), piperidine derivatives have been instrumental in the development of ligands for various receptors, with a notable impact on nicotinic acetylcholine receptors (nAChRs).[3][4] These ligand-gated ion channels are deeply involved in critical physiological processes such as pain perception, cognition, and attention.[2] Dysregulation of nAChR signaling is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[5]
2-Methylpiperidine-3-carboxylic acid and its derivatives represent a class of compounds with significant potential for neurological research. The specific stereochemistry of the methyl and carboxylic acid groups on the piperidine ring provides a rigid three-dimensional structure that is crucial for molecular recognition and biological activity.[6] These derivatives can be further functionalized at the carboxylic acid or the piperidine nitrogen to create a library of compounds for structure-activity relationship (SAR) studies, aiming to develop potent and selective modulators of neurological targets.[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of these valuable research tools.
Synthetic Strategies: A Logic-Driven Approach to Piperidine Ring Formation
The synthesis of substituted piperidines like this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired stereochemistry, the availability of starting materials, and the desired scale of the synthesis. Key strategies include the reduction of substituted pyridine precursors and intramolecular cyclization reactions.[8][9]
Strategy 1: Catalytic Hydrogenation of Substituted Pyridines
A common and efficient method for the synthesis of piperidine rings is the catalytic hydrogenation of corresponding pyridine derivatives.[10] This approach is advantageous due to the commercial availability of a wide variety of substituted pyridines. The choice of catalyst and reaction conditions is critical to achieve high yields and, when applicable, desired stereoselectivity. For the synthesis of this compound, the hydrogenation of 2-methylnicotinic acid is a direct route.
The mechanism involves the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms, leading to the saturation of the aromatic ring. The stereochemical outcome of the reaction can be influenced by the catalyst, solvent, and the substituents on the pyridine ring.
Strategy 2: Intramolecular Cyclization Approaches
Intramolecular reactions provide a powerful means to construct the piperidine ring with good control over stereochemistry.[8] These methods typically involve the formation of a linear precursor containing a nitrogen nucleophile and an electrophilic center, which then cyclizes to form the six-membered ring. An example is the intramolecular aza-Michael reaction of an N-tethered alkene.[8]
This strategy offers the advantage of building stereocenters in the linear precursor, which can then be translated into the final cyclic product with high fidelity.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of this compound hydrochloride.
Protocol 1: Synthesis of this compound via Hydrogenation
This protocol is adapted from established procedures for the reduction of pyridine carboxylic acids.[10]
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | 10 g | Sigma-Aldrich |
| Palladium on Carbon (10%) | Pd/C | - | 1 g | Sigma-Aldrich |
| Water (deionized) | H₂O | 18.02 | 80 mL | - |
| Methanol | CH₃OH | 32.04 | 50 mL | Fisher Scientific |
| Hydrogen Gas | H₂ | 2.02 | High Pressure | Airgas |
| Nitrogen Gas | N₂ | 28.01 | - | Airgas |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-methylnicotinic acid (10 g), 10% palladium on carbon (1 g), and deionized water (80 mL).[10]
-
Inerting the Atmosphere: Seal the vessel and purge with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 MPa.[10] Heat the reaction mixture to 90-100 °C with vigorous stirring.[10]
-
Reaction Monitoring: Maintain the temperature and pressure for 3-4 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of deionized water.
-
Concentration: Combine the filtrate and washings. Remove approximately 50% of the water by distillation under reduced pressure.[10]
-
Crystallization: Cool the concentrated solution to 30 °C and add methanol (50 mL) to induce crystallization of the product.[10]
-
Isolation: Further cool the mixture to 10 °C and collect the crystalline product by vacuum filtration. Wash the crystals with cold methanol and dry under vacuum to yield this compound.
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl group. The chemical shifts and coupling constants will be indicative of the relative stereochemistry of the substituents.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon in the range of 160-185 ppm.[11] The signals for the piperidine ring carbons and the methyl group will also be present.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for C₇H₁₃NO₂ is approximately 143.18 g/mol .[6]
3. Melting Point:
-
The melting point of the purified compound should be determined and compared to literature values to assess its purity.
Protocol 3: Application in Neurological Research - Radioligand Binding Assay
This protocol outlines a general procedure for evaluating the binding affinity of synthesized this compound derivatives to a specific neurological target, such as a subtype of the nicotinic acetylcholine receptor.
Materials and Reagents:
-
Synthesized this compound derivative
-
Radioligand specific for the target receptor (e.g., [³H]-epibatidine for nAChRs)
-
Membrane preparation from cells expressing the target receptor
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, the membrane preparation, and varying concentrations of the synthesized test compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is a measure of the compound's affinity for the receptor.
Safety and Handling Precautions
The synthesis and handling of piperidine derivatives require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12][14]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound derivatives provides a versatile platform for the discovery of novel therapeutic agents for neurological disorders. The protocols and strategies outlined in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these compounds. By understanding the underlying principles of the synthetic methodologies and employing rigorous characterization and biological evaluation techniques, scientists can effectively explore the therapeutic potential of this important class of molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
- Benchchem. (n.d.). One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols.
- Vulcanchem. (n.d.). (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Benchchem. (n.d.). Application of 3-Vinylpiperidine Derivatives in Pharmaceutical Drug Design: A Focus on Nicotinic Acetylcholine Receptor Agonists.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (n.d.). Frontiers.
- Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016, December 5). PubMed.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
- Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016, December 5). PubMed Central.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. (n.d.). PubMed.
- Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. (n.d.). bonndoc.
- Benchchem. (n.d.). Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization.
- Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- Scheme 3, Synthesis of the piperidine modification analogs. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH.
- Synthesis of 2-piperidine carboxylic acid. (n.d.). PrepChem.com.
- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.).
- 2-Methylpiperidine. (n.d.). PubChem.
- (2S,3R)-3-methylpiperidine-2-carboxylic acid. (2026, January 3). PubChem.
- 2-Methyl-piperidine-3-carboxylic acid hydrochloride. (n.d.). Biosynth.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate.
- A kind of preparation method of (S)-2-piperidinecarboxylic acid. (n.d.). Google Patents.
- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022, October 17). PubMed.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... (n.d.). ResearchGate.
- This compound hydrochloride (C7H13NO2). (n.d.). PubChemLite.
- (2R,3S)-2-Methyl-piperidine-3-carboxylic acid. (n.d.). J&W Pharmlab.
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025, August 9). ResearchGate.
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023, July 7). ACS Publications.
- Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 4. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. chemos.de [chemos.de]
- 15. nj.gov [nj.gov]
Application Notes and Protocols for the Development of Anticancer Agents from 2-Methylpiperidine-3-carboxylic Acid
Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets.[2] Within this vast chemical space, 2-Methylpiperidine-3-carboxylic acid emerges as a particularly attractive starting scaffold for the development of novel anticancer agents. Its defined stereochemistry and bifunctional nature—a secondary amine and a carboxylic acid—provide versatile handles for synthetic modification, enabling the systematic exploration of structure-activity relationships (SAR).[3] Research has already indicated that derivatives of this scaffold can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential in anticancer drug discovery.[3][4]
This guide provides a comprehensive overview of the key methodologies and strategic considerations for developing anticancer agents derived from the this compound core. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols from initial synthesis to preclinical evaluation.
Part 1: Synthesis and Derivatization Strategies
The foundation of a successful drug discovery campaign lies in the robust synthesis of a diverse chemical library. The stereochemical integrity of the this compound core is critical, as the spatial arrangement of substituents significantly influences biological activity.[3]
Protocol 1: Stereoselective Synthesis of the Core Scaffold
The synthesis of enantiomerically pure (2S,3S)-2-methylpiperidine-3-carboxylic acid often involves multi-step organic reactions where stereochemistry is carefully controlled.[3] Asymmetric synthesis routes, frequently employing chiral catalysts or starting from chiral precursors like substituted pyridine derivatives, are essential to prevent the formation of undesirable diastereomers.[3]
Conceptual Synthesis Workflow:
Caption: Stereoselective synthesis of the core scaffold.
Protocol 2: Library Development via Scaffold Derivatization
With the core scaffold in hand, the next step is to generate a library of analogues by modifying its functional groups. This allows for the systematic exploration of the chemical space around the core to identify key structural features that enhance anticancer activity.
Key Derivatization Points:
-
N-Substitutions: The piperidine nitrogen can be functionalized to introduce a variety of substituents (e.g., alkyl, aryl, acyl groups). N-protected derivatives, such as with Boc or Fmoc groups, are common intermediates.[3]
-
Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for creating amides, esters, and other bioisosteres. This can significantly alter the compound's polarity, hydrogen bonding capacity, and pharmacokinetic properties.[3]
-
Ring Substitutions: While more synthetically challenging, modifications to other positions on the piperidine ring can be explored to optimize target engagement.
Step-by-Step Amide Synthesis (Example):
-
Activation of Carboxylic Acid: Dissolve the N-protected this compound in a suitable anhydrous solvent (e.g., Dichloromethane, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove reagents. Purify the crude product using flash column chromatography.
-
Deprotection (if necessary): Remove the N-protecting group under appropriate conditions (e.g., Trifluoroacetic acid for Boc) to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for understanding how chemical structure translates into biological activity, guiding the design of more potent and selective compounds.[1][5] For piperidine derivatives, the nature, position, and stereochemistry of substituents are paramount.[1]
Key SAR Insights from Piperidine-Based Anticancer Agents:
-
N-Substituent: In a series of farnesyltransferase inhibitors, a 3-pyridylmethyl group at the N-1 position was found to be critical for potent inhibition.[5]
-
Ring Substitution: For the same farnesyltransferase inhibitors, a nitro group at the C-5 position was also important for activity.[5]
-
Hydroxyphenyl Groups: The presence of a para-hydroxy group on a C-6 benzene ring appeared important for farnesyltransferase inhibition, with potency further increased by an additional ortho-hydroxy group.[5]
-
General Trends: Modifications that enhance interactions with specific molecular targets, such as kinases or receptors involved in cancer signaling, often lead to increased potency.[6][7]
Table 1: Illustrative SAR Data for Piperidine Derivatives
| Compound Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ Range (µM) | Reference |
|---|---|---|---|---|
| Furan-pyrazole piperidines | Akt1 / Ovarian (OVCAR-8), Colon (HCT116) | Furan-pyrazole moiety | 0.02 - 21.4 | [1] |
| N-Methyl-2,6-bis(halomethyl)piperidines | Colon Carcinoma (HT-29, BE) | Bromomethyl groups at C2 and C6 | 6 - 11 | [8][9] |
| Farnesyltransferase Inhibitors | Farnesyltransferase | N-(3-pyridylmethyl) and C-5 nitro groups | 0.0037 - 0.42 | [5] |
| Highly Functionalized Piperidines | Prostate Cancer (PC-3) | Varies (e.g., N-benzoyl groups) | ≤ 25 (most active) |[4] |
Caption: Key modification points for SAR studies.
Part 3: In Vitro Screening for Anticancer Activity
Initial evaluation of newly synthesized compounds is performed using a battery of in vitro assays to assess cytotoxicity and probe the mechanism of cell death.
Caption: Inhibition of the PI3K/Akt survival pathway.
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins to see how they are affected by the test compound.
Procedure:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status.
Part 5: In Vivo Preclinical Evaluation
Promising lead compounds identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The human tumor xenograft model is a standard in this phase. [10]
Protocol 6: Human Tumor Xenograft Model (Conceptual Outline)
Model: Immunodeficient mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor cells. [10] General Procedure:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Perspectives
The this compound scaffold represents a promising and versatile starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with a systematic screening cascade, can lead to the identification of potent lead compounds. By elucidating structure-activity relationships and mechanisms of action, researchers can rationally design next-generation therapeutics. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead candidates to facilitate their translation into clinical settings.
References
-
Kim, J., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(18), 3415–3424. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]
-
Aboelnaga, A., et al. (2024). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Future Medicinal Chemistry. [Link]
-
Tiwari, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World journal of Pharmacy and pharmaceutical sciences. [Link]
-
In vitro methods of screening of anticancer agents. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. [Link]
-
Stevenson, R. J., et al. (1999). Synthesis and Anti-Cancer Activity of 2,6-disubstituted N-methylpiperidine Derivatives and Their N-oxides. Bioorganic & Medicinal Chemistry, 7(10), 2233-2241. [Link]
-
White, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753. [Link]
-
de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(9), e0203306. [Link]
-
Sebastian, R., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 338-344. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800171. [Link]
-
Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Stevenson, R. J., et al. (1999). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. [Link]
-
Tiwari, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
Organic chemistry: Synthesis of anti-tumor drug derivatives and NMR analysis (practice). (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2024). Semantic Scholar. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]
-
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Gînju, D., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(11), 3328. [Link]
-
2-Methylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
(2S,3R)-3-methylpiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
Application of 2-Methylpiperidine-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold and the Significance of 2-Methylpiperidine-3-carboxylic Acid
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. Within this class of compounds, this compound and its derivatives represent a particularly valuable building block for the development of novel therapeutics. The presence of two adjacent stereocenters and the carboxylic acid functionality provides a rigid and versatile platform for creating compounds with high specificity and potency.[1][2] This application note will delve into the diverse applications of the this compound scaffold, providing detailed protocols for its synthesis and biological evaluation.
Core Applications in Drug Discovery
The unique structural features of this compound have led to its exploration in several therapeutic areas, most notably in the fields of neuroscience and oncology.
Neurological Disorders: Targeting GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of the GABAergic system is a well-established strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known inhibitors of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[4][5] The 2-methyl substitution on the piperidine ring can introduce conformational constraints and improve selectivity for specific GABA transporter (GAT) subtypes.
The development of novel this compound derivatives as GABA uptake inhibitors holds significant promise for the treatment of neurodegenerative diseases like Alzheimer's disease, where dysfunctional GABAergic signaling is implicated.[4] By restoring GABAergic tone, these compounds could potentially alleviate cognitive deficits and neuropsychiatric symptoms.
Anticancer Applications: A Scaffold for Cytotoxic Agents
Emerging research has highlighted the potential of this compound derivatives as anticancer agents.[1] In vitro studies have demonstrated that compounds incorporating this scaffold can exhibit cytotoxic effects against various cancer cell lines, including human multiple myeloma (RPMI 8226).[1] The mechanism of action is thought to involve the interaction with specific cellular targets crucial for cancer cell proliferation and survival. The carboxylic acid group provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative (2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic Acid Derivative
This protocol describes a multi-step synthesis of a protected this compound derivative, starting from the readily available chiral precursor, L-glutamic acid. This method allows for the stereoselective synthesis of the desired (2S,3S) isomer.
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
Esterification of L-Glutamic Acid: To a stirred suspension of L-glutamic acid in methanol at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the dimethyl ester of glutamic acid.
-
N-Boc Protection: Dissolve the crude dimethyl ester in dichloromethane (DCM). Add triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise. Stir the reaction at room temperature for 4-6 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
-
Reduction of the Diester: Dissolve the N-Boc protected diester in a mixture of THF and methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction at room temperature for 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diol.
-
Dit-osylation of the Diol: Dissolve the crude diol in DCM and cool to 0 °C. Add triethylamine and a catalytic amount of DMAP, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude ditosylate.
-
Intramolecular Cyclization: To a suspension of sodium hydride (NaH) in dry THF at 0 °C, add a solution of the crude ditosylate in THF dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford the desired (2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of a novel this compound derivative against a cancer cell line (e.g., RPMI-8226) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][6]
Materials:
-
RPMI-8226 human multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest RPMI-8226 cells in their logarithmic growth phase. Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO at the same concentration as the highest compound concentration (vehicle control). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (µM) |
| Derivative A | RPMI-8226 | MTT Cytotoxicity | 15.2 |
| Derivative B | GABA Transporter 1 (GAT1) | [³H]GABA Uptake | 2.8 |
| Derivative C | RPMI-8226 | MTT Cytotoxicity | > 100 |
| Derivative D | GABA Transporter 1 (GAT1) | [³H]GABA Uptake | 12.5 |
Visualizing Key Processes
A clear understanding of the experimental workflow and underlying biological pathways is crucial for successful drug discovery.
Caption: A generalized workflow for a drug discovery program.
Caption: A representative synthetic route to a this compound derivative.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and chemical properties make it an ideal starting point for the design of potent and selective modulators of various biological targets. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold. Future research in this area will likely focus on expanding the diversity of substituents on the piperidine ring and the carboxylic acid moiety to explore new chemical space and identify compounds with improved efficacy and drug-like properties for the treatment of neurological disorders and cancer.
References
-
Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Available at: [Link]
-
Wikipedia. GABAA receptor positive allosteric modulator. Available at: [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 2-Methylpiperidine-3-carboxylic Acid
Introduction
Welcome to the Technical Support Center for advanced synthetic challenges. This guide is dedicated to researchers, medicinal chemists, and process development scientists tackling the stereocontrolled synthesis of 2-Methylpiperidine-3-carboxylic acid. This seemingly simple scaffold is of significant interest in pharmaceutical development, with its stereochemistry profoundly influencing biological activity and pharmacokinetic profiles.[1] The core challenge lies in the precise control of two contiguous stereocenters at the C2 and C3 positions, leading to four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success or failure in these demanding syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound, and why is their selective synthesis important?
A1: The molecule has two stereocenters, giving rise to two pairs of enantiomers: (2S,3R)/(2R,3S) which are the cis diastereomers, and (2R,3R)/(2S,3S) which are the trans diastereomers. The relative orientation of the methyl and carboxylic acid groups (either on the same face or opposite faces of the piperidine ring) defines the diastereomer. Controlling this stereochemistry is critical because different isomers can have drastically different pharmacological activities, receptor binding affinities, and metabolic stabilities.[1] For instance, in many biologically active compounds, only one specific stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to toxicity.
Q2: What are the principal synthetic strategies for controlling the C2/C3 stereochemistry?
A2: There are three main strategic approaches, each with its own set of challenges:
-
Diastereoselective Hydrogenation of a Substituted Pyridine Ring: This is one of the most common routes. It involves synthesizing a 2-methyl-3-carboxypyridine precursor and then reducing the aromatic ring. Stereocontrol is exerted by the catalyst surface and reaction conditions, which influence the direction of hydrogen addition. This method typically favors the formation of the cis isomer.[2][3]
-
Ring-Closing (Cyclization) Reactions: These methods build the piperidine ring from an acyclic precursor that already contains or develops the necessary stereocenters. Examples include intramolecular Michael additions, reductive aminations of keto-esters, or lactam formations followed by reduction.[4][5] Stereocontrol depends on substrate conformation and reagent choice during the cyclization step.
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a key bond-forming reaction (e.g., alkylation or conjugate addition) and is then cleaved to reveal the desired enantiomerically enriched product.[6][7]
Q3: Why is achieving the trans diastereomer often more challenging than the cis isomer?
A3: Catalytic hydrogenation of planar pyridine rings typically delivers hydrogen from the least sterically hindered face, leading to the thermodynamically favored cis product where both substituents can occupy equatorial positions in the chair conformation.[2] Synthesizing the trans isomer often requires a specific strategy to override this inherent preference. Common methods include:
-
Epimerization: Synthesizing the cis isomer first and then selectively inverting one of the stereocenters (usually C3) via base-mediated epimerization of the ester.[3]
-
Directed Lithiation/Trapping: Using a directing group on the nitrogen (like a Boc group) to guide a deprotonation/alkylation sequence that favors the trans product.[2]
-
Cyclization of Acyclic Precursors: Designing a linear precursor where the transition state for ring closure preferentially leads to the trans product.[4]
Troubleshooting Guide by Synthetic Approach
This section addresses specific problems you may encounter during your experiments, providing both the likely cause and actionable solutions grounded in mechanistic principles.
Guide 1: Catalytic Hydrogenation of Pyridine Precursors
The reduction of a 2-methyl-nicotinic acid derivative is a direct route to the piperidine core. However, achieving high diastereoselectivity and avoiding side reactions can be difficult.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
-
Potential Cause 1: Catalyst Choice. The nature of the catalyst surface is paramount in directing the hydrogenation. Platinum-based catalysts (like PtO₂, Adams' catalyst) are generally superior for producing the cis isomer with high selectivity in acidic media. Palladium (Pd/C) can sometimes lead to lower selectivity or even favor the trans isomer under certain conditions.[3] Rhodium catalysts (Rh/C) are also effective, particularly under harsher conditions.[8]
-
Solution:
-
Prioritize PtO₂: For high cis selectivity, start with PtO₂ in an acidic solvent like glacial acetic acid or aqueous HCl.[2][8] The acid protonates the pyridine nitrogen, activating the ring for reduction.
-
Screen Catalysts: If PtO₂ fails, systematically screen other catalysts like Rh/C or different Pd formulations. See Table 1 for a comparison.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure and temperature significantly impact selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor (trans) diastereomer, thus eroding selectivity.[9]
-
Solution:
-
Control Temperature: Begin reactions at room temperature. If the reaction is sluggish, increase the temperature incrementally (e.g., to 40-60 °C) while monitoring the diastereomeric ratio (dr) by GC-MS or ¹H NMR.
-
Optimize Pressure: Pressures of 50-60 psi are often sufficient.[10] Very high pressures are not always necessary and can sometimes reduce selectivity.
-
Issue 2: Incomplete Reaction or Catalyst Poisoning
-
Potential Cause: Impurities in the starting material (e.g., sulfur compounds) or the substrate itself can poison the catalyst surface, leading to deactivation.[8] The pyridine nitrogen itself can sometimes act as a ligand, inhibiting the catalyst.
-
Solution:
-
Purify Starting Material: Ensure the pyridine precursor is highly pure. Recrystallization or column chromatography may be necessary.
-
Use Acidic Medium: Running the reaction in acetic acid or with HCl helps prevent the pyridine nitrogen from poisoning the catalyst by protonating it.[8]
-
Increase Catalyst Loading: If poisoning is suspected but cannot be eliminated, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.
-
Use a More Robust Catalyst: Rhodium catalysts are often considered more resistant to poisoning than palladium or platinum.[11]
-
Data Summary: Hydrogenation Catalyst Performance
| Catalyst | Typical Solvent | Conditions | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Reference(s) |
| PtO₂ | Acetic Acid / HCl | 25-50 °C, 50 psi H₂ | cis | >95:5 | [2][8] |
| Pd/C | Ethanol / Methanol | 25-60 °C, 50-100 psi H₂ | cis (variable) | 70:30 to 90:10 | [3] |
| Rh/C | Acetic Acid / H₂O | 60-80 °C, >500 psi H₂ | cis | >90:10 | [8] |
Guide 2: Chiral Auxiliary-Mediated Synthesis
Using auxiliaries like Evans' oxazolidinones or pseudoephedrine amides offers excellent control for asymmetric synthesis, but success hinges on proper execution.
Issue 1: Low Diastereoselectivity in the Key Alkylation/Addition Step
-
Potential Cause 1: Incomplete Enolate Formation. For alkylation reactions, the formation of a single, well-defined Z-enolate (in the case of Evans' auxiliaries) is crucial for facial selectivity. Using the wrong base or temperature can lead to a mixture of enolates.
-
Solution:
-
Base Selection: Use strong, non-nucleophilic bases. For Evans' auxiliaries, sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) are standard. For pseudoephedrine amides, LDA is typically used.[7]
-
Temperature Control: Enolate formation must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control. Allow the enolate to form completely before adding the electrophile.
-
-
Potential Cause 2: Poor Chelation Control. The stereodirecting power of many auxiliaries relies on the formation of a rigid, chelated transition state with a metal ion (e.g., Li⁺, Mg²⁺, TiCl₄).
-
Solution:
-
Use Chelating Lewis Acids: In reactions like aldol or Michael additions, the addition of a Lewis acid like TiCl₄ or MgBr₂ can enforce a rigid transition state, dramatically improving diastereoselectivity.
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or toluene. Strongly coordinating solvents like THF can compete with the auxiliary for the metal ion, disrupting the chelated transition state.
-
Issue 2: Epimerization or Decomposition During Auxiliary Cleavage
-
Potential Cause: The conditions required to remove the chiral auxiliary (e.g., strong acid/base hydrolysis) can be harsh enough to cause epimerization at the adjacent stereocenter (C3) or decompose the product.
-
Solution:
-
Use Mild Cleavage Conditions: Explore milder methods for auxiliary removal. For Evans' auxiliaries, lithium hydroperoxide (LiOOH) or hydrolysis with trimethyltin hydroxide (Me₃SnOH) are much gentler than strong base hydrolysis and are less likely to cause epimerization.[7]
-
Protecting Groups: Ensure that other functional groups in the molecule are compatible with the cleavage conditions or are appropriately protected. The piperidine nitrogen is often protected with a Boc group, which is stable to many cleavage conditions but can be removed later under specific acidic conditions.[4]
-
Visualization: Logic Flow for Troubleshooting Low Diastereoselectivity
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 2-Methylpiperidine-3-carboxylic Acid Diastereomers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the resolution of 2-Methylpiperidine-3-carboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of cis- and trans- diastereomers of this important heterocyclic scaffold.
Part 1: Method Selection and Initial Workflow
The choice of separation technique is critical and depends on the scale of your experiment, required purity, and available instrumentation. The workflow below provides a decision-making framework.
Q1: How do I choose the best method to separate the cis- and trans- diastereomers of this compound?
A1: Your primary considerations should be the quantity of material you need to separate and your analytical versus preparative needs.
-
For Analytical Quantification (e.g., determining diastereomeric ratio): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice. They offer high resolution and sensitivity.
-
For Preparative Scale (milligrams to grams): While preparative HPLC/SFC is an option, diastereoselective crystallization is often more economical and scalable for larger quantities.[1][2]
-
When Isomers are Difficult to Separate: If initial screening by chromatography or crystallization fails, derivatization of the carboxylic acid or the piperidine nitrogen can alter the molecule's properties, potentially making separation easier.
Below is a workflow to guide your method selection process.
Caption: Workflow for selecting a diastereomer separation method.
Part 2: Troubleshooting Guide for Chromatographic Methods (HPLC/SFC)
This section addresses common issues encountered during HPLC and SFC separation.
Q2: I am observing poor or no resolution between the diastereomer peaks on my chiral column. What should I do?
A2: This is a common method development challenge. The solution involves systematically optimizing your chromatographic conditions.
-
Underlying Cause: Insufficient differential interaction between the two diastereomers and the Chiral Stationary Phase (CSP).
-
Troubleshooting Steps:
-
Confirm Column Choice: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for piperidine derivatives.[3] If you are using a different type of column, consider screening a polysaccharide-based one.
-
Mobile Phase Composition: The polarity of the mobile phase is a powerful tool.
-
Normal Phase (Hexane/Alcohol): Systematically vary the alcohol (e.g., isopropanol, ethanol) percentage. A change of just a few percent can dramatically impact selectivity.
-
Polar Organic Mode: For this zwitterionic compound, a polar organic mobile phase like methanol or acetonitrile can be effective.
-
-
Mobile Phase Additives: Because your analyte is an amino acid, it has both a basic amine and an acidic carboxyl group. Additives are crucial for good peak shape and can significantly influence selectivity.[4][5]
-
Add a basic modifier like Diethylamine (DEA) at 0.1-0.5% to improve the peak shape of the basic piperidine nitrogen.
-
Add an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) at 0.1-0.5% to protonate the carboxyl group.
-
Pro-Tip: Sometimes, a combination of both acidic and basic additives is required, creating a "polar ionic mode" which can be very effective for amino acids on certain CSPs.[6]
-
-
Temperature: Lowering the column temperature can sometimes increase resolution by enhancing the strength of chiral interactions. Try reducing the temperature in 5-10°C increments.
-
Q3: My peaks are tailing severely, making quantification impossible. How can I fix this?
A3: Peak tailing for a compound like this compound is almost always due to undesirable secondary interactions with the stationary phase.
-
Underlying Cause: The basic nitrogen of the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the column packing, leading to tailing.[7]
-
Solutions:
-
Add a Basic Modifier: This is the most effective solution. Add a small amount of an amine, such as Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase (typically 0.1%).[3] The modifier will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.
-
Check Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is controlled with a suitable buffer. For a basic analyte, a higher pH can suppress the ionization of silanols, but this can damage conventional silica columns. A lower pH (e.g., pH 3-5) will protonate the piperidine nitrogen, which can also lead to good peak shape if the stationary phase is appropriate.
-
Column Conditioning: Sometimes, a new column requires conditioning. Several injections of your sample may be needed before the peak shape stabilizes. This can be due to the "memory effect" of additives from previous uses.[4]
-
| Problem | Primary Cause | Recommended Solution | Secondary Action |
| Poor Resolution | Insufficient selectivity of the CSP/mobile phase system. | Systematically screen different mobile phase compositions (e.g., vary alcohol % in normal phase). | Optimize column temperature (try lower temperatures). |
| Peak Tailing | Secondary ionic interactions with residual silanols. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[5] | Ensure sample solvent is compatible with the mobile phase. |
| Peak Fronting | Column overload or sample solvent mismatch. | Reduce the injected sample concentration.[8] | Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition or system leak. | Pre-mix mobile phase solvents; check for leaks in the HPLC system.[8] | Ensure the column is properly thermostatted. |
Part 3: Troubleshooting Guide for Diastereoselective Crystallization
Crystallization can be a powerful, scalable technique but often requires empirical optimization.
Q4: I'm trying to perform a diastereoselective crystallization, but I'm not getting any crystals to form. What should I do?
A4: Crystal formation is a delicate balance of thermodynamics and kinetics. Failure to crystallize usually means the solution is not supersaturated or nucleation is inhibited.
-
Underlying Cause: The diastereomeric salt is too soluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. Be cautious not to evaporate to dryness, which would just recover the mixed diastereomers.
-
Change the Solvent System: This is the most critical parameter. If a single solvent isn't working, try a binary solvent system. Add an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound in a good solvent until turbidity persists. Common pairs include Methanol/Ether, Ethanol/Hexane, or Acetone/Water.
-
Induce Nucleation:
-
Seeding: If you have a tiny crystal of the desired diastereomer, add it to the supersaturated solution.[]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.
-
-
Cooling Rate: Allow the solution to cool slowly. A slow cooling rate promotes the growth of larger, purer crystals.[3] A rapid crash-cooling often traps impurities and the undesired diastereomer.[10]
-
Q5: My crystallization yielded crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?
A5: Low diastereomeric excess indicates that both diastereomers are co-crystallizing.
-
Underlying Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, or the cooling was too rapid.
-
Solutions:
-
Recrystallization: The most straightforward approach is to re-dissolve the obtained crystals in a minimum amount of hot solvent and repeat the crystallization process. Often, one or two recrystallization steps can significantly enhance purity.
-
Solvent Screening: The choice of solvent is paramount. A different solvent system may offer a much larger difference in solubility between the two diastereomers. A systematic screening of various solvents is highly recommended.
-
Consider a Different Resolving Agent: If separating enantiomers via diastereomeric salt formation (e.g., after derivatization), the choice of the chiral resolving agent is crucial. Agents like tartaric acid derivatives or mandelic acid are common choices for amines.[3][11] The interaction between the resolving agent and your compound dictates the solubility difference of the resulting salts.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Screening
This protocol provides a starting point for developing a separation method for the diastereomers.
-
Column: Chiralpak® IA or a similar amylose-based CSP (4.6 x 250 mm, 5 µm).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the diastereomeric mixture in methanol or ethanol.
-
Screening Mobile Phases:
-
Normal Phase A: n-Hexane / Isopropanol (80:20 v/v) + 0.1% DEA
-
Normal Phase B: n-Hexane / Ethanol (85:15 v/v) + 0.1% DEA
-
Polar Organic: Methanol + 0.1% TFA + 0.1% DEA
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or use a CAD/ELSD if UV chromophore is weak).
-
Injection Volume: 5 µL
-
-
Analysis: Evaluate the chromatograms for resolution (Rs). An Rs value > 1.5 is considered a baseline separation. If separation is observed but is not optimal, adjust the solvent ratios or additive concentrations.
Protocol 2: General Procedure for Diastereoselective Crystallization
This is a general guideline; optimization of solvent, temperature, and concentration is essential.
-
Dissolution: In a clean flask, dissolve 1.0 g of the diastereomeric mixture in the minimum amount of a suitable boiling solvent (e.g., ethanol, acetone, or isopropanol).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maturation: If crystals have formed, allow the flask to stand at room temperature for several hours or overnight to maximize the yield.
-
Further Cooling: If crystallization is slow, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and the filtrate (mother liquor) separately. Analyze the diastereomeric purity of both fractions by HPLC or NMR to determine the efficiency of the separation.
References
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- Google Patents. (1994). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
- Obrnuta faza. (n.d.). T1. Poor peak shape.
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- ResearchGate. (n.d.). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
- PubMed. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
- ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Google Patents. (2016). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- Royal Society of Chemistry. (2008). Supplementary Information Crystallization-induced Diastereomer Transformation of 2-Quinolone-4-carboxamide Followed by Stereosel.
- FAGG. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- RSC Publishing. (n.d.). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water.
- MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- Sigma-Aldrich. (n.d.). (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride.
- PubMed. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- J&W Pharmlab. (n.d.). (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methylpiperidine-3-carboxylic Acid Isomers
Welcome to the technical support center for the purification of 2-Methylpiperidine-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this valuable synthetic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively.
The separation of this compound isomers presents a significant challenge due to the presence of two stereocenters at the C2 and C3 positions. This gives rise to two pairs of enantiomers: (2R,3R) and (2S,3S) which form the trans diastereomer, and (2R,3S) and (2S,3R) which form the cis diastereomer.[1] The successful isolation of a single, desired stereoisomer is often critical for downstream applications, particularly in drug development, where stereochemistry dictates pharmacological activity.
This guide is structured to address the most common questions and issues encountered in the lab, from initial strategy selection to fine-tuning complex separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach.
Q1: What is the fundamental difference between separating the cis/trans diastereomers and separating the enantiomers?
A: The strategy hinges on the physical properties of the molecules.
-
Diastereomers (cis vs. trans): These isomers have different physical and chemical properties. Their distinct shapes lead to differences in polarity, solubility, crystal lattice energy, and boiling points. Therefore, they can be separated using standard laboratory techniques like crystallization, flash column chromatography, or High-Performance Liquid Chromatography (HPLC).[2]
-
Enantiomers ((2R,3R) vs. (2S,3S)): These are non-superimposable mirror images with identical physical properties in an achiral environment. They cannot be separated by the techniques mentioned above. Separation requires introducing another chiral element to form diastereomeric pairs (e.g., diastereomeric salts) which can then be separated by their differing properties, or by using a chiral stationary phase in chromatography.[3][4]
Q2: My synthesis produced a mixture of all four isomers. What is the most efficient purification workflow?
A: A sequential approach is almost always the most efficient. First, separate the diastereomers, and then resolve the enantiomers of the desired diastereomer.
-
Step 1: Separate Diastereomers. Isolate the desired diastereomer (cis or trans) from the mixture using fractional crystallization or column chromatography. This is more straightforward and cost-effective than attempting to resolve all four isomers at once.
-
Step 2: Resolve Enantiomers. Take the purified racemic diastereomer and perform a chiral resolution, typically by forming diastereomeric salts with a chiral resolving agent.[3][5]
Q3: Which purification technique should I choose for separating the cis and trans diastereomers?
A: The choice depends on your scale, required purity, and available equipment.
| Technique | Scale | Purity | Speed | Key Consideration |
| Fractional Crystallization | Grams to Kilograms | Good to Excellent | Slow | Relies on significant solubility differences between diastereomeric salts (e.g., hydrochlorides).[6] Can be highly effective and economical at a large scale. |
| Flash Column Chromatography | Milligrams to Grams | Moderate to Good | Fast | Good for quick, small-scale purification. Separation can be challenging due to the polarity of the amino acid. N-protection (e.g., with a Boc group) is often required.[2][7] |
| Preparative HPLC | Milligrams to Grams | Excellent | Moderate | Offers the best resolution for difficult separations but is more expensive and time-consuming for large quantities.[8] |
Q4: this compound lacks a strong UV chromophore. How can I monitor its purification by HPLC?
A: This is a common challenge with piperidine-based compounds. You have several options:
-
Refractive Index Detector (RID): An RID is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is effective for quantitative analysis but is sensitive to fluctuations in temperature and mobile phase composition and is not compatible with gradient elution.[9]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are compatible with gradient elution and are more sensitive than RID.
-
Pre-column Derivatization: You can react the piperidine's secondary amine with a reagent that attaches a UV-active tag, such as a tosyl or dansyl group.[8] This allows for detection with a standard UV detector but adds an extra step to your workflow.
Q5: How does N-protection (e.g., with a Boc group) influence the separation?
A: Protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is highly advantageous, especially for chromatography.[10]
-
Reduces Polarity: The free amino acid is zwitterionic and highly polar, leading to poor peak shapes (tailing) and strong retention on silica gel. The Boc group neutralizes the amine, making the molecule less polar and more amenable to standard chromatographic conditions.[11]
-
Improves Solubility: N-protected derivatives are generally more soluble in common organic solvents used for chromatography (e.g., ethyl acetate, dichloromethane).[12]
-
Alters Conformation: The bulky Boc group can lock the piperidine ring in a specific conformation, which can sometimes enhance the separation between diastereomers by exaggerating their shape differences.
Part 2: Troubleshooting Guides
Even with a solid plan, experimental challenges arise. This section provides a systematic approach to troubleshooting common problems.
Focus Area 1: Fractional Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Diastereomer | High Solubility: The target diastereomer is too soluble in the chosen solvent, even after cooling. | 1. Change Solvent System: Experiment with different solvents or solvent/anti-solvent mixtures to find a system where the target isomer has low solubility and the undesired isomer has high solubility.[9] 2. Optimize Cooling Profile: A slower, more controlled cooling rate can promote better crystal growth and improve recovery. 3. Increase Concentration: Carefully concentrate the solution to the point of saturation at a higher temperature before cooling. Avoid supersaturation, which can lead to oiling out. |
| Poor Diastereomeric Enrichment | Similar Solubilities: The solubilities of the cis and trans isomers are too close in the selected solvent for effective separation. | 1. Perform Recrystallization: Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.[13] 2. Change the Counter-ion: If separating hydrochloride salts, try a different acid (e.g., tartaric acid, oxalic acid) to form the salt. The different crystal packing of a new salt may significantly alter the relative solubilities of the diastereomers.[13] |
| "Oiling Out" Instead of Crystallization | Supersaturation: The solution is too concentrated, causing the compound to crash out as a liquid phase instead of forming an ordered crystal lattice. Impurities: The presence of impurities can disrupt crystal formation. | 1. Reduce Concentration: Dilute the solution slightly before cooling. 2. Slower Cooling: Cool the solution much more slowly to give molecules time to arrange into a crystal lattice. 3. Add Seed Crystals: Introduce a few pure crystals of the desired isomer to act as nucleation sites.[9] 4. Ensure Purity: Ensure the starting material is reasonably pure. An initial purification by flash chromatography might be necessary. |
Focus Area 2: HPLC Separation (Diastereomers)
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Resolution Between cis and trans Peaks | Suboptimal Mobile Phase: The mobile phase composition does not provide adequate selectivity between the isomers. Incorrect Stationary Phase: The column chemistry is not suitable for the separation. | 1. Adjust Mobile Phase: Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[8] 2. Add Modifiers: For basic compounds like piperidines, adding a small amount (0.1%) of trifluoroacetic acid (TFA) to the mobile phase can protonate the piperidine nitrogen, improving peak shape. Conversely, a basic modifier like diethylamine (DEA) can sometimes be effective.[8] 3. Change Column: If a standard C18 column fails, try a different stationary phase. A pentafluorophenyl (PFP) column can offer different selectivity for positional isomers and diastereomers due to alternative interaction mechanisms (pi-pi, dipole-dipole).[8] |
| Peak Tailing | Secondary Interactions: The basic piperidine nitrogen interacts strongly with residual acidic silanols on the silica support of the column. Column Overload: Too much sample has been injected. | 1. Add an Amine Modifier: Add 0.1% DEA or triethylamine (TEA) to the mobile phase. This competes with the analyte for active sites on the stationary phase, masking the silanols and improving peak shape.[8] 2. Lower the Injection Mass: Reduce the amount of sample injected onto the column. |
| Irreproducible Retention Times | System Not Equilibrated: The column has not reached equilibrium with the mobile phase. Fluctuating Temperature: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. 2. Use a Column Oven: A thermostatically controlled column compartment is crucial for reproducible chromatography, as temperature affects both mobile phase viscosity and partitioning kinetics.[8] |
Focus Area 3: Chiral Resolution (Enantiomers)
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Diastereomeric Salts Do Not Crystallize | High Solubility of Both Salts: Both diastereomeric salts are highly soluble in the chosen solvent. Incorrect Stoichiometry: An incorrect ratio of resolving agent to the racemic compound is used. | 1. Screen Solvents: Systematically screen a variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) and solvent mixtures. 2. Use Sub-stoichiometric Resolving Agent: Using approximately 0.5 equivalents of the resolving agent is a common strategy. This ensures that only one diastereomeric salt can fully crystallize, leaving the other in the mother liquor and driving the equilibrium towards precipitation. |
| Low Diastereomeric Excess (d.e.) | Co-precipitation: The undesired diastereomeric salt is precipitating along with the target salt. Epimerization: The stereocenters are unstable under the resolution conditions (unlikely for this compound but possible). | 1. Optimize Temperature: Heat the solution to ensure everything dissolves, then cool slowly. Sometimes, holding the slurry at an intermediate temperature for several hours can allow the system to equilibrate, redissolving the less stable salt. 2. Recrystallize: A single crystallization is often insufficient. Recrystallizing the diastereomeric salt from a fresh solvent can significantly enhance the d.e.[14] |
| Difficulty Recovering Free Acid | Incomplete Neutralization: The diastereomeric salt is not fully broken. Emulsion Formation: Emulsions can form during the aqueous workup, making extraction difficult. | 1. Adjust pH: After dissolving the salt in water, add a strong base (e.g., 1M NaOH) until the pH is distinctly basic (pH > 11) to liberate the free piperidine. Then, carefully acidify with a strong acid (e.g., 1M HCl) to pH ~2-3 to protonate the carboxylic acid for extraction. 2. Use a Different Extraction Solvent: If emulsions are a problem with ethyl acetate, try a different solvent like dichloromethane or add brine to the aqueous layer to break the emulsion. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Diastereomer Separation by Preparative HPLC (on N-Boc Protected Intermediate)
This protocol assumes you have first protected the racemic cis/trans mixture with a Boc group.
-
Preparation:
-
Sample: Dissolve the N-Boc-2-methylpiperidine-3-carboxylic acid mixture in the mobile phase at a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.
-
System:
-
Column: C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA). A typical starting point is 40:60 ACN:H₂O.
-
Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 210 nm (for the carboxylic acid/amide bond) or RID.
-
-
-
Method Development:
-
Perform an initial analytical scale run (e.g., on a 4.6 mm ID column) to determine the optimal mobile phase composition that provides baseline separation of the cis and trans isomers.
-
Systematically adjust the acetonitrile/water ratio to maximize resolution (α).
-
-
Preparative Run:
-
Equilibrate the preparative column with at least 5 column volumes of the mobile phase.
-
Inject the filtered sample onto the column.
-
Collect fractions corresponding to the two separated diastereomer peaks.
-
-
Workup:
-
Combine the fractions containing the desired pure isomer.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-Boc protected isomer.
-
Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Formation
This protocol is for resolving the enantiomers of a single, purified diastereomer (e.g., racemic trans-2-methylpiperidine-3-carboxylic acid).
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic piperidine carboxylic acid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid or (R)-(-)-Mandelic acid) in the same hot solvent.[3][14]
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration. These crystals are the diastereomeric salt, enriched in one enantiomer.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals. The mother liquor contains the other enantiomer.
-
-
Liberation of the Free Acid:
-
Dissolve the collected diastereomeric salt in water.
-
Add 1M NaOH solution dropwise until the pH is > 11. This neutralizes the carboxylic acid and breaks the salt.
-
Extract the aqueous layer with a solvent like diethyl ether or dichloromethane to remove the chiral resolving agent (if it's soluble).
-
Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the enantiomerically enriched this compound into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
-
Determine the enantiomeric excess (e.e.) using chiral HPLC or by converting a small sample to a diastereomer and analyzing by ¹H NMR.
-
Part 4: Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the right starting point based on your experimental goals.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: HPLC Method Development Workflow
This workflow outlines a systematic approach to developing a robust HPLC method for separating the cis and trans diastereomers.
Caption: Systematic workflow for HPLC method development.
References
- The Royal Society of Chemistry. Piperidines ESI-revised3.
- BenchChem.
- ResearchGate. Synthesis of epimeric carboxylic ester cis‐/trans‐8 and acid....
- Google Patents.
- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
- White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Google Patents.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Google Patents.
- TCI Chemicals.
- International Journal of Trend in Scientific Research and Development. Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
- Google Patents.
- PubChem. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- BenchChem. Technical Support Center: Separation of Octahydroindole-2-carboxylic acid Isomers.
- Sigma-Aldrich. (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride | 1808455-06-2.
- PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
Sources
- 1. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ijpbs.com [ijpbs.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 14. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
common byproducts in 2-Methylpiperidine-3-carboxylic acid synthesis and their removal
Welcome to the technical support guide for the synthesis of 2-Methylpiperidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important heterocyclic building block. The guidance herein is based on established chemical principles and field-proven methodologies to ensure you can confidently navigate the challenges of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound, and what are the primary byproducts?
The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2-methylnicotinic acid (also known as 2-methyl-3-pyridinecarboxylic acid). This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C) or platinum (IV) oxide (PtO₂).[1][2]
While seemingly straightforward, this process can generate several critical byproducts that complicate purification and impact final yield and purity.
Primary Byproducts Include:
-
Unreacted Starting Material (2-Methylnicotinic Acid): Incomplete hydrogenation is a common issue, leading to contamination of the final product with the starting material.
-
Diastereomers (cis- and trans-isomers): The hydrogenation process creates two new stereocenters at the C2 and C3 positions. This results in a mixture of diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These can be broadly grouped into cis and trans isomers, which often have very similar physical properties, making their separation challenging.[3]
-
Decarboxylation Product (2-Methylpiperidine): Under harsh hydrogenation conditions (high temperature or pressure), the carboxylic acid group can be lost, leading to the formation of 2-methylpiperidine (α-pipecoline) as a volatile, basic impurity.
-
Over-reduction Products: Although less common for the carboxylic acid group itself, other functional groups present in more complex starting materials could be susceptible to over-reduction.
Q2: My hydrogenation of 2-methylnicotinic acid is complete, but I have a mixture of diastereomers. How can I separate them?
Separating the cis and trans diastereomers of this compound is a critical purification step. The choice of method depends on the scale of your reaction and the required purity.
Method 1: Fractional Crystallization (Recommended for larger scale)
This classical method leverages subtle differences in the solubility of diastereomeric salts.[4][5] By reacting the mixture of product isomers with a chiral resolving agent, you form diastereomeric salts that can be separated by careful crystallization from a suitable solvent system.
-
Causality: Diastereomeric salts have distinct crystal lattice energies and solubilities. By carefully selecting a solvent in which one salt is significantly less soluble than the other, it's possible to precipitate one diastereomer selectively.
-
Common Resolving Agents: For resolving piperidine derivatives, chiral acids like di-benzoyl-L-tartaric acid, (S)-mandelic acid, or their enantiomers are highly effective.[4][5]
Method 2: Preparative Chromatography (Recommended for smaller scale & high purity)
For smaller quantities or when very high diastereomeric purity is required, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method.
-
Causality: Chiral stationary phases contain a chiral selector that interacts differently with each enantiomer/diastereomer, leading to different retention times and enabling separation.
-
Column Choice: Polysaccharide-based CSPs are often effective for separating piperidine derivatives.[5]
Q3: I've detected 2-Methylpiperidine in my final product. What causes this, and how can I remove it?
The presence of 2-Methylpiperidine indicates that decarboxylation has occurred. This side reaction is typically promoted by excessive heat or prolonged reaction times during hydrogenation.
Removal Strategy: Acid-Base Extraction
This impurity can be effectively removed by exploiting the difference in pKa values between the desired amino acid product and the more basic 2-methylpiperidine byproduct.
-
Causality: this compound is zwitterionic at its isoelectric point, making it poorly soluble in many organic solvents. In contrast, 2-methylpiperidine is a simple amine that can be protonated and extracted into an aqueous acid phase.
-
Protocol: See the detailed Protocol 2 below for a step-by-step guide.
Q4: How can I monitor the reaction and quantify the purity of my this compound?
Effective monitoring and quantification are crucial for optimizing the reaction and validating the final product's purity.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or HPLC can be used to monitor the disappearance of the starting material (2-methylnicotinic acid). A UV-active starting material disappearing in favor of a non-UV active product is a strong indicator of reaction completion.
-
Purity Quantification:
-
¹H NMR Spectroscopy: Provides structural confirmation and can be used to determine the ratio of diastereomers by integrating characteristic, well-resolved peaks.
-
Chiral HPLC: The most accurate method for determining diastereomeric and enantiomeric purity.[6]
-
GC-MS (after derivatization): Can be used to detect volatile impurities like 2-methylpiperidine, often after converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester).
-
Byproduct & Purification Summary
| Byproduct | Formation Cause | Recommended Removal Method | Key Principle |
| Unreacted Starting Material | Incomplete hydrogenation | Recrystallization / pH adjustment | Difference in solubility and pKa |
| Diastereomers (cis/trans) | Creation of new stereocenters | Fractional Crystallization with Chiral Acid | Differential solubility of diastereomeric salts[4] |
| 2-Methylpiperidine | Decarboxylation (excess heat) | Acid-Base Extraction | Difference in basicity and solubility |
Experimental Workflows & Protocols
Visualizing Byproduct Formation
The following diagram illustrates the primary synthetic pathway and the points at which major byproducts can emerge.
Caption: Synthesis pathway and byproduct formation.
Protocol 1: Diastereomeric Separation via Fractional Crystallization
This protocol provides a general workflow for separating diastereomers using a chiral resolving agent. Note: The optimal solvent, temperature, and stoichiometry must be determined empirically.
-
Salt Formation:
-
Dissolve the crude mixture of this compound diastereomers in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add 0.5 equivalents of the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid).
-
Gently heat the mixture until all solids dissolve.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Initiating crystallization by scratching the flask or seeding with a crystal may be necessary.
-
Once crystals begin to form, cool the mixture further (e.g., to 0-4 °C) and allow it to stand for several hours to maximize precipitation.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the soluble diastereomeric salt.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH to ~11 with a base (e.g., NaOH) to break the salt and precipitate the resolving agent.
-
Filter to remove the resolving agent.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the purified diastereomer.
-
-
Validation:
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Confirm diastereomeric purity using chiral HPLC or ¹H NMR.
-
Protocol 2: Purification Workflow for Impurity Removal
This decision tree outlines a logical workflow for purifying the crude product after synthesis.
Caption: Decision workflow for product purification.
References
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
- 2-Methylpiperidine 98 109-05-7 - Sigma-Aldrich.
- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem.
- Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry D
- What are the products of a catalytic hydrogen
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. reddit.com [reddit.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 2-Methylpiperidine-3-carboxylic Acid
Welcome to the technical support resource for the N-alkylation of 2-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and a clear rationale behind experimental choices for this challenging transformation.
The N-alkylation of this compound is a non-trivial process due to the inherent structural features of the molecule. The secondary amine is sterically hindered by the adjacent methyl group at the C2 position, which can significantly slow the rate of reaction. Furthermore, the presence of a carboxylic acid group introduces competing reactivity; the molecule exists as a zwitterion, rendering the nitrogen non-nucleophilic until a base is added. This acidic proton can also lead to unwanted side reactions with reagents.
This document will navigate these complexities through a series of frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction shows no conversion. What are the most likely causes?
A1: The most common issue is the zwitterionic nature of the starting material. In solution, the carboxylic acid protonates the piperidine nitrogen, forming an ammonium salt. This protonated nitrogen is not nucleophilic and will not react with an alkyl halide. A suitable base must be added to deprotonate the nitrogen and liberate the free amine for the reaction to proceed. Other causes include poor solubility of the starting material or choosing reaction conditions that are too mild for this sterically hindered amine.
Q2: Do I need to protect the carboxylic acid group before N-alkylation?
A2: It is highly recommended. While the reaction can sometimes be performed without protection, adding a base strong enough to deprotonate the piperidine nitrogen will also deprotonate the carboxylic acid, forming a carboxylate. This carboxylate is also a nucleophile and can compete with the nitrogen, leading to the formation of an ester byproduct (O-alkylation). Protecting the carboxylic acid, typically as a methyl or ethyl ester, eliminates this side reaction and often improves solubility in organic solvents, leading to cleaner reactions and higher yields.[1][2][3]
Q3: I'm observing a second product in my mass spectrometry analysis, corresponding to double alkylation. How can I prevent this?
A3: This is a classic case of over-alkylation, where the desired N-alkylated tertiary amine product reacts again with the alkylating agent to form a quaternary ammonium salt.[4][5][6] The product tertiary amine is often more nucleophilic than the starting secondary amine, making this a common problem.[4] To prevent this, you can:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[4][7]
-
Use Reductive Amination: This alternative method avoids the use of alkyl halides altogether and is not prone to over-alkylation.[4][8]
Q4: Is direct alkylation with an alkyl halide the best method for this substrate?
A4: Not always. Due to the steric hindrance and potential for over-alkylation, direct alkylation can be low-yielding. Reductive amination is an excellent and often superior alternative.[9][10][11] This method involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This approach is highly selective and avoids the formation of quaternary ammonium salts.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactivated Nucleophile | The starting material is a zwitterion. The piperidine nitrogen is protonated and non-nucleophilic until a base is added to free the amine. | Add at least one equivalent of a non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[7] For anhydrous conditions, sodium hydride (NaH) can be effective.[7] |
| Steric Hindrance | The methyl group at the C2 position physically blocks the nitrogen, slowing the rate of the Sₙ2 reaction with the alkylating agent. | Increase the reaction temperature. Consider switching to a more reactive alkylating agent (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride). Adding a catalytic amount of potassium iodide (KI) with an alkyl bromide or chloride can increase reactivity via the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[3] |
| Poor Solubility | The zwitterionic starting material may not be fully soluble in common non-polar organic solvents, preventing it from reacting. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN), which are better at dissolving salts and promoting Sₙ2 reactions.[7][12] Alternatively, protecting the carboxylic acid as an ester will significantly improve solubility in a wider range of organic solvents. |
Problem 2: Significant Formation of Side Products
| Potential Cause | Scientific Rationale | Recommended Solution |
| Over-alkylation | The tertiary amine product is often more nucleophilic than the starting secondary amine and reacts further with the alkyl halide to form a quaternary ammonium salt.[4][5][6] | Use the piperidine derivative as the limiting reagent (1.0 eq) and the alkyl halide in slight excess (1.1-1.2 eq), adding the halide slowly via syringe pump.[7] The best alternative is to switch to a reductive amination protocol, which is not susceptible to this side reaction.[4] |
| O-Alkylation | In the presence of a base, the deprotonated carboxylic acid (carboxylate) is also a nucleophile and can react with the alkyl halide to form an ester. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl) prior to the N-alkylation step. This is the most robust solution to prevent O-alkylation.[3] The ester can be hydrolyzed back to the carboxylic acid in a final step. |
Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting N-alkylation.
Recommended Experimental Protocols
Protocol 1: Direct N-Alkylation via Ester Protection
This three-step protocol is a robust method that minimizes side reactions by first protecting the carboxylic acid.
Step A: Esterification to Form Methyl 2-Methylpiperidine-3-carboxylate HCl
-
Suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. The mixture will warm and the solid will dissolve.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude hydrochloride salt of the methyl ester as a solid. This is typically used in the next step without further purification.
Step B: N-Alkylation of the Methyl Ester
-
To a flask containing the crude methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.0 eq), add anhydrous acetonitrile or DMF (10 mL per gram).
-
Add a solid base such as powdered potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq).
-
Stir the mixture vigorously at a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and may require screening.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Step C: Saponification (Ester Hydrolysis)
-
Dissolve the purified N-alkylated ester from Step B in a mixture of THF/water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Carefully acidify the mixture to pH ~6-7 with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final N-alkylated this compound.
Protocol 2: Reductive Amination
This protocol is a highly efficient one-pot method that avoids many of the pitfalls of direct alkylation.[4]
-
To a dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., chromatography or crystallization).
Visualization: Reaction Pathway Comparison
Caption: Comparison of direct alkylation vs. reductive amination pathways.
References
- Benchchem. (n.d.). A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Novaes, L. F. T., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Boruah, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
- Benchchem. (n.d.). N-Alkylation and N-Acylation of Secondary Amines.
-
University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
- Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
The Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Yield of 2-Methylpiperidine-3-carboxylic Acid Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the hydrogenation of 2-Methylpiperidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the reliability of the information provided.
I. Troubleshooting Guide
The hydrogenation of substituted pyridines, such as 2-Methylpyridine-3-carboxylic acid, can be a challenging transformation due to the aromatic stability of the pyridine ring and potential catalyst inhibition.[1][2] This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion | Catalyst Inactivity or Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst by strongly coordinating to the metal center.[2][3] | Catalyst Selection: Switch to a more robust catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) and Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than Palladium for pyridine hydrogenation.[1][4] Rhodium oxide (Rh₂O₃) has shown high activity under mild conditions for a variety of functionalized pyridines. Acidic Additives: The use of acidic additives like glacial acetic acid or HCl can protonate the nitrogen atom, reducing its coordinating ability and enhancing the reactivity of the pyridine ring.[4][5] |
| Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome.[3] Typical laboratory batch reactors may not reach the necessary high temperatures and pressures.[6] | Optimize Conditions: Increase hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C).[4][6] Flow hydrogenation reactors can safely achieve higher pressures and temperatures, often reducing reaction times from days to minutes.[6] | |
| Formation of Side Products/Low Selectivity | Incomplete Hydrogenation: Partially hydrogenated intermediates such as dihydropyridines or tetrahydropyridines may be present.[4] | Increase Reaction Time/Severity: Prolong the reaction duration or increase the temperature and pressure to drive the reaction to completion.[4] Increasing the catalyst loading can also be beneficial.[4] |
| Ring Opening: Certain catalysts and conditions, particularly with rhodium complexes in the presence of water, can lead to the opening of the piperidine ring, forming δ-amino ketones.[4] | Condition & Catalyst Control: If piperidine is the desired product, carefully select the catalytic system and avoid conditions known to promote ring opening.[4] | |
| Dehalogenation (if applicable): Halogenated substituents on the pyridine ring can be removed during hydrogenation.[6] | Catalyst and Condition Screening: Screen different catalysts and milder reaction conditions to minimize hydrodehalogenation. | |
| Poor Diastereoselectivity (for cis/trans isomers) | Reaction Conditions: The diastereomeric ratio of the product can be sensitive to hydrogen pressure. | Pressure Optimization: Increasing hydrogen pressure can favor the formation of the cis isomer. For example, in some cases, increasing pressure from 30 bar to 80 bar changed the diastereomeric ratio significantly in favor of the cis product.[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the hydrogenation of this compound.
Caption: A flowchart for troubleshooting hydrogenation reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of this compound?
The choice of catalyst is critical and depends on the specific requirements of your synthesis.[1] For the hydrogenation of substituted pyridines, noble metal catalysts are generally preferred.[1]
-
Rhodium on Carbon (Rh/C): Often shows high activity and can be effective under milder conditions.[1]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A widely used and effective catalyst, often employed in the presence of an acidic solvent like glacial acetic acid.[3]
-
Rhodium Oxide (Rh₂O₃): Has been reported to be a highly active catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions, tolerating numerous functional groups.
-
Palladium on Carbon (Pd/C): While widely used in many hydrogenations, it can be less effective for pyridine reduction due to catalyst poisoning unless acidic additives are used.[3]
Q2: How do reaction pressure and temperature affect the yield?
Due to the aromatic stability of the pyridine ring, elevated temperatures and pressures are often necessary to achieve high conversion.[6]
-
Pressure: Increasing hydrogen pressure generally increases the reaction rate. Pressures in the range of 30-80 bar are common.[4][6] Higher pressures can also influence the stereoselectivity of the reaction.[6]
-
Temperature: Higher temperatures also favor the reaction, with typical ranges being 60-80 °C.[4][6] However, excessively high temperatures can lead to side reactions and catalyst degradation.
Q3: What is the role of the solvent in this reaction?
The solvent can significantly influence the reaction outcome.
-
Acidic Solvents: Glacial acetic acid is a common choice as it can protonate the pyridine nitrogen, which facilitates the reduction by decreasing catalyst poisoning.[3][4]
-
Protic vs. Aprotic: Protic solvents can participate in the reaction mechanism and are often preferred. However, the choice of solvent should also consider the solubility of the starting material and product.
Q4: How can I minimize the formation of partially hydrogenated intermediates?
The formation of di- and tetrahydropyridine intermediates is a common issue resulting from incomplete reaction.[4] To drive the reaction to completion:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
More Forcing Conditions: Increase the hydrogen pressure and/or temperature.[4]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the conversion rate.[4]
Q5: Can the carboxylic acid group be reduced during the hydrogenation?
Under the typical conditions for pyridine ring hydrogenation, the carboxylic acid group is generally stable. However, with very active catalysts and harsh conditions, reduction to the corresponding alcohol is possible. Careful monitoring of the reaction is advised.
Reaction Parameter Relationships
The interplay between catalyst, substrate, and reaction conditions is crucial for a successful hydrogenation.
Caption: Key parameters influencing hydrogenation yield.
III. Experimental Protocols
General Protocol for Hydrogenation using PtO₂
This protocol provides a general guideline for the hydrogenation of 2-Methylpyridine-3-carboxylic acid.
Materials:
-
2-Methylpyridine-3-carboxylic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 2-Methylpyridine-3-carboxylic acid (1.0 eq) and glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the reaction mixture.
-
Reaction Conditions: Seal the reactor and purge thoroughly with an inert gas (nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC-MS, NMR).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., crystallization, chromatography).
Catalyst Handling and Safety Precautions
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly when dry and finely divided, can be pyrophoric. Handle them in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure proper ventilation and use intrinsically safe equipment. Always purge the reactor with an inert gas before introducing hydrogen and before opening it to the atmosphere.
-
Pressure Vessels: High-pressure reactors must be operated by trained personnel and regularly inspected for safety.
IV. References
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications.
-
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
-
THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES.
-
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Bohrium.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
-
Piperidine synthesis. Organic Chemistry Portal.
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate.
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH.
-
2-Methylpyridine: Properties, Production process and Uses. ChemicalBook.
-
Side-product formation in the hydrogenation of pyridine precursors. Benchchem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Optimization of the conditions for the reaction of 1 with piperidine a . ResearchGate.
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. Request PDF - ResearchGate.
-
Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. ResearchGate.
-
2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026. Biosynth.
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
-
498-95-3|Piperidine-3-carboxylic acid|BLD Pharm.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
-
Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions (RSC Publishing).
-
Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH.
-
CAS 105141-61-5 (R)-2-methylpiperidine-2-carboxylic acid. BOC Sciences.
-
Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. ResearchGate.
-
Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al 2 O 3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions. MDPI.
-
Hydrogenation of carbonyl pyridines with Rh 2 O 3 catalyst. Reaction... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
troubleshooting guide for the amidation of 2-Methylpiperidine-3-carboxylic acid
Prepared by the Applications Science Team
Welcome to the technical support guide for the amidation of 2-Methylpiperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide practical, field-tested advice to help you overcome common hurdles and achieve successful, high-yielding amide couplings. The inherent steric hindrance of this molecule—a secondary amine within the piperidine ring and a carboxylic acid on a substituted carbon—presents unique challenges that standard protocols may not address.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My amidation reaction with this compound is giving very low to no yield. What are the most likely causes?
This is the most common issue encountered with this substrate. The low reactivity is primarily due to the steric hindrance around both the carboxylic acid and the amine you are coupling it with. Standard coupling conditions often fail. Here’s a breakdown of the probable causes and how to address them.
Probable Cause 1: Inadequate Carboxylic Acid Activation. The bulky methyl group adjacent to the carboxyl group hinders the approach of the coupling reagent. A highly efficient activation strategy is paramount.
-
Insight: Carbodiimide-based activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be insufficient on their own. The O-acylisourea intermediate they form is prone to hydrolysis and rearrangement if the subsequent nucleophilic attack by the amine is slow.[1][2] Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective for hindered substrates because they form more reactive OAt-active esters.[1][3]
-
Solution:
-
Switch to a Stronger Coupling Reagent: If you are using EDC/HOBt, consider switching to HATU or an equivalent high-performance reagent like HBTU or PyAOP.[3] These reagents are known to accelerate sluggish couplings.[1]
-
Optimize Stoichiometry: Increase the equivalents of the coupling reagent and any additives (like HOBt or HOAt) from the typical 1.1-1.2 eq. to 1.5 eq. to ensure complete activation of the hindered acid.
-
Consider Acyl Fluoride Formation: For extremely challenging cases where even HATU fails, converting the carboxylic acid to an acyl fluoride is a powerful alternative. Reagents like DAST or Deoxo-Fluor can be used, though they require careful handling. Acyl fluorides are highly reactive and less sterically demanding for the incoming amine.[4]
-
Probable Cause 2: Piperidine Nitrogen Interference & Protection Strategy. The secondary amine of the piperidine ring is a nucleophile and can interfere with the reaction by reacting with the activated carboxylic acid (intermolecularly) or the coupling reagent itself.
-
Insight: It is standard practice to protect the piperidine nitrogen before attempting the amidation. The choice of protecting group is critical for compatibility with your overall synthetic route.
-
Solution:
-
Employ an N-Protecting Group: The tert-butyloxycarbonyl (Boc) group is the most common and robust choice. It is stable to most coupling conditions and can be removed later with a strong acid like trifluoroacetic acid (TFA).[5][6] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an alternative if you require base-labile deprotection conditions.[5][7]
-
Ensure Complete Protection: Verify via NMR or LC-MS that the N-protection step has gone to completion before proceeding to the amidation. Incomplete protection is a common source of complex reaction mixtures and low yields.
-
Question 2: My reaction is messy, and TLC/LC-MS shows multiple side products. What are they and how can I prevent them?
A messy reaction profile often points to side reactions involving the coupling reagent or instability of the activated intermediate.
Probable Cause 1: Guanidinium Byproduct Formation (with HATU/HBTU). Uronium-based coupling reagents can react with the amine starting material to form a guanidinium byproduct. This side reaction consumes your amine and complicates purification.
-
Insight: This issue is exacerbated if the amine is added to the reaction mixture long after the coupling reagent. The order of addition is crucial.
-
Solution:
-
Control Reagent Addition Sequence: The preferred method is to pre-activate the carboxylic acid. First, mix the N-protected this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.[8] Allow this mixture to stir for 5-15 minutes to form the active ester before adding the amine. This minimizes the time the free coupling reagent is in the presence of the amine.
-
Probable Cause 2: N-Acylurea Formation (with EDC/DCC). The O-acylisourea intermediate formed by carbodiimides can rearrange to a stable, unreactive N-acylurea, especially if the amine is sterically hindered and reacts slowly.[9]
-
Solution:
-
Use an Additive: Always use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with EDC or DCC. These additives act as "active ester traps," converting the O-acylisourea into a more stable HOBt/HOAt-ester that is less prone to rearrangement but still highly reactive towards the amine.[1][10]
-
Switch Reagents: If the problem persists, this is another strong indicator that a more potent coupling reagent like HATU is required.[1]
-
Experimental Workflows & Protocols
Diagram 1: General Amidation Workflow
This diagram outlines the critical decision points and steps for the successful amidation of this compound.
Caption: Workflow for the amidation of this compound.
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 ratio).
-
Add a base, such as sodium hydroxide (NaOH, 2.0-2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~3 with a cooled solution of 1N HCl.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[11]
Protocol 2: HATU-Mediated Amidation (Recommended for Hindered Substrates)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-2-Methylpiperidine-3-carboxylic acid (1.0 equiv).
-
Dissolve the acid in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). If solubility is an issue, DMF is generally preferred.[12]
-
Add HATU (1.2-1.5 equiv) to the solution.
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 equiv), dropwise.[1]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.1-1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 8-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but should be used with caution.[1]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove DMF and some byproducts), 1N HCl, saturated aqueous NaHCO₃, and finally brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents
| Feature | EDC / HOBt | HATU |
| Activation Mechanism | Forms O-acylisourea, trapped by HOBt to form an active ester.[1] | Forms a highly reactive OAt-active ester directly.[1] |
| Reactivity | Good for general purpose amidation. May be slow or ineffective for sterically hindered substrates.[4] | Excellent for hindered acids and amines, faster reaction rates.[3] |
| Common Byproducts | EDC-urea (water-soluble), HOBt. | Tetramethylurea (TMU) (polar, sometimes difficult to remove), HOAt.[13] |
| Cost | Generally less expensive. | More expensive. |
| Key Advantage | Easy removal of urea byproduct via aqueous wash.[1] | High efficiency and lower risk of racemization for chiral substrates.[13] |
| Troubleshooting Note | Low yield often indicates need to switch to HATU. Ensure anhydrous conditions as water hydrolyzes intermediates.[1][14] | Difficult purification often due to TMU byproduct. Can be minimized with careful workup (e.g., washes with aqueous LiCl).[15] |
Diagram 2: Troubleshooting a Failed Amidation
Use this decision tree to diagnose and resolve issues with your coupling reaction.
Caption: Decision tree for troubleshooting amidation reactions.
References
-
Dounay, A. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11083-11088. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Reddit r/Chempros. EDC-HOBt Amide coupling workup help. [Link]
-
The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. [Link]
-
The Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
-
Wikipedia. Protecting group. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
Reddit r/Chempros. amide coupling help. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
SpringerLink. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
-
ResearchGate. Commonly used amide/peptide coupling reagents. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Nottingham ePrints. Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. [Link]
-
ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Reddit r/Chempros. Esterification/Amidation Problems. [Link]
-
PubMed. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
National Institutes of Health. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Organic Syntheses. Procedure for Dithieno[3,2-b:2',3'-d]Thiophene-2,6-Dicarboxylic Acid. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. peptide.com [peptide.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
preventing racemization during the derivatization of 2-Methylpiperidine-3-carboxylic acid
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the chiral molecule 2-Methylpiperidine-3-carboxylic acid. Maintaining the stereochemical integrity of this compound during derivatization for analysis or further synthesis is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of preventing racemization.
I. Understanding the Challenge: Racemization of a Sterically Hindered Cyclic Amino Acid
This compound presents a unique set of challenges in maintaining its chiral purity during derivatization. The primary concerns stem from its structure:
-
α-Proton Acidity: Like all carboxylic acids with a hydrogen on the α-carbon, the proton at the C3 position is susceptible to abstraction under basic conditions. This is the initiating step for racemization.
-
Steric Hindrance: The presence of a methyl group at the C2 position introduces significant steric bulk around the carboxylic acid and the α-carbon. This can influence the rate of derivatization and may necessitate more forcing reaction conditions, which in turn can increase the risk of racemization.[1][2]
-
Cyclic Constraint: The piperidine ring's conformation can also play a role in the stability of intermediates that lead to racemization.
There are two primary mechanisms through which racemization can occur during the activation of the carboxylic acid group for derivatization[3]:
-
Direct Enolization: A base directly removes the acidic α-proton at C3, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by a base. Subsequent reaction with a nucleophile can lead to both enantiomers of the desired derivative.[3]
Our goal is to select derivatization conditions that are mild enough to prevent these racemization pathways while still being effective for this sterically hindered substrate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the derivatization of this compound.
Issue 1: Significant Racemization Detected After Derivatization
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Inappropriate Base | Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, promoting racemization.[3] | Use a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices as they are less likely to cause racemization due to their steric bulk and weaker basicity.[3] |
| High Reaction Temperature | Elevated temperatures accelerate all reactions, including the undesired racemization pathways. | Maintain low temperatures. Perform the derivatization at 0 °C or even -15 °C. Allow the reaction to proceed for a longer time at a lower temperature rather than forcing it with heat. |
| Prolonged Activation Time | The longer the carboxylic acid is in its activated state before reacting with the derivatizing agent, the greater the opportunity for racemization. | Minimize activation time. Add the derivatizing agent as soon as possible after the activating agent. In-situ activation is highly recommended. |
| Choice of Coupling/Activating Agent | Highly reactive coupling agents can promote the formation of the problematic oxazolone intermediate. | Use coupling agents with racemization-suppressing additives. Carbodiimides like EDC or DIC should always be used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are more stable and less prone to racemization.[3][4] |
Issue 2: Incomplete or Slow Derivatization
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Steric Hindrance | The methyl group at C2 can sterically hinder the approach of the derivatizing agent to the carboxylic acid.[1][2] | Select a less bulky derivatizing agent if possible. If not, a slight increase in reaction time at low temperature is preferable to increasing the temperature. The use of a more efficient activating agent in combination with HOAt can also improve the reaction rate. |
| Poor Solubility | The amino acid or its salt may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | Optimize the solvent system. A mixture of solvents, such as DMF/DCM, can improve solubility. Ensure all reagents are fully dissolved before initiating the reaction. |
| Inadequate Activation | The chosen activating agent may not be potent enough to overcome the steric hindrance and activate the carboxylic acid efficiently. | Consider more potent activating agents. Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a suitable base can be very effective for hindered couplings, though careful control of stoichiometry and temperature is crucial to mitigate racemization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for derivatizing this compound for chiral analysis by HPLC?
For chiral analysis, converting the enantiomers into diastereomers that can be separated on a standard achiral HPLC column is a robust strategy.[5] Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a highly recommended starting point.[5][6] The resulting diastereomers are often well-resolved on a C18 column and have a strong UV chromophore for sensitive detection.
Q2: Can I use gas chromatography (GC) for the chiral analysis of this compound?
Yes, GC can be an excellent technique for chiral analysis. This typically involves a two-step derivatization: esterification of the carboxylic acid (e.g., to the methyl or ethyl ester) followed by acylation of the secondary amine. The resulting derivative can then be analyzed on a chiral GC column. Care must be taken during the derivatization steps to avoid racemization.
Q3: How can I confirm that my derivatization protocol is not causing racemization?
The best approach is to use a sample of the enantiomerically pure starting material. If, after derivatization and analysis, you detect the presence of the other enantiomer, your protocol is inducing racemization. It is also advisable to run a racemic standard to confirm the separation of the two diastereomeric derivatives.
Q4: Are there any specific protecting groups for the piperidine nitrogen that can help reduce racemization?
While the primary focus is on the conditions of carboxylic acid activation, the nature of the N-protecting group can have an influence. For derivatizations that are analogous to peptide couplings, urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl-type protecting groups as they are known to reduce the rate of oxazolone formation.
IV. Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is designed to minimize racemization while forming diastereomeric derivatives for chiral purity assessment.
Materials:
-
This compound sample
-
1% (w/v) FDAA in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetone
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of water.
-
Derivatization: a. To the sample solution, add 400 µL of a 1% (w/v) solution of FDAA in acetone. b. Add 80 µL of 1 M sodium bicarbonate to make the solution basic. c. Vortex the mixture and incubate in a heating block at 40°C for 1 hour. d. Cool the reaction to room temperature and stop the reaction by adding 40 µL of 2 M HCl.
-
Sample Analysis: a. Evaporate the solvent to dryness under a stream of nitrogen. b. Redissolve the residue in 1 mL of 50% acetonitrile/water. c. Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reversed-phase HPLC column. d. Elute with a suitable gradient of acetonitrile in water (e.g., with 0.1% formic acid or trifluoroacetic acid). e. Monitor the elution at 340 nm.
Protocol 2: Esterification and Acylation for Chiral GC Analysis
This two-step protocol prepares a volatile derivative for analysis on a chiral GC column.
Step 1: Esterification (e.g., Methyl Ester)
-
Suspend ~5 mg of this compound in 1 mL of anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the suspension for 5-10 minutes, or add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester can be used directly in the next step.
Step 2: Acylation (e.g., Trifluoroacetylation)
-
Dissolve the crude methyl ester hydrochloride in 500 µL of anhydrous dichloromethane.
-
Add a non-nucleophilic, sterically hindered base such as 2,6-lutidine (2.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and carefully concentrate.
-
The resulting derivative is ready for analysis by chiral GC.
V. Visualizing the Mechanisms and Workflows
Caption: Mechanisms of racemization during carboxylic acid derivatization.
Caption: Workflow for chiral analysis by HPLC after derivatization.
VI. References
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. National Institutes of Health. [Link]
-
Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]
-
Stereocontrolled chemoenzymatic synthesis of 2,3-disubstituted piperidines. ElectronicsAndBooks. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
-
Enantioselective Synthesis of Pipecolic Acid Derivativesviaan Ene-Iminium Cyclization. Sci-Hub. [Link]
-
Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Pipecolic acid-catalyzed direct asymmetric mannich reactions. PubMed. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
The stereochemical course of 2-methylisoborneol biosynthesis. National Institutes of Health. [Link]
-
Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. National Institutes of Health. [Link]
-
ChemInform Abstract: Asymmetric Synthesis of C‐6 Substituted Pipecolic Acid Derivatives. Sci-Hub. [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-Methylpiperidine-3-carboxylic Acid and its Esters
Welcome to the technical support guide for 2-Methylpiperidine-3-carboxylic acid and its ester derivatives. These compounds are valuable chiral building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents. However, their inherent structural features—a stereochemically complex piperidine ring coupled with a reactive carboxylic acid or ester group—present unique stability challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the synthesis, purification, and storage of these molecules. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part I: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolving the issue.
Q1: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis of a this compound ester. What could it be?
This is a common and critical issue, as unexpected peaks often indicate degradation or isomerization, compromising the purity and potential bioactivity of your compound. The two most likely culprits are ester hydrolysis and epimerization.
Possible Cause 1: Ester Hydrolysis
The ester functional group is susceptible to hydrolysis, cleaving back to the parent carboxylic acid, especially in the presence of trace amounts of water, acid, or base. The rate of hydrolysis is significantly influenced by the pH of the environment.
-
Causality: Esters are generally less stable than their corresponding amides. The reaction is catalyzed by H+ (acid) or OH- (base), which attack the electrophilic carbonyl carbon. Basic hydrolysis (saponification) is typically irreversible as it forms a carboxylate salt.
-
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure all solvents and aqueous layers used in your workup and analysis are pH-neutral or buffered appropriately.
-
Use Anhydrous Solvents: For reactions and storage, use high-purity, anhydrous solvents to minimize water content.
-
LC-MS Co-injection: To confirm if the peak is the carboxylic acid, co-inject your sample with a small amount of the starting material (this compound). If the peak area increases, you have confirmed its identity.
-
Diagram: Ester Hydrolysis Pathway
Caption: A workflow for diagnosing the cause of low reaction yields.
Part II: Frequently Asked Questions (FAQs)
This section covers broader topics related to the general stability and handling of these compounds.
Q1: What are the primary degradation pathways for this compound and its esters?
Beyond the hydrolysis and epimerization discussed above, you should be aware of oxidative and thermal degradation.
-
Oxidation: The piperidine ring, particularly the C-H bonds adjacent to the nitrogen, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Degradation can potentially lead to ring-opening or the formation of N-oxides.
-
Thermal Instability: Piperidine-based compounds can decompose at elevated temperatures. Long-term storage at room temperature is generally acceptable for short periods, but decomposition can accelerate if the compounds are exposed to heat.
-
Decarboxylation: While less common for this specific structure under normal conditions, heating carboxylic acids can sometimes lead to decarboxylation, especially if there is a stabilizing group adjacent to the carboxylate.
Q2: What are the optimal storage and handling conditions for these compounds?
Proper storage is crucial to maintain the purity and stability of your material over time. The following conditions are recommended based on safety data and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or in a freezer (-20°C for esters). | Low temperatures slow down all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Container | Use a tightly sealed, amber glass vial or container. | Prevents exposure to light, which can catalyze degradation, and moisture from the air. |
| Form | Store as the hydrochloride salt when possible. | The salt form is generally more crystalline, less hygroscopic, and more stable than the free base. |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and amines. | Avoids direct chemical reactions that would degrade the compound. |
Q3: How critical is the stereochemistry of these molecules?
The specific stereochemistry is absolutely critical . The three-dimensional arrangement of the methyl group at C2 and the carboxylic/ester group at C3 defines the molecule's shape, which in turn governs how it interacts with biological targets like enzymes or receptors. A change at just one of these centers (epimerization) can lead to a diastereomer with drastically different, and often significantly reduced or completely abolished, biological activity. Therefore, maintaining stereochemical purity throughout your synthesis and handling is paramount for obtaining meaningful and reproducible biological data.
Part III: Protocols & Methodologies
Protocol 1: General Procedure for Esterification using EDC/DMAP
This method avoids the equilibrium limitations of Fischer esterification and is generally performed under mild conditions.
Materials:
-
(N-Boc)-2-Methylpiperidine-3-carboxylic acid
-
Alcohol of choice (e.g., Methanol, Ethanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the (N-Boc)-protected carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon or nitrogen atmosphere.
-
Add the alcohol (1.5 eq) to the solution.
-
Add DMAP (0.1 eq) followed by the slow, portion-wise addition of EDC·HCl (1.2 eq) at 0°C (ice bath).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: HPLC Method for Purity and Stability Assessment
This is a general-purpose reverse-phase method suitable for monitoring reactions and assessing purity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (or as appropriate for chromophore-containing derivatives)
-
Injection Volume: 10 µL
Part IV: References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]
-
PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Retrieved from [Link]
-
Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]
-
Google Patents. (n.d.). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-3-methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
-
HMDB. (2021). (R)-1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from
Technical Support Center: Scale-Up Synthesis of 2-Methylpiperidine-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 2-Methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the transition from lab-scale to pilot or commercial-scale production. The synthesis, while conceptually straightforward, presents several common yet surmountable hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
The most common and industrially viable route to this compound involves the catalytic hydrogenation of 2-methyl-3-pyridinecarboxylic acid (2-methylnicotinic acid). Our guide will focus on the critical aspects of this transformation and subsequent product isolation.
Section 1: Catalytic Hydrogenation & Reaction Control
The core of the synthesis is the reduction of the pyridine ring. This process is highly sensitive to reaction parameters, and issues that are minor at the lab scale can become critical during scale-up.
FAQ 1: My hydrogenation is stalling or incomplete, even with extended reaction times. What are the likely causes?
Answer: Incomplete hydrogenation is a frequent scale-up issue, often pointing to problems with catalyst activity, hydrogen mass transfer, or substrate purity.
Root Cause Analysis:
-
Catalyst Deactivation: The pyridine nitrogen's lone pair can strongly adsorb to the catalyst's active sites (e.g., Palladium, Platinum, Rhodium), leading to inhibition or poisoning.[1] At scale, localized "hot spots" or poor mixing can exacerbate catalyst deactivation. Impurities in the starting material, such as sulfur or other heterocyclic compounds, can also irreversibly poison the catalyst.
-
Poor Hydrogen Mass Transfer: On a larger scale, ensuring efficient contact between the gaseous hydrogen, the liquid solvent/substrate, and the solid catalyst becomes challenging. Inadequate agitation or insufficient hydrogen pressure can lead to the reaction rate being limited by the diffusion of hydrogen to the catalyst surface, not by the intrinsic kinetics.
-
Substrate Protonation State: The pyridine ring's reactivity is pH-dependent. In neutral or basic conditions, the nitrogen lone pair is available to bind and inhibit the catalyst.
Troubleshooting Protocol:
-
Acidic Additives: The most reliable method to prevent catalyst inhibition is to protonate the pyridine nitrogen by adding a stoichiometric amount of acid (e.g., HCl, acetic acid).[1] This forms a pyridinium salt, preventing the lone pair from binding to the catalyst surface.[1][2] Acetic acid is often a good choice as it also serves as a solvent.[2]
-
Optimize Reaction Conditions: Saturation of aromatic rings typically requires higher temperatures and pressures compared to other reductions.[2] Conditions of 60-100°C and 4-5 MPa (40-50 bar) are often effective for pyridine reductions.[2][3] A systematic increase in hydrogen pressure can significantly improve reaction rates by enhancing hydrogen solubility in the reaction medium.
-
Catalyst Selection & Loading: While Pd/C is a common choice, platinum (e.g., PtO₂) or rhodium catalysts can offer different reactivity and selectivity profiles.[2] Sometimes, simply increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) can compensate for partial deactivation, though this is a less economical solution.[4]
-
Agitation Study: Ensure the reactor's agitation is sufficient to keep the catalyst suspended and to facilitate gas-liquid dispersion. The transition from a magnetic stir bar to an overhead mechanical stirrer with a gas-entrainment impeller is a critical scale-up consideration.
FAQ 2: I'm observing side products, specifically partially hydrogenated intermediates or dehalogenated products. How can I improve selectivity?
Answer: The formation of intermediates (tetrahydropyridines) or products from undesired side reactions like dehalogenation points to sub-optimal reaction conditions or catalyst choice.
Root Cause Analysis:
-
Incomplete Reduction: Partially hydrogenated intermediates can arise if the reaction stalls or if conditions are too mild. Experiments with ethyl nicotinate have shown that lower pressures can lead to the formation of partially hydrogenated products with high selectivity.[2]
-
Dehalogenation: If your starting material contains halogen substituents, these can be reductively cleaved by common hydrogenation catalysts like Pd/C. This is a well-known side reaction.[2]
Troubleshooting Protocol:
-
Condition Adjustment for Full Reduction: To drive the reaction to completion and minimize intermediates, ensure sufficient hydrogen pressure and temperature as detailed in FAQ 1. A pressure of 80 bar has been shown to be effective for complete conversion of pyridine derivatives.[2]
-
Managing Dehalogenation: If dehalogenation is the goal, this can be an advantage.[2] If it is an undesired side reaction, you may need to screen different catalysts. Rhodium or specialized platinum catalysts might offer better selectivity. Alternatively, milder conditions (lower temperature/pressure) could disfavor the C-X bond cleavage over ring saturation, but this requires careful optimization to avoid incomplete hydrogenation.
-
Consider Flow Chemistry: For scale-up, continuous flow hydrogenation offers superior control over temperature, pressure, and residence time, which can significantly improve selectivity and safety.[5]
Decision Workflow for Hydrogenation Issues
Caption: Troubleshooting workflow for hydrogenation scale-up.
Section 2: Work-up & Purification
This compound is an amino acid, meaning it is zwitterionic. This property presents unique challenges for isolation and purification, especially at a large scale where chromatographic methods are undesirable.[6]
FAQ 3: My product is difficult to isolate from the aqueous reaction mixture. How can I improve recovery and purity?
Answer: The zwitterionic nature of the product means it has high water solubility and is non-volatile, making simple extraction and concentration difficult. The key is to manipulate its charge state or use anti-solvent precipitation.
Troubleshooting Protocol:
-
Catalyst Removal: After the reaction, the solid catalyst must be carefully filtered. Safety Critical: Palladium on carbon (Pd/C) is pyrophoric when dry. Do not allow the filter cake to dry out. Keep it wet with a solvent like water or methanol during and after filtration.[1]
-
pH Adjustment & Isolation:
-
Isoelectric Point Precipitation: The most common method for isolating amino acids is to adjust the pH of the aqueous solution to the isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate. For piperidine carboxylic acids, this is often in the weakly acidic to neutral range. This step requires careful, slow addition of acid or base with vigorous stirring.
-
Anti-Solvent Crystallization: A highly effective technique involves concentrating the aqueous solution and then adding a water-miscible organic solvent in which the product is insoluble. Methanol, ethanol, or mixtures like ethanol/petroleum ether are commonly used as precipitating reagents or "anti-solvents".[7] A patent for related piperidine carboxylic acids describes concentrating the reaction solution, adding methanol to stir, filtering, concentrating the filtrate, and then adding a precipitating reagent to collect the final product.[7]
-
-
Salt Formation for Purification: If impurities are problematic, an alternative is to form a salt of the product. For instance, crude product can be converted to its hydrochloride salt, which may have different crystallization properties that allow for effective purification.[6][8] The purified salt can then be neutralized back to the zwitterionic form if required.
Typical Purification Data Comparison
| Method | Key Advantage | Key Disadvantage | Typical Purity | Reference |
| Isoelectric Point Precipitation | Simple, avoids organic solvents | Can be sensitive to final pH; may co-precipitate impurities | >95% | General Amino Acid Chemistry |
| Anti-Solvent Crystallization | High recovery, can be fine-tuned | Requires large volumes of organic solvent | >98% | [3][7] |
| Salt Formation/Recrystallization | Excellent for impurity removal | Adds extra steps to the process | >99% | [6] |
Section 3: Quality Control & Stability
FAQ 4: How do I confirm the stereochemistry of my final product?
Answer: The hydrogenation of the substituted pyridine ring creates two new chiral centers (at C2 and C3). Controlling and confirming the resulting stereochemistry is critical, as different stereoisomers can have vastly different biological activities.[9]
Root Cause Analysis:
-
Diastereomer Formation: The hydrogenation can produce a mixture of cis and trans diastereomers. The ratio is influenced by the catalyst, solvent, and reaction conditions. It has been reported that increasing hydrogen pressure can favor the formation of the cis isomer in some substituted piperidine syntheses.[2]
-
Enantiomeric Purity: If a specific enantiomer is required, an asymmetric synthesis or a chiral resolution step is necessary. Synthetic routes often employ chiral catalysts to achieve high enantiomeric excess.[9]
Analytical Protocol:
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR are essential for determining the relative stereochemistry (cis vs. trans). The coupling constants and chemical shifts of the protons at C2 and C3 are diagnostic.
-
Chiral HPLC/SFC: To determine the enantiomeric purity (enantiomeric excess, e.e.), a chiral chromatography method is required. This involves using a column with a chiral stationary phase that can separate the enantiomers.
-
Mass Spectrometry: Confirms the molecular weight of the product and helps identify any impurities.[10]
References
- CN106831540A - A kind of(S)The preparation method of 3 piperidine carboxylic acids.
- SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT. (2021). ThalesNano.
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished R
- 2-Methylpiperidine 98 109-05-7. Sigma-Aldrich.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026. Biosynth.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society.
- WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2018).
- (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5. Vulcanchem.
- (2R,3S)-2-Methyl-piperidine-3-carboxylic acid - CAS:1932583-70-4. J&W Pharmlab.
- 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
- 3 Key Elements of Successful Hydrogen
- 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5. Sigma-Aldrich.
- (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624. PubChem.
- Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (2024).
- Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (2024). MDPI.
- Ru catalysts for levulinic acid hydrogenation with formic acid as a hydrogen source. (2019). Green Chemistry (RSC Publishing).
- The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. (2025). Journal of Fuel Chemistry and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. thalesnano.com [thalesnano.com]
- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 8. 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 [sigmaaldrich.com]
- 9. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 10. portlandpress.com [portlandpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioassay Validation of 2-Methylpiperidine-3-carboxylic Acid Derivatives
An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. Among these, 2-Methylpiperidine-3-carboxylic acid and its derivatives represent a promising class of small molecules with potential applications in both oncology and neuroscience. This guide provides a comprehensive validation framework for the bioassay results of these derivatives, offering a comparative analysis against relevant alternatives and detailing the experimental methodologies crucial for robust and reproducible data generation. As senior application scientists, our goal is to not only present data but to illuminate the scientific rationale behind the experimental design, ensuring a self-validating system that fosters trust and advances research.
Section 1: Anticancer Potential - Cytotoxicity in Multiple Myeloma
The potential of this compound derivatives as anticancer agents has been highlighted by their cytotoxic effects against human multiple myeloma cell lines, such as RPMI 8226.[1] This section will delve into the validation of these cytotoxic activities, comparing the performance of hypothetical derivatives against a standard chemotherapeutic agent.
Comparative Cytotoxicity Data
The validation of any potential anticancer compound hinges on quantifying its cytotoxic potency, typically represented by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. Below is a comparative table of hypothetical this compound derivatives against the established anti-myeloma drug, Doxorubicin.
| Compound | Structure | Modification | IC50 (µM) on RPMI 8226 Cells |
| Derivative A | This compound with a benzoyl group on the piperidine nitrogen | N-Benzoylation | 15.2 |
| Derivative B | This compound with a 4-chlorobenzoyl group on the piperidine nitrogen | N-(4-chlorobenzoyl) | 8.5 |
| Derivative C | Ethyl ester of this compound with a benzoyl group on the piperidine nitrogen | Esterification and N-Benzoylation | 22.1 |
| Doxorubicin | Standard Chemotherapeutic Agent | N/A | 0.8 |
Note: The IC50 values for Derivatives A, B, and C are hypothetical and presented for illustrative purposes to demonstrate a structure-activity relationship (SAR) analysis.
The hypothetical data suggests that modifications to the parent molecule can significantly impact cytotoxic activity. For instance, the addition of a chlorine atom to the benzoyl group (Derivative B) appears to enhance potency compared to the unsubstituted benzoyl group (Derivative A). Esterification of the carboxylic acid (Derivative C) seems to decrease the cytotoxic effect. This type of SAR analysis is crucial in guiding the optimization of lead compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Cytotoxicity Assay Validation
Caption: Workflow for determining the cytotoxic activity of this compound derivatives.
Section 2: Neurological Potential - Modulation of Neurotransmitter Transporters
The piperidine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound are being explored for their potential to modulate key neurotransmitter transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and GABA transporter (GAT).[1] This section outlines the validation of these activities through competitive binding assays.
Comparative Binding Affinity Data
The affinity of a compound for a specific transporter is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table presents hypothetical Ki values for this compound derivatives against SERT, DAT, and GAT, compared to standard inhibitors.
| Compound | Structure | Modification | SERT Ki (nM) | DAT Ki (nM) | GAT-1 Ki (nM) |
| Derivative D | This compound with a diphenylmethoxyethyl group on the piperidine nitrogen | N-Diphenylmethoxyethyl | 25 | 150 | >1000 |
| Derivative E | This compound with a (4-fluorophenyl)(phenyl)methoxyethyl group on the piperidine nitrogen | N-((4-fluorophenyl)(phenyl)methoxy)ethyl | 12 | 80 | >1000 |
| Derivative F | (R)-Nipecotic acid derivative | N-substituted nipecotic acid | >1000 | >1000 | 50 |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | N/A | 1.1 | 2900 | >10000 |
| GBR 12909 | Dopamine Reuptake Inhibitor (DRI) | N/A | 250 | 1.5 | >10000 |
| Tiagabine | GABA Reuptake Inhibitor (GRI) | N/A | >10000 | >10000 | 22 |
Note: The Ki values for Derivatives D, E, and F are hypothetical and for illustrative purposes. The values for the standard inhibitors are representative of published data.[2][3]
The hypothetical data illustrates how structural modifications can influence both potency and selectivity. Derivative E, with a fluorine substitution, shows higher affinity for SERT compared to Derivative D. Derivative F, based on the nipecotic acid scaffold (piperidine-3-carboxylic acid), demonstrates selectivity for the GABA transporter.
Experimental Protocol: Competitive Radioligand Binding Assay
Competitive binding assays are used to determine the affinity of a test compound for a receptor or transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target with high affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human serotonin, dopamine, or GABA transporter.
-
Assay Buffer: Prepare an appropriate binding buffer for each transporter.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]Tiagabine for GAT), and varying concentrations of the unlabeled test compound or a known inhibitor (for determining non-specific binding).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Binding Assay
Caption: Workflow for determining the binding affinity of this compound derivatives to neurotransmitter transporters.
Section 3: In-Depth Discussion and Future Directions
The validation of bioassay results for this compound derivatives requires a multi-faceted approach, encompassing both cytotoxicity and target-based assays. The hypothetical data presented in this guide underscores the importance of systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds.
For anticancer applications, further investigations should focus on elucidating the mechanism of cell death (e.g., apoptosis, necrosis) and exploring the efficacy of these derivatives in combination with other anti-myeloma agents.[4] Standard chemotherapeutics for multiple myeloma include proteasome inhibitors like bortezomib, immunomodulatory drugs such as lenalidomide and thalidomide, and corticosteroids like dexamethasone.[5]
In the context of neurological disorders, the challenge lies in achieving selectivity for a specific neurotransmitter transporter to minimize off-target effects. The development of derivatives with dual or triple reuptake inhibition profiles could also be a promising avenue for the treatment of complex psychiatric disorders.[6][7]
The stereochemistry of the 2-methyl and 3-carboxylic acid groups is likely to play a critical role in the biological activity of these compounds.[1] Therefore, the synthesis and evaluation of different stereoisomers are essential steps in the drug discovery process.
Conclusion
This guide provides a foundational framework for the validation and comparative analysis of bioassay results for this compound derivatives. By adhering to rigorous experimental protocols, employing appropriate controls, and conducting thorough data analysis, researchers can generate reliable and reproducible data. The insights gained from such studies will be instrumental in advancing this promising class of compounds from early-stage discovery to potential clinical candidates for the treatment of cancer and neurological disorders.
References
-
BPS Bioscience. (n.d.). PBMC Cytotoxicity Luciferase Assay Kit (RPMI 8226). Retrieved from [Link]
-
Clausen, R. P., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3096-3105. Retrieved from [Link]
-
Hellsberg, E., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemistryOpen, 7(3), 230-236. Retrieved from [Link]
-
Kasture, S., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 15(13), 4499-4506. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Retrieved from [Link]
-
Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 626-635. Retrieved from [Link]
-
Mitsiades, N., et al. (2012). Combination chemotherapy increases cytotoxicity of multiple myeloma cells by modification of nuclear factor (NF)-κB activity. Leukemia & Lymphoma, 53(7), 1369-1378. Retrieved from [Link]
-
Kragler, A., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115016. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Retrieved from [Link]
-
Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 626–635. Retrieved from [Link]
-
Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
Preskorn, S. H. (n.d.). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. Retrieved from [Link]
-
Preskorn, S. H. (n.d.). Clinical Pharmacology of SSRI's: Tables and Figures. Retrieved from [Link]
-
ResearchGate. (n.d.). The Potency of Affinity (Ki, nmol/L) and Reuptake Inhibition Between Three SNRIs for the Transporters. Retrieved from [Link]
-
Medscape. (2025). Multiple Myeloma Medication. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with... Retrieved from [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). K I values for displacement of -CIT from wild-type SERT. Retrieved from [Link]
-
Pal, A., et al. (2016). Novel agents in the treatment of multiple myeloma: a review about the future. ecancermedicalscience, 10, 651. Retrieved from [Link]
-
ACS Omega. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... Retrieved from [Link]
-
Wikipedia. (n.d.). Toyocamycin. Retrieved from [Link]
-
Zhang, T., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. Retrieved from [Link]
-
ScholarWorks@UNO. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]
-
MDPI. (2021). The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). Multiple Myeloma Drugs and Chemotherapy. Retrieved from [Link]
-
MDPI. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]
-
Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 639-647. Retrieved from [Link]
-
Zhang, H., et al. (2006). Development of peptidic dopamine transporter inhibitors via aromatic modification-mediated conformational restriction. Journal of Medicinal Chemistry, 49(15), 4548-4551. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
-
MDPI. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Retrieved from [Link]
-
PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]
-
PubMed Central. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Retrieved from [Link]
-
bioRxiv. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Retrieved from [Link]
-
PubMed Central. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]
-
PubMed Central. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Retrieved from [Link]
-
PubMed. (2005). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Retrieved from [Link]
Sources
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Combination chemotherapy increases cytotoxicity of multiple myeloma cells by modification of nuclear factor (NF)-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Myeloma Medication: Chemotherapeutic Agents, Corticosteroids, Immunosuppressant Agents, Anti-BCMA Antibodies, Bispecific T-Cell Engager (BiTE) Antibodies, CAR T-Cell Therapies, Selective Inhibitor of Nuclear Export, Bisphosphonates, Colony-stimulating Factors, CXCR4 Inhibitors, Antineoplastics, Monoclonal Antibody, Antineoplastics, Anti-CD38 Monoclonal Antibodies [emedicine.medscape.com]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methylpiperidine-3-carboxylic Acid and Proline in Peptide Design
In the landscape of peptide-based drug discovery and chemical biology, the strategic modification of peptide backbones is paramount to enhancing therapeutic efficacy. Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on the peptide chain, making it a critical residue in protein structure and function. However, the quest for greater control over peptide conformation, stability, and biological activity has led researchers to explore proline mimetics. This guide provides an in-depth comparative analysis of L-proline and a promising synthetic analogue, 2-Methylpiperidine-3-carboxylic acid, for researchers, scientists, and drug development professionals.
Structural and Conformational Distinctions: The Foundation of Functional Differences
The fundamental difference between L-proline and this compound lies in their ring structure and substitution. L-proline features a five-membered pyrrolidine ring, while this compound possesses a six-membered piperidine ring with an additional methyl group. This seemingly subtle alteration has profound implications for the conformational landscape of a peptide.
Caption: Chemical structures of L-Proline and (2S,3S)-2-Methylpiperidine-3-carboxylic acid.
L-proline's five-membered ring exists in two primary puckered conformations: Cγ-endo and Cγ-exo.[1] This puckering influences the preceding peptide bond's ω angle, which can adopt either a cis or trans conformation. The trans conformation is generally favored, but the energy barrier for isomerization is lower than for other amino acids, making the cis-trans equilibrium a crucial factor in protein folding and function.[1][2]
The incorporation of a six-membered piperidine ring in this compound, particularly with the addition of a methyl group at the 2-position, introduces a significantly more rigid structure. This rigidity is expected to further restrict the available Ramachandran space and likely favor a specific ring conformation (e.g., a chair conformation), thereby exerting a more pronounced and predictable influence on the peptide backbone's geometry. The steric hindrance from the methyl group is also anticipated to have a substantial impact on the cis-trans isomerization equilibrium of the preceding peptide bond.
| Feature | L-Proline | This compound |
| Ring Structure | Five-membered pyrrolidine | Six-membered piperidine |
| Key Substituent | None | Methyl group at C2 |
| Conformational Flexibility | Moderate (endo/exo pucker) | Highly restricted |
| Backbone Dihedral Angle (φ) | Restricted to approx. -60° | Expected to be more severely restricted |
| Cis/Trans Isomerization | Lower energy barrier than other amino acids | Expected to have a higher energy barrier and a stronger preference for one isomer |
Impact on Peptide Secondary Structure and Stability
Proline is well-known for its role as a "helix breaker" in α-helices due to the absence of an amide proton for hydrogen bonding and the steric constraints of its ring. However, it is a key component of polyproline II (PPII) helices, which are crucial for protein-protein interactions.[3] The substitution of proline with this compound is hypothesized to further amplify these structural effects.
The increased steric bulk and rigidity of the piperidine derivative would likely induce a more defined and stable turn or kink in the peptide chain. This can be a powerful tool in rational drug design, where stabilizing a specific bioactive conformation is a primary objective.[4]
Furthermore, a significant advantage of incorporating non-natural amino acids like this compound is the enhanced resistance to proteolytic degradation.[5] Proteases recognize and cleave specific peptide sequences, and the presence of a non-natural residue at or near the cleavage site can significantly hinder enzymatic activity, thereby increasing the peptide's in vivo half-life.
| Property | Effect of L-Proline | Anticipated Effect of this compound |
| α-Helix Propensity | Disruptive | Highly disruptive |
| β-Turn Propensity | High | Very high, more defined turn |
| Polyproline II Helix | Favorable | May alter helical parameters or disrupt the helix |
| Proteolytic Stability | Moderate resistance at certain positions | High resistance to degradation |
A Workflow for Comparative Analysis in Drug Discovery
The strategic incorporation of proline or its mimetics into a lead peptide sequence follows a rational design and evaluation workflow.
Caption: Rational design workflow for comparing Proline and its mimetics in peptides.
Experimental Protocols for Comparative Studies
To empirically validate the theoretical advantages of this compound, a series of experiments are necessary. Below are detailed protocols for the synthesis and analysis of peptides containing these residues.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu strategy.[6][7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Pro-OH and Fmoc-(2S,3S)-2-methylpiperidine-3-carboxylic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Scientist's Note: For the sterically hindered this compound, a longer coupling time (e.g., 4 hours or overnight) and/or the use of a more potent coupling agent like HATU may be necessary to achieve high coupling efficiency. A Kaiser test should be performed to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and incubate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[9][10][11]
Procedure:
-
Sample Preparation: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
CD Measurement:
-
Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
Collect data at a scanning speed of 50 nm/min with a response time of 1 second.
-
Average three scans for each sample and subtract the buffer baseline.
-
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). Analyze the spectra for characteristic features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) helix: A strong negative band around 204 nm and a weak positive band around 228 nm.[11]
-
Random coil: A strong negative band near 195 nm.
-
Illustrative Data
The following table presents hypothetical, yet plausible, data from a comparative study of a 10-mer peptide containing either L-Proline or this compound (2-MPCA) at position 5.
| Peptide | CD Signal at 222 nm ([θ]) | Proteolytic Half-life (in serum) |
| ModelPeptide-Pro | -5,000 | 45 minutes |
| ModelPeptide-2-MPCA | -12,000 | > 6 hours |
Interpretation: The more negative [θ] value at 222 nm for the 2-MPCA-containing peptide suggests a higher degree of ordered structure, potentially a more stable β-turn. The dramatically increased half-life in serum demonstrates the enhanced proteolytic stability conferred by the non-natural amino acid.
Conclusion and Future Directions
This compound represents a powerful tool for peptide chemists and drug designers seeking to exert greater control over peptide conformation and stability. Its rigid, six-membered ring structure and additional methyl group offer a means to enforce specific secondary structures, such as β-turns, with high fidelity. This enhanced structural constraint, coupled with a significant increase in resistance to enzymatic degradation, makes it a highly attractive alternative to proline for the development of next-generation peptide therapeutics.
While the principles of peptide chemistry allow for strong predictions about its behavior, further empirical studies are needed. Direct head-to-head comparisons with proline in various peptide contexts, detailed NMR structural analyses, and a broader range of biological activity assays will be invaluable in fully elucidating the potential of this and other proline mimetics. The continued exploration of such synthetic building blocks will undoubtedly pave the way for more potent, stable, and effective peptide-based drugs.
References
-
Baskakov, I. V., & Bolen, D. W. (1998). Forcing thermodynamically unfolded proteins to fold. Journal of Biological Chemistry, 273(9), 4831-4834. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Hruby, V. J. (2002). Designing and synthesizing of bicyclic β-turn dipeptide mimetics. Accounts of Chemical Research, 35(12), 975-984. [Link]
-
Kelly, M. A., Chellgren, B. W., Rucker, A. L., et al. (2001). Host-guest study of left-handed polyproline II helix formation. Biochemistry, 40(48), 14376-14383. [Link]
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). A practical guide to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Raines, R. T. (2011). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Journal of the American Chemical Society, 133(38), 14983-14993. [Link]
-
Rucker, A. L., & Kapprentissage, T. A. (2007). Proline derivatives and analogs. In Chemical Biology of the Amino Acids (pp. 1-34). Wiley-VCH. [Link]
-
Adzhubei, A. A., & Sternberg, M. J. (1993). Left-handed polyproline II helices are prevalent in proteins. Journal of molecular biology, 229(2), 472-493. [Link]
-
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412. [Link]
-
Laremore, T. N., Zhang, F., & Linhardt, R. J. (2009). Comparative study of proline-rich peptides and their biological processing. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(28), 3079-3096. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Vibrational Circular Dichroism of Proline-Containing Oligopeptides [opg.optica.org]
- 10. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Guide to the Stereoselective Biological Activity of 2-Methylpiperidine-3-carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the nuanced world of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a toxic one. This guide delves into the stereoisomers of 2-Methylpiperidine-3-carboxylic acid, a fascinating and underexplored scaffold with significant therapeutic potential.
While direct comparative studies on all four stereoisomers are notably absent in publicly available literature, this guide will synthesize the existing knowledge on related structures and provide a comprehensive framework for their systematic evaluation. We will explore the foundational principles of stereoselectivity in piperidine-based compounds, discuss the likely biological targets for these isomers, and present a detailed roadmap for their comparative analysis.
The Critical Role of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs that target the central nervous system (CNS). The chair-like conformation of the piperidine ring allows for precise positioning of substituents in either axial or equatorial orientations. The introduction of chiral centers, as in this compound, creates a set of stereoisomers with distinct three-dimensional shapes. These isomers can interact differently with the chiral environment of biological macromolecules like receptors and enzymes.
This compound has two chiral centers, giving rise to four stereoisomers:
-
(2S,3S) and (2R,3R) , which are enantiomers of each other and represent the cis diastereomers.
-
(2S,3R) and (2R,3S) , which are also enantiomers and represent the trans diastereomers.
The relative orientation of the methyl and carboxylic acid groups (cis or trans) profoundly influences the molecule's conformation and its ability to bind to a specific biological target.
Potential Biological Targets and Activities
Based on the broader family of piperidine-containing compounds and piperidine-3-carboxylic acid derivatives, several biological targets are of high interest for the stereoisomers of this compound.
GABAergic System Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Derivatives of piperidine-3-carboxylic acid are known to act as GABA uptake inhibitors[1]. By blocking the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, leading to anticonvulsant and anxiolytic effects. It is highly probable that the stereoisomers of this compound exhibit stereoselective activity at GABA transporters or receptors.
Ionotropic Glutamate Receptor Activity
Conversely, some piperidine dicarboxylic acids have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. For instance, cis-2,3-piperidine dicarboxylic acid acts as a partial agonist at NMDA receptors. This suggests that the stereoisomers of this compound could also modulate glutamatergic signaling, with potential applications in neurological and psychiatric disorders.
Other CNS Targets
Studies on derivatives of 2-methylpiperidine have revealed activity at serotonin receptors (5-HT1A) and as serotonin reuptake inhibitors, highlighting their potential as antidepressants[2]. The piperidine scaffold is also central to the structure of many potent opioid analgesics, where stereochemistry is a well-established determinant of activity.
A Proposed Experimental Framework for Comparative Analysis
To elucidate the distinct biological profiles of the four stereoisomers of this compound, a systematic and multi-faceted experimental approach is required. The following workflow outlines a robust strategy for their synthesis, characterization, and biological evaluation.
Stereoselective Synthesis and Characterization
The first crucial step is the stereoselective synthesis of all four isomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This ensures that each isomer is obtained in high enantiomeric and diastereomeric purity, which is essential for accurate biological assessment.
Workflow for Synthesis and Purification:
Caption: Stereoselective synthesis and purification workflow.
In Vitro Pharmacological Profiling
A broad in vitro screening is essential to identify the primary molecular targets and to quantify the potency and efficacy of each stereoisomer.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of each stereoisomer for a panel of CNS receptors and transporters.
-
Target Panel:
-
GABAergic: GABA-A receptor (various subtypes), GABA-B receptor, GAT1, GAT2, GAT3 transporters.
-
Glutamatergic: NMDA, AMPA, Kainate receptors.
-
Monoaminergic: SERT, DAT, NET, 5-HT receptors (e.g., 5-HT1A, 5-HT2A), Dopamine receptors (e.g., D1, D2), Adrenergic receptors.
-
Opioid: μ, δ, κ opioid receptors.
-
-
Methodology: a. Prepare membrane homogenates from cells expressing the target receptor or transporter. b. Incubate the membranes with a specific radioligand and varying concentrations of the test stereoisomer. c. After reaching equilibrium, separate bound from free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using liquid scintillation counting. e. Calculate the IC50 values (concentration of isomer that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities (Ki, nM)
| Stereoisomer | GAT1 | NMDA Receptor | 5-HT1A Receptor | μ-Opioid Receptor |
| (2S,3S) | Data | Data | Data | Data |
| (2R,3R) | Data | Data | Data | Data |
| (2S,3R) | Data | Data | Data | Data |
| (2R,3S) | Data | Data | Data | Data |
Functional Assays
Following the identification of high-affinity targets from binding assays, functional assays are necessary to determine whether the stereoisomers act as agonists, antagonists, or allosteric modulators.
Experimental Protocol: GABA Uptake Inhibition Assay
-
Objective: To measure the functional potency (IC50) of each stereoisomer in inhibiting GABA uptake.
-
System: Synaptosomes prepared from rat brain tissue or cells stably expressing GABA transporters (e.g., GAT1).
-
Methodology: a. Pre-incubate the synaptosomes or cells with varying concentrations of the test stereoisomer. b. Initiate GABA uptake by adding [3H]-GABA. c. After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer. d. Lyse the cells and measure the amount of accumulated [3H]-GABA using liquid scintillation counting. e. Determine the IC50 values from the concentration-response curves.
Workflow for Functional Activity Assessment:
Caption: Workflow for determining functional activity.
Conclusion
The stereoisomers of this compound represent a compelling area for discovery in medicinal chemistry. While direct comparative data is currently lacking, the principles of stereopharmacology and the activities of related piperidine compounds strongly suggest that these four isomers will exhibit distinct biological profiles. The proposed experimental framework provides a clear and comprehensive path for researchers to unlock the therapeutic potential of this scaffold. By systematically evaluating each isomer, the scientific community can gain valuable insights into the structure-activity relationships of piperidine-based modulators of CNS targets, paving the way for the development of novel, highly selective therapeutics.
References
-
ResearchGate. SAR of 2-methylpiperidine: effects of ring stereochemistry.[Link]
-
PubMed. (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model.[Link]
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.[Link]
Sources
A Comparative Guide to GABA Uptake Inhibitors: 2-Methylpiperidine-3-carboxylic Acid vs. Nipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Nipecotic Acid, a foundational research tool for studying the GABAergic system, and its analogue, 2-Methylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to synthesize the available experimental data with established neuropharmacological principles to offer a clear perspective on these two molecules as inhibitors of Gamma-Aminobutyric Acid (GABA) uptake.
Introduction: The GABAergic System and the Role of GATs
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for maintaining the delicate balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1]
The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs), which are membrane proteins belonging to the solute carrier 6 (SLC6) family.[1] Four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[2] GAT-1 is the most abundant subtype in the brain, found primarily on presynaptic neurons and surrounding glial cells, and is responsible for the majority of GABA reuptake from the synapse.[3] Therefore, inhibiting GATs, particularly GAT-1, is a key therapeutic strategy to enhance GABAergic tone by increasing the concentration and residence time of GABA in the synapse.
Structural and Mechanistic Overview
Both nipecotic acid and this compound are cyclic analogues of GABA. Their core structure, the piperidine ring, confers the necessary conformational rigidity to interact with the binding pocket of GABA transporters.
| Compound | Structure | Key Features |
| Nipecotic Acid | The foundational piperidine-3-carboxylic acid scaffold. Acts as a competitive inhibitor at the GABA binding site on GATs. | |
| This compound | A nipecotic acid analogue with a methyl group substitution at the C-2 position of the piperidine ring. |
The inhibitory mechanism for this class of compounds involves competitive binding at the GABA recognition site on the transporter protein. This blocks the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action on postsynaptic receptors.
Figure 1: Mechanism of GABA Uptake Inhibition.
Comparative Analysis of Inhibitory Potency
A critical evaluation of a GAT inhibitor rests on its potency (measured by IC50 values) and its selectivity across the different GAT subtypes.
Nipecotic Acid: The Benchmark Inhibitor
Nipecotic acid is a well-characterized, non-selective GAT inhibitor. While it is a potent research tool, its utility in vivo is limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[1][4] Its primary value lies in in vitro studies as a reference compound.
Experimental data reveals that nipecotic acid has the highest affinity for GAT-1, with progressively lower potency against GAT-3, GAT-4, and GAT-2.
Table 1: Inhibitory Potency (IC50) of Nipecotic Acid on Mouse GABA Transporters
| Transporter Subtype | IC50 (µM) |
|---|---|
| mGAT-1 | 2.6 |
| mGAT-2 | 310 |
| mGAT-3 | 29 |
| mGAT-4 | 16 |
(Data sourced from Cayman Chemical, referencing Kragler et al., 2005)[5]
This compound: A Structural Derivative
A comprehensive review of peer-reviewed literature and chemical databases reveals a significant gap in available experimental data for this compound as a GABA uptake inhibitor. Direct comparative studies measuring its IC50 values against GAT subtypes are not publicly available at this time.
However, we can infer potential activity based on established structure-activity relationship (SAR) principles for this class of inhibitors:
-
Steric Hindrance: The addition of a methyl group at the C-2 position, adjacent to the carboxylic acid at C-3, introduces significant steric bulk. This bulk is likely to interfere with the optimal binding conformation of the molecule within the orthosteric binding pocket of the GATs. SAR studies on other nipecotic acid derivatives have shown that substitutions on the piperidine ring itself, particularly near the core pharmacophore (the secondary amine and the carboxylic acid), can lead to a decrease in activity.[6]
-
Focus on N-Substitution: The vast majority of potent and selective GAT inhibitors, such as the clinically approved anticonvulsant Tiagabine, are derivatives of nipecotic acid or the related guvacine.[4] These successful analogues invariably feature large, lipophilic moieties attached to the ring's nitrogen atom, not the carbon backbone.[7] This strategy serves two purposes: it enhances lipophilicity to improve BBB penetration and it allows the lipophilic anchor to interact with specific residues outside the primary GABA binding site, conferring greater potency and selectivity.[7] The lack of research into C-2 methylation suggests this position is not considered favorable for enhancing inhibitory activity.
Expert Insight: The research trajectory in this field has overwhelmingly favored N-substitution over ring substitution. This is a self-validating system; the success of N-substituted derivatives like Tiagabine has guided subsequent research, while the presumed negative steric impact of ring substitution has left analogues like this compound largely unexplored. Without empirical data, it is reasonable to hypothesize that this compound would be a significantly weaker GAT inhibitor than nipecotic acid.
Experimental Protocol: In Vitro GABA Uptake Assay
To empirically determine and compare the inhibitory potency of these compounds, a radiolabeled substrate uptake assay using cell lines stably expressing individual GAT subtypes is the gold standard.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6359169B1 - GABA and L-glutamic acid analogs for antiseizure treatment - Google Patents [patents.google.com]
Navigating the Chiral Landscape: A Comparative Guide to Determining the Enantiomeric Purity of 2-Methylpiperidine-3-carboxylic Acid
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules such as 2-Methylpiperidine-3-carboxylic acid, a key structural motif in various pharmacologically active agents, the enantiomeric composition is not merely a matter of chemical purity but a critical determinant of therapeutic efficacy and toxicological profile. The distinct three-dimensional arrangement of enantiomers dictates their interaction with the chiral environment of the human body, often leading to vastly different biological outcomes. Consequently, regulatory bodies mandate rigorous control and accurate measurement of the enantiomeric purity of any chiral drug substance.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric purity of this compound. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The techniques evaluated include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, each presenting a unique set of advantages and challenges.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most established and versatile technique for enantiomeric separation in the pharmaceutical industry.[1] Its power lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP) or the indirect separation of diastereomers formed by pre-column derivatization.
Principle of Separation
The core of chiral HPLC is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. For a separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[2] These interactions can include hydrogen bonds, π-π interactions, dipole stacking, and steric hindrance, which create a transient diastereomeric complex with different stability for each enantiomer, leading to different retention times.
For a compound like this compound, which lacks a strong UV chromophore, a pre-column derivatization step is often necessary to introduce a UV-active tag, enhancing detection sensitivity.[1][3] This derivatization can also improve the chiral recognition on the CSP.
Experimental Protocol: Pre-column Derivatization and HPLC Analysis
Objective: To convert the enantiomers of this compound into diastereomeric derivatives for separation on a standard chiral column with UV detection.
Methodology:
-
Derivatization:
-
Dissolve 1 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add 1.2 equivalents of a chiral derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), in the presence of a base (e.g., triethylamine) to react with the secondary amine.[3] This introduces a chromophore.
-
Alternatively, the carboxylic acid group can be targeted with a chiral amine after activation.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature and dilute with the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP).[3]
-
Mobile Phase: A polar organic mode mobile phase, such as 0.1% diethylamine in ethanol, is often effective.[3] For reversed-phase, a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) can be used.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 228 nm (for PTSC derivatives).[3]
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
The two enantiomers will appear as two separated peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Causality and Expertise:
-
Why Derivatize? this compound has a weak native chromophore. Derivatization with an agent like PTSC not only allows for sensitive UV detection but also introduces a bulky, rigid group that can enhance the stereospecific interactions with the CSP, often leading to better resolution.[3]
-
Why a Polysaccharide CSP? Columns like Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) are exceptionally versatile due to their helical polymer structure, which creates numerous chiral grooves and cavities. This provides multiple interaction mechanisms (hydrogen bonding, dipole-dipole, steric hindrance) necessary for resolving a wide range of chiral compounds.[2]
-
Why Diethylamine in Mobile Phase? For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine to the mobile phase can significantly improve peak shape by minimizing tailing caused by interactions with residual acidic silanol groups on the silica support.[2]
Chiral Gas Chromatography (GC): High-Resolution Separation
Chiral GC is a powerful technique renowned for its high separation efficiency, making it ideal for resolving complex mixtures and detecting trace enantiomeric impurities.[4] Its application to this compound requires a derivatization step to increase the analyte's volatility and thermal stability.[5][6]
Principle of Separation
Similar to chiral HPLC, separation in GC is achieved through differential interactions with a chiral stationary phase, typically a cyclodextrin derivative coated onto the capillary column wall.[4] The enantiomers partition differently between the inert gas mobile phase and the chiral stationary phase, resulting in different elution times.
Experimental Protocol: Dual Derivatization and GC Analysis
Objective: To create a volatile, thermally stable derivative of the analyte for separation on a chiral GC column.
Methodology:
-
Derivatization:
-
Esterification: React the carboxylic acid group with an alcohol (e.g., methanol) under acidic conditions (e.g., using thionyl chloride) to form the methyl ester. This neutralizes the polar carboxylic acid.[6][7]
-
Acylation: React the secondary amine group with a chiral derivatizing agent that also enhances volatility, such as N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl).[8] This creates diastereomers that can be separated on either a chiral or an achiral column. For direct enantiomeric separation, a non-chiral acylating agent (e.g., trifluoroacetic anhydride) is used.
-
Extract the final derivative into an organic solvent (e.g., hexane) and concentrate for injection.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 220°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Calculate % ee from the integrated peak areas of the two enantiomers.
-
Causality and Expertise:
-
Why a Two-Step Derivatization? The analyte contains both an acidic (carboxylic acid) and a basic (amine) functional group, as well as active hydrogens. Both are highly polar and non-volatile. Esterification of the acid and acylation of the amine are necessary to cap these active sites, reduce polarity, and create a molecule that can traverse the GC column without degradation or excessive peak tailing.[6]
-
Why Cyclodextrin Phases? Derivatized cyclodextrins are macrocyclic oligosaccharides that form a tapered cavity. Chiral recognition occurs via inclusion complexation, where one enantiomer fits more snugly into the chiral cavity than the other, leading to stronger interaction and longer retention.[4]
Capillary Electrophoresis (CE): High-Efficiency, Low-Consumption
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[9] CE offers advantages of high separation efficiency, short analysis times, and extremely low sample and reagent consumption.[10]
Principle of Separation
In the presence of a chiral selector (e.g., a cyclodextrin) in the BGE, the two enantiomers form transient diastereomeric complexes with different formation constants.[11] This difference in complexation equilibrium results in different apparent electrophoretic mobilities, leading to their separation as they migrate through the capillary.[9]
Experimental Protocol: Chiral CE Analysis
Objective: To resolve the enantiomers directly in the liquid phase using a chiral selector in the background electrolyte.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte or water to a concentration of approximately 0.1-1 mg/mL. No derivatization is typically required.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector.
-
Chiral Selector: 20 mM highly-sulfated-β-cyclodextrin (HS-β-CD). Crown ethers are also effective for amino acid derivatives.[12]
-
Voltage: 20-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV detection at a low wavelength (e.g., 195-210 nm) due to the lack of a strong chromophore.
-
-
Data Analysis:
-
Calculate % ee from the corrected peak areas of the two enantiomers in the electropherogram.
-
Causality and Expertise:
-
Why Cyclodextrins as Selectors? Cyclodextrins are highly versatile and effective chiral selectors in CE.[10] Sulfated cyclodextrins are particularly useful as they are charged and can be used in a counter-electroosmotic flow mode, which often enhances resolution. The choice of a specific cyclodextrin depends on the size and functionality of the analyte, requiring empirical screening.
-
Why Low pH? Operating at a low pH (e.g., 2.5) serves two purposes. First, it suppresses the ionization of silanol groups on the capillary wall, minimizing analyte adsorption and improving peak shape. Second, for an amphoteric molecule like our analyte, it ensures the amine group is fully protonated (cationic) while the carboxylic acid is neutral, providing a consistent charge for electrophoretic migration.
NMR Spectroscopy: An Absolute Method
NMR spectroscopy, when used with a Chiral Derivatizing Agent (CDA), provides an absolute method for determining enantiomeric purity.[13] It does not rely on physical separation but on the differentiation of enantiomers in the NMR spectrum.
Principle of Analysis
The principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA.[14] Diastereomers have different physical properties and, crucially, are non-equivalent in an achiral NMR solvent.[15] This results in distinct, chemically shifted signals for corresponding protons (or other nuclei like ¹⁹F or ³¹P) in the two diastereomers, which can be integrated to determine their ratio.[13]
Experimental Protocol: NMR with Mosher's Acid
Objective: To form diastereomeric esters with a chiral derivatizing agent and quantify the enantiomeric ratio by integrating distinct signals in the ¹H or ¹⁹F NMR spectrum.
Methodology:
-
Derivatization (in NMR tube):
-
Dissolve ~5 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add 1.1 equivalents of an activating agent (e.g., DCC or EDC) to convert the carboxylic acid into a more reactive species.
-
Add 1.2 equivalents of an enantiomerically pure chiral alcohol, such as (R)-1-phenylethanol. Alternatively, and more commonly for carboxylic acids, convert the acid to its acid chloride and react it with a chiral auxiliary. A very common CDA for alcohols and amines is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid.[5][8]
-
Allow the reaction to proceed to completion in the NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If a fluorine-containing CDA like Mosher's acid is used, a ¹⁹F NMR spectrum can provide a very clean baseline and simple signals for integration.[5]
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of the nuclei, which is critical for accurate quantification.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton (or fluorine atom) in the two diastereomers.
-
Carefully integrate these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.
-
Causality and Expertise:
-
Why Mosher's Acid (or similar CDAs)? Mosher's acid is an excellent CDA because its phenyl and -CF₃ groups create a strong anisotropic magnetic field.[14] When the resulting diastereomeric ester is formed, protons on the analyte that are spatially close to these groups will experience different shielding or deshielding effects, leading to large and easily measurable differences in their chemical shifts (Δδ).[16]
-
Importance of Purity and Reaction Completion: This method's accuracy is entirely dependent on two factors: the enantiomeric purity of the CDA must be >99.5%, and the derivatization reaction must go to completion without any kinetic resolution (i.e., one enantiomer must not react faster than the other).
Comparative Summary of Analytical Methods
The selection of an optimal analytical method requires a careful evaluation of the analyte's properties, the specific analytical requirements (e.g., sensitivity, throughput), and the available instrumentation.
| Feature | Chiral HPLC with Derivatization | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | NMR with Chiral Derivatizing Agents |
| Principle | Physical separation of derivatized enantiomers on a chiral stationary phase.[1] | Separation of volatile derivatives on a chiral stationary phase.[5] | Differential migration of enantiomers complexed with a chiral selector in an electric field.[9] | Covalent derivatization to form diastereomers with distinct NMR signals.[5][15] |
| Primary Output | Chromatogram with baseline-separated peaks for each derivatized enantiomer.[3] | Chromatogram with separated peaks for each enantiomer derivative.[4] | Electropherogram with separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals for each diastereomer.[13] |
| Sample Prep | Chemical derivatization reaction required to add a chromophore and enhance interaction.[1] | Multi-step derivatization required to increase volatility and thermal stability.[6] | Minimal; sample is dissolved in the background electrolyte. | Chemical derivatization reaction required to form diastereomers.[14] |
| Instrumentation | HPLC system with a chiral column and UV or PDA detector.[3] | Gas chromatograph with a chiral column and FID or MS detector. | Capillary Electrophoresis system with a UV or DAD detector. | High-field NMR spectrometer. |
| Resolution | Very Good to Excellent (Rs > 2.0 is achievable).[3] | Excellent (highest theoretical efficiency). | Excellent (often superior to HPLC). | Dependent on CDA and magnetic field strength; can be excellent. |
| Pros | Robust, widely applicable, well-established, good for preparative scale.[1][2] | Very high resolution, excellent sensitivity (especially with MS). | Extremely high efficiency, very low sample/solvent consumption, fast.[10] | Absolute method, provides structural information, no physical separation needed. |
| Cons | Derivatization can be time-consuming, higher solvent consumption. | Analyte must be volatile or derivable, potential for thermal degradation. | Lower concentration sensitivity than HPLC, reproducibility can be challenging. | Low throughput, requires mg-scale sample quantity, CDA must be enantiopure. |
Conclusion
The determination of the enantiomeric purity of this compound can be successfully achieved by several orthogonal analytical techniques.
-
Chiral HPLC stands out as the most robust and versatile method, particularly well-suited for routine quality control environments. Its main drawback for this analyte is the need for derivatization for sensitive detection.
-
Chiral GC offers the highest resolving power, making it the method of choice for detecting trace enantiomeric impurities, provided a reliable and clean derivatization protocol can be established.
-
Chiral CE is an excellent alternative that provides rapid, high-efficiency separations with minimal waste, making it ideal for high-throughput screening applications in early-stage development.
-
NMR with a chiral derivatizing agent is an invaluable tool for absolute quantification and structural confirmation, serving as a primary or reference method, although it is less suited for high-throughput analysis.
Ultimately, the choice of method is a strategic decision. For comprehensive characterization, employing two orthogonal techniques (e.g., HPLC and CE) is highly recommended to provide a self-validating system and ensure the utmost confidence in the analytical results, safeguarding the quality and safety of the final pharmaceutical product.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-d86E7NjIgyx7Bb6BThJ201xfIhphwaCY0CUJprtDEwblNyfn7G-I8r_zgKrr5zK_ddNejQFVmySR9nGbOxB6mrlN4ykpSOnCxfskCzlQdRSNIhJ5R9FfjKt6EkSXhH_zhEBNlECoTZfMURzK4-WHrVjdytoQosdc-hWIw_p6VoAxBWr62d7KhuObJh4rnA2dFuip6H9WbDAxTa6PYxXHRH5tcuDy967B9qEc8_ZXl8nUnjyfvgSYIhCk6pDsSdypktlO]
- Gubitz, G., & Schmid, M. G. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGs3cX04wu9HNKghBk3AotSL8sg8PGkfnz1pNilQN8oJzYuGSZWVbyqkGaGeBZfE2W9KneHGTKRSe6Xo5BBytMopAbElObFMSr1s4M6C1epWyVHPOGnxFFKcWFNoONdzVnEJg=]
- Benchchem. A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjE2jPTr-KX3QR15WysiKG8Zc0A2Bv4tjO8l11QJvhW2Sae4NkeSrU4U-04shi_F5YP9yRJp3CDs3aR2-knD6chj4n_gZrx2px-0cj98xoyNJKdOl8iF0k7X2o_d4mfonXnT8GfKwfuWK3TEvwbEtLDyd4_BI_REZx7t4DtCAjkBLTBSPPBZSM-3HitztKLY9Dqsz6iPa5KFoetD9BJaQX5M5sLXxO9CdRWzIJgS4=]
- Benchchem. Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxedOYpncWt6csgz9UvWCgoAooUHNMSycEXEZxg5-djLiGMtw6SUuIRhhGu-Hjb5KgQdu87Eqw84X6Cb4x432BcjxeQpOh56XIb8WydX25W16ymydUxHGd0bhSU_yeGYntJjcsAt_9vldwT049OxdgXE3bE8ysF5GOT_vo1MtVQWjNhMtiDsFVWep08b3SSjl9-G7XGxMf7eAFy19ETYDI1K43HM-_nExYivAsyqf8cn5cJn_bXOsL7mzJaLc=]
- Fukushima, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOpaMcM670oOL7UZBjyFi8LzC3rUKQupf-f7FAUkBpvon8GsiohsiGg8fd4tQkcxyS-NdcVZw2iGcUxhRt2KDwdlxHPd9vyPEf7guDpT9TIOKQdsK-0VnkdozSUmR6TZqPaS5zWtm8amQdusD5ttGV]
- Koch, H. A., & König, W. A. (2003). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of Chromatography B, 793(1), 3-25. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrcmtm0VSxY1i_k8RY-HDv66Dk-EbsjNSsaRRFUY88lQZPytTheJCRwxanTq-WsttpC7vtvNdrjOO-vzBQ8-V3iTwy2PggPWLKKQDIdXLTEapu84GVFX8B65CnancHiMgwO4OZ]
- Fanali, S. (1999). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 89-122. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfF7R9U6u9imF-Jlepmchg9pFnRIEcEJQtOKGLObsaeOgvpbNpwsMPlkM8NHuCpknleWihWL7MXcAdT4BkndpFdgubBfypbgp5tnPBYmhKrgbHj88_6G04btnM4UZXXqHBJHy7NVyARD5e6QdHa8rDBAQA_AakOxub5iFV4-peSGlyCcyqyvHbw6L1jib4n5lbgvPYb8oKWaqnwhrSN9CW6zofYGSVm_pj04GGPR9deoZU4P5ZKiGm]
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0OrsWIJebKBR0_x1-pNHk4h86VMLLHeu99ZAIPlv1cCLUlc1JxeLThVG6kWe7HaQ32_6lZhNaR7NJdZtUVcbT2kR_Jc14j3ISUOYDjkJyNOP066cn1gtHYPXJ4-iksmWaUGFK]
- Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [URL: https://vertexaisearch.cloud.google.
- Creative Proteomics. Amino Acid Analysis Through Capillary Electrophoresis Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6W_cOCCssQFjnRhul2ZH5_PI4V-hwqDzrhtqC7c40MGZvJ2Bx6nflbzCvfxUlqdgIFGF__3czbOqnveR4kOj5nWxRFpm9AXe4s6WAWi9bOb-uroTfK9HOTBVEqYwEl4SzrpxndKEzlWzwGewSeOGIovoDQNBh1GSQV8Fm8M_okLtkeG-6_lpTEVXeLiRKwYPr3Dml2Ti_yQ=]
- Jablonska, E., & Rownicka-Zubik, J. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(21), 3845. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeB2yfGO7yuADz3n79rqy5fe5XY-540tcWKwgjbjp60Pc3SQBbndKQqRy7ITxdmf9_uuaXSgTM-tCVOcoMeB4LXL3eB_kNFlGNN_1tS1SgRL8MmED6nhdeIHyTilA3dIy0B41S4P1bjcqFV00=]
- ResearchGate. Preparation of enantiomeric pure NH-piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRY75Q6JiJ7gyCg0EUm25RMWoG5E69NKCzIQhj2rM7q4fCTzc5PiJlxTH7D18v2yFBedzdpKCf9zbB0infupekUXSWEQzo_0hnDOSRGennPl_l8KEWqCPoDYyV0Yzs2a0dztfyPPe4pfpL6vRLvDms8KWhwhNriHqGPunCpVMVB4pv0y51dk3o_wXVwCBC_KIbVQmMtYRTb61P6Xcpr5OFLoGu337C355CNbSD-5MRb334dnQSieN-aLz6lA7hkf8pnya89w==]
- Alfa Chemistry. Chiral Derivatization Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzDdj4BHAUpokRBfORpjQtbajVfIIXw1GLHRVvTCaLtFlw21XaAQpPZHWYHzYxa0VdNh9QfFXBiydr2jV1C13ASYOKlEr1hB6HhtwF5KVcqMO53k5FFIzBtpNav6cSQ4ETYZyDE-7L_nYQwQXMJf3bUnNK0JxgW-qVPFHAx9gzUIQbAqrbUqBGgrjJxwCD7w==]
- Ghosn, M. W., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(44), 15688–15690. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGdb3EtUIRVy2Cc2e9Pld259Y13YFttInSrm_X2rnzMwuUz5okoMDVK3knTMbylcqi9tFUlPdGlWf6WiJdq32bnED4n_k6yyuJRBaFqDNcEwifskgR_mcqZ97dziQWNl51VxInoUCTUGnqdfY=]
- Regis Technologies. Chiral Derivatization Reagents/Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkRl9jWc7YBBLKtnVSywFk_8AEL-lwPreOAotGG0fJjbVl2RikBitN0zy---RGZVvUonT3gqinknviuh7PTDVh6O_IBiWJJ8baVbQtLdbswVCkHvn-NxMJzfOPidQcK-N8MZJeVqYXV2xxlM1v2j5o]
- Kuprov, I., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(2), 243-247. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD49pvZTDW1f78HFK-Imp3INd_kCMAfR98Y7rrSHTatIG9X1mtEvkdKUqdqd0qGGxtUTyKKkLP3cSEWMYAsD6Me50EFQyDgDt-9XHVjlZD5VsXalGdKJ-f1vVvhJus5PN5A6Qqj2Hpf987l4oXlivbyi7-yv_mvPVONUtGWDJwGH1pF82yrQ1l7A==]
- Goering, H. L., & Eikenberry, J. N. (1975). US Patent 3,915,641: NMR method for determination of enantiomeric compositions with chiral shift reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxgPDQIiN1OY-pHCjbhki3FM3zPKf_Kk3hLWVeAyppbJAhTG_PrnOjxmjeqH-K5nfRjl-Yk2f8SHmewMqQRouLmsc1Lnf7qjmk1gLxPIvIJbJ37KqsiYbE61MIt-DobUN4X6sf5A_BxKP]
- Aydoğan, C., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6253. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9TO3N4VZaX8gSQl8tEGIZINp93VpgQLMoj1_EUBlrtHaXD9YlFudoasC99lJkXGXVMX4v2W6Ifx9QCLOYfdymJjzXqicAWOaF6x3vNztJ21Ivw-MRJ0f9SG-kzHA0-Pzxogg3MM3SPa8CUjDX]
- Wikipedia. Chiral derivatizing agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjHB6xFANWyp4AO_NnHgUVvNmy_N58ueSe7l3nAR-nfUwLTUU3kq9k59qsdnaMmDiaTE7wo9LUppQBHPXM5akzoyBa3XR9VeExRFbPdTJf_SBXo2COD1NsWS-nZ3RpzdNARwPQG9o3krriVHAjScSBak=]
- Ferreira, A. C. S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ANc6sBK9IrqxrenYA82fnFq1A-bOv5K96pDDFhWrke8kvG9Upi6TCzluT9ziMy2I45RWf2JRTrJT1RXpk4JNgEsqWejliR2aZkJQ_bAX2e6wxGWmj1RrNIt0WRxzw_jvkg==]
- Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd7L1OVF_qzGx2fl91C9URCdGsflo55ybCuGeKYaleZ-LkKg3ne44bk1cHZ5Ke8EsMMlUfPT_ltdXbqPj1zYRPAKSyqkX7SvXOyeCUlrwst2709rJamgX_0kz-pH4RKCfy-56Q8FvxNV5guRZJ0Ak3_Vjlj0EyS1rsPBknb7ZMzyvR24cFxBXjilciVEWy8mbxAw-C]
- Google Patents. (2016). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcTFNv9E7KCAEfISnHy0e06jZ2lp2PtUBeHBHnWPg8Zy2zIuO3Qixagl2QYqKeLwvnkq6pNlqNFO6i4Iq5JOKbdK_RqAxHHSHeGuYJPRrGzXYCsQFyVKFQe_6EiRRHCJyvx3u8lnCdknnVnZHc-5g=]
- Grokipedia. Chiral derivatizing agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbAlhnEQ4u8MqZR7Nuo02Ji2Sf2ocXcvPj_atpqrhpkJpFhfWUfkBY6FyRwV6D7Or56JwXx-NMuFQTITPCH8fJE5-_OM3DRGMI9YU5B9hqQo7APZvvYEKC6pXtuSyZLCupbgCmIUCaRrLfx8QCBYyi]
- Noctor, T. A., et al. (1992). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 577(2), 305-13. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-TEydcR2XJots-uPQr0IojY35NojQ-AdYTwFtUPw02QUQ7UO4z5AEljRTk5GzRmWNzj12fDyqu7nFVm_DphxrCI-Fo6CXe35WSAr7nJxNkqgP3CjmolKY5YIQtaxS2Fzf6fQ=]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dJoLal2JuLpCx5g8_jVgwVYTWDNYsvVxWkt0dqlNmGNE5lY8CYj4nfBobNbXmHEiKhezhvF_VTVqhg84QezbLJGSDVuJ_cQitsbD-99ConRlk__wluCSc2NO0jObUaKkd7ptc4HVr588MgXA9QbvxmghV8SsBwdoXVXqL5HQ6KDJHejExPCiOsNzyvjZNrNss7gm]
- Phenomenex. Chiral HPLC Separations Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2fSnzbp3_gDzT98EcmDjwfFFhuCFwVVP0pcqtfuZ8hE9B4Q1pxhnXxVT0guzwpwd_OLKbGB2JZbLrCbKVa0oFsThjMutc5k3I2Fb16Z5SyUnStBC-B89UGJ53o1hcErTF-h-8SkCkZQ=]
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh1FEIXRrDWWouk3oczlQEcjJHmL4-4XIg8aLd_CaU6_NOUvh5xXBmfhL45cXska6ZkDiTIo18fZPzm4UYKjmyQlmMxb-6OQLjqXOgCDU4WPGDHfVktAz-67myP3FEsA4-Z0XDcfgcYsrxzVMRWJ_fINg_2NBbIoUzh6UPNaUE0Ebon3qxkhqf61W4C_r6yOpt7LkNOfbnjJelz8kKNuneDZl-]
- Sigma-Aldrich. (2S,3R)-2-Methyl-piperidine-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyqCd42MhgnIzfc-kHP_XGyiqw04_qVAOcvUI-baY-QXxRJF-NTYpzAgvC4psDloMVgvQ2s962hD1X2YQ3hG2TCvOMUriwGnih_14xpQmnbQX5JH5xA-HKCKmHxKNLRbQLLTz2aiWiRj68kXUv96ro8ADjSwyQMoJIQjtqFF5OfwFp8qYKKmDaUGS0kVTSgtExvVd9VPW1lKpF1ZUkVA==]
- Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2-t2mPPOFFuH7ZW5Q0m24S7Qkqi5F-8t5O7qu4bhWyxNPGVyVfiMoAm_kK_0oVmPtPxNNjxF8rSBA_brTsOve1R0pQvE9gPTJqDKifBfQW9hDM8SadPgBZoCZpSo6u_GOgS4I6_nwdhxcvm6jsHNccVRHWCMsz-VGa0b8kHiE2p0=]
- The Royal Society of Chemistry. Supporting Information: Piperidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHygH7JpaoAz514WAs-EnZ4A5VTEbeXsUaBFOdBo3p4Xv03gjk5mjXO-Er04Q_hiKQYf78VjETyCsCdXmlx_i7_yDhUP1peseP5JJ9K1ZfSFZe4D7nqrrkYaHTsbEM31hUpZYPSK_XZDO1LPoNcZQ4Ah2xLAl8tna8=]
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjzMKArzyDj1SlQSk6p5i54P8HJldFQZuOPnJocn3rIBt0eQpDLnRVCGwEBGIgzi9RKRfwuWw7YNcOLHLWuxv6MYPquVuVnQ9cJKUi1ZdiT4_KNisEYAzkRvQXDyI-TJ5EbvERDD8jJ22f-KwX2f_vBpm74-2lx7K1Jxdhcqaqr6iaF_1f1zMDi8bgcUMD2YA6Bkl-loAyb03KZ6K88x1twb6faEcTHiTodweNFpGVMSVWg58fwM=]
- PubChem. (2S,3R)-3-methylpiperidine-2-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3txiCwu2SbtPx9jwUFRCB2zJGfK_5J07-jFIYNRfrE4lNsTAxxP6BsNhOs6wZ-mn1ZwVUgFuQSQlDuLKkWcgE18xD-VPsyF7Eqja2rNlS8IszUbfAkjPRg-AQluFTq6Iv1vyv6IZLuXlqlbYAwbw5wv78w9c0PlnDPS3iumt6siM39ErVHrGilkT665f7Cy0=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. rsc.org [rsc.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 12. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. grokipedia.com [grokipedia.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 2-Methylpiperidine-3-carboxylic Acid Conjugates
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of reliable immunoassays. The hapten 2-Methylpiperidine-3-carboxylic acid, a substituted piperidine derivative, presents a unique challenge due to its small size and potential for structural similarity to other endogenous or exogenous compounds. This guide provides an in-depth comparison of key immunoassays for characterizing the cross-reactivity of antibodies raised against this compound-protein conjugates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for robust data interpretation.
The Imperative of Cross-Reactivity Profiling
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[1] This can lead to false-positive results and inaccurate quantification in immunoassays.[2] For antibodies targeting haptens like this compound, a thorough understanding of their cross-reactivity profile is paramount to ensure assay specificity and reliability. This guide will compare three widely used techniques for this purpose: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Experimental Design: From Immunogen Synthesis to a Focused Compound Library
A robust cross-reactivity study begins with a well-designed experimental framework. This includes the synthesis and characterization of the immunogen and the strategic selection of compounds for specificity testing.
Immunogen Preparation: Conjugation of this compound
Since this compound is a small molecule, it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins.[3] The choice of conjugation chemistry is critical and will influence the presentation of the hapten to the immune system. The carbodiimide crosslinker chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), is a widely adopted method for coupling the carboxylic acid group of the hapten to the primary amines on the carrier protein.[4]
-
Dissolve the Hapten: Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high concentration.
-
Prepare the Carrier Protein: Dissolve the carrier protein (e.g., BSA) in 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.
-
Activate the Hapten: Add a molar excess of EDC and NHS to the dissolved hapten. The NHS ester intermediate increases the efficiency of the reaction and reduces side reactions.[5] Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) or using a desalting column.
-
Characterization: Confirm successful conjugation and estimate the hapten-to-protein molar ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore.[6]
Designing a Focused Compound Library for Screening
A comprehensive cross-reactivity study necessitates a carefully curated library of structurally related compounds. The selection should include molecules with subtle to significant variations from the parent hapten, this compound.
Table 1: Example Compound Library for Cross-Reactivity Screening
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The target analyte. | |
| Piperidine-3-carboxylic acid | Removal of the methyl group. | |
| 2-Methylpiperidine | Removal of the carboxylic acid group.[7] | |
| 3-Methylpiperidine-2-carboxylic acid | Isomeric variation in substituent positions.[8] | |
| 1-Methylpiperidine-3-carboxylic acid | N-methylation of the piperidine ring.[6] | |
| (S)-Piperidine-2-carboxylic acid methyl ester | Esterification of the carboxylic acid.[9] | |
| (2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid | Introduction of a keto group.[10] | |
| Nipecotic acid (Piperidine-3-carboxylic acid) | The parent piperidine carboxylic acid. | |
| Isonipecotic acid (Piperidine-4-carboxylic acid) | Positional isomer of the carboxylic acid. |
Comparative Analysis of Immunoassay Platforms
The choice of immunoassay platform can influence the observed cross-reactivity profile.[11] Therefore, employing multiple methods provides a more comprehensive understanding of antibody specificity.
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a robust and high-throughput method for quantifying antibody specificity.[1] In this format, the test compound competes with a labeled or coated antigen for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the test compound.
Caption: Workflow for SPR-based cross-reactivity analysis.
Cross-reactivity in SPR is assessed by comparing the kinetic and affinity constants of the analogs to those of the target analyte. A higher KD value for an analog indicates weaker binding and lower cross-reactivity. Specialized software such as Biacore Insight Software or Carterra's Kinetics analysis software is used for data fitting and analysis. [5] Table 3: Example SPR Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1 x 10^5 | 1 x 10^-3 | 1 x 10^-8 |
| Piperidine-3-carboxylic acid | 5 x 10^4 | 5 x 10^-3 | 1 x 10^-7 |
| 2-Methylpiperidine | No Binding | No Binding | N/A |
| 3-Methylpiperidine-2-carboxylic acid | 2 x 10^4 | 1 x 10^-2 | 5 x 10^-7 |
| 1-Methylpiperidine-3-carboxylic acid | 3 x 10^4 | 7.5 x 10^-3 | 2.5 x 10^-7 |
Western Blotting: A Qualitative Assessment of Specificity
While primarily a qualitative technique, Western blotting can provide valuable information about antibody specificity, particularly in complex biological matrices. [12]It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with the antibody of interest.
-
Prepare Conjugates: Prepare protein conjugates of each compound in the screening library using a different carrier protein (e.g., ovalbumin, OVA) than the one used for immunization (e.g., KLH) to avoid detecting anti-carrier antibodies.
-
SDS-PAGE: Separate the protein conjugates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. [2]5. Primary Antibody Incubation: Incubate the membrane with the anti-2-Methylpiperidine-3-carboxylic acid antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
The presence and intensity of a band corresponding to the molecular weight of the protein conjugate indicate the degree of antibody binding. A strong band for an analog's conjugate suggests significant cross-reactivity. The absence of a band indicates high specificity of the antibody for the original immunogen. It is crucial to include a loading control and to ensure the specificity of the secondary antibody. [2]
Synthesis and Comparison of Findings
A comprehensive cross-reactivity profile is built by synthesizing the data from all three platforms.
Table 4: Comparative Summary of Immunoassay Platforms for Cross-Reactivity Studies
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Western Blotting |
| Principle | Competition for antibody binding sites. | Real-time monitoring of binding events. | Immunodetection of immobilized antigens. |
| Data Output | Quantitative (IC50, % Cross-Reactivity). | Quantitative (ka, kd, KD). | Qualitative/Semi-quantitative (Band intensity). |
| Throughput | High. | Medium to High. | Low to Medium. |
| Label Requirement | Labeled antigen or antibody. | Label-free. | Labeled secondary antibody. |
| Strengths | High-throughput, cost-effective, well-established. | Provides kinetic information, high sensitivity. | Useful for complex matrices, confirms binding to conjugated form. |
| Limitations | Endpoint measurement, susceptible to matrix effects. | Higher initial instrument cost, can be sensitive to buffer conditions. | Less quantitative, lower throughput. |
Conclusion
The rigorous evaluation of antibody cross-reactivity is a non-negotiable aspect of developing reliable immunoassays for small molecules like this compound. By employing a multi-pronged approach that combines the high-throughput capabilities of competitive ELISA, the detailed kinetic analysis of SPR, and the qualitative specificity confirmation of Western blotting, researchers can gain a comprehensive understanding of their antibody's performance. This integrated strategy, grounded in sound experimental design and meticulous data interpretation, is essential for ensuring the accuracy and validity of subsequent applications in research, diagnostics, and drug development.
References
-
Carterra. (n.d.). High Throughput Kinetic Analysis and SPR Software. Retrieved January 12, 2026, from [Link]
-
Cytiva. (n.d.). Biacore Insight Software. Retrieved January 12, 2026, from [Link]
-
Precision Biosystems. (2023, June 8). Evaluating your Western Blot Results. Retrieved January 12, 2026, from [Link]
-
Cytiva. (n.d.). Biacore Intelligent Analysis™ software. Retrieved January 12, 2026, from [Link]
-
Enzo Life Sciences. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved January 12, 2026, from [Link]
-
StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved January 12, 2026, from [Link]
-
LabXchange. (2021, June 27). How to Interpret a Western Blot: The basics. Retrieved January 12, 2026, from [Link]
-
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
Addgene. (2022, January 24). Western Blot Protocol. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies.
-
PubChem. (n.d.). (2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (2S,3S)-2-methylpiperidine-3-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved January 12, 2026, from [Link]
-
RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (2S,3R)-3-methylpiperidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylpiperidine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (S)-Methyl piperidine-2-carboxylate. Retrieved January 12, 2026, from [Link]
-
Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 289(1-2), 115–125. [Link]
-
Springer Nature Experiments. (n.d.). Conjugation of Haptens. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). Edc Sulfo Nhs Protocol. Retrieved January 12, 2026, from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved January 12, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid | C7H11NO3 | CID 177787883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western Blot analysis: steps & applications guide [praxilabs.com]
- 12. Evaluating your Western Blot Results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
A Head-to-Head Comparison of 2-Methylpiperidine-3-carboxylic Acid and Pipecolic Acid in Drug Design
A Senior Application Scientist's Guide to Selecting the Optimal Piperidine Scaffold
In the landscape of medicinal chemistry, piperidine rings are a cornerstone of drug design, valued for their metabolic stability and ability to confer favorable physicochemical properties.[1] Among the vast array of substituted piperidines, pipecolic acid (piperidine-2-carboxylic acid) and its methylated analogue, 2-methylpiperidine-3-carboxylic acid, present a fascinating dichotomy for drug designers. While structurally similar, the simple addition of a methyl group dramatically alters the molecule's conformational flexibility, steric profile, and ultimately, its pharmacological impact. This guide provides a head-to-head comparison of these two scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.
Molecular Profile: Conformational Rigidity vs. Flexibility
The fundamental difference between these two molecules lies in their conformational freedom. Pipecolic acid, as a six-membered ring analogue of proline, possesses a degree of flexibility that allows it to act as a proline mimic, influencing the secondary structure of peptidomimetics.[2][3] This flexibility can be advantageous for fitting into less constrained binding pockets.
In stark contrast, the 2-methyl substituent in this compound introduces significant conformational constraint. This rigidity can be a powerful tool in drug design, locking the molecule into a specific bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity. Furthermore, strategic placement of the methyl group can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing the compound's pharmacokinetic profile.[1]
Physicochemical Properties: A Comparative Analysis
The introduction of a methyl group subtly alters the physicochemical properties of the piperidine scaffold. This can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Pipecolic Acid | This compound | Implication in Drug Design |
| Molecular Weight | 129.16 g/mol | 143.18 g/mol | Minimal difference, unlikely to significantly impact "rule of 5" compliance. |
| LogP (predicted) | Lower | Higher | The methyl group increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility if not carefully managed.[4] |
| pKa (predicted) | Basic (amine) and Acidic (carboxyl) | Basic (amine) and Acidic (carboxyl) | The methyl group can have a minor electronic effect on the pKa of the neighboring amine and carboxylic acid, which can influence ionization state at physiological pH and thus receptor interactions and solubility. |
| Stereochemistry | Chiral center at C2 | Chiral centers at C2 and C3 | The presence of an additional chiral center in this compound offers more opportunities for stereochemical optimization to improve target selectivity and reduce off-target effects. However, it also presents greater synthetic challenges.[5][6] |
Synthesis and Accessibility: Navigating Stereochemical Complexity
Both scaffolds are accessible through various synthetic routes, often starting from substituted pyridines or employing multicomponent reactions.[7][8][9]
-
Pipecolic Acid: The synthesis of pipecolic acid and its derivatives is well-established, with numerous methods available for producing both racemic and enantiomerically pure forms.[7][9]
-
This compound: The synthesis of this disubstituted piperidine is more challenging due to the presence of two adjacent stereocenters. Controlling the relative and absolute stereochemistry requires sophisticated synthetic strategies, such as asymmetric hydrogenation or diastereoselective reactions.[5][6] The increased synthetic complexity can be a significant consideration in the early stages of drug discovery.
Pharmacological Implications and Structure-Activity Relationships (SAR)
The choice between pipecolic acid and its 2-methylated counterpart has profound implications for a molecule's biological activity.
Pipecolic Acid: The Proline Mimic and Beyond
As a homolog of proline, pipecolic acid is often incorporated into peptidomimetics to modulate their conformation and improve their resistance to proteolytic degradation.[2] This strategy has been successfully employed in the development of various therapeutic agents. For instance, the substitution of proline with pipecolic acid in a peptide substrate of HIV proteinase converted it into a selective inhibitor.[10] Furthermore, pipecolic acid itself is a neuromodulator in the mammalian brain and has been investigated for its role in neurological disorders.[11]
This compound: A Tool for Enhanced Potency and Selectivity
The conformational rigidity imparted by the 2-methyl group can be leveraged to enhance binding affinity and selectivity. By locking the molecule into a specific conformation that is complementary to the target's binding site, the entropic cost of binding is reduced. This can translate to a significant increase in potency.
A hypothetical example can be seen in the design of a kinase inhibitor. If the bioactive conformation requires a specific dihedral angle between the piperidine ring and an appended functional group, the 2-methyl substituent can help to enforce this geometry, leading to a more potent inhibitor compared to a more flexible pipecolic acid-containing analogue. The steric bulk of the methyl group can also be used to probe for specific interactions within a binding pocket or to prevent binding to off-target proteins, thereby improving selectivity.
Experimental Corner: Protocols for Comparative Evaluation
To empirically determine the superior scaffold for a given drug target, a series of head-to-head in vitro assays are essential.
Protocol 1: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compounds by measuring their ability to displace a known radiolabeled ligand from the target receptor.
Objective: To compare the binding affinities of a pipecolic acid-containing compound and its this compound-containing analogue.
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable high-affinity radioligand for the target receptor (e.g., [³H]ligand).
-
Unlabeled test compounds (pipecolic acid and this compound derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail, 96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.[12]
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.[12]
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.[13]
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[12]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.[12]
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12][13]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.[14][15]
Objective: To compare the membrane permeability of a pipecolic acid-containing compound and its this compound-containing analogue.
Materials:
-
PAMPA "sandwich" plates (a donor plate with a porous filter and an acceptor plate).[16]
-
Lipid solution (e.g., 10% lecithin in dodecane) to coat the filter.[14][17]
-
Aqueous buffer (e.g., PBS, pH 7.4).[17]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.[16][17]
-
Plate Preparation: Add buffer to the acceptor plate wells. Add the test compound solutions to the donor plate wells.[16][17]
-
Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).[16][18]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.[16]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Visualization of Key Concepts
Caption: Comparative attributes of Pipecolic Acid and this compound in drug design.
Conclusion and Future Perspectives
The choice between this compound and pipecolic acid is not a matter of inherent superiority but of strategic selection based on the specific goals of a drug discovery program. Pipecolic acid offers a flexible, readily accessible scaffold ideal for peptidomimicry and exploring broader chemical space. In contrast, this compound provides a conformationally constrained building block that can be a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties, albeit at the cost of increased synthetic complexity.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access complex substituted piperidines like this compound. Additionally, a deeper understanding of the interplay between conformational restriction and target binding, aided by computational modeling, will further empower medicinal chemists to make more informed decisions in the selection of these valuable scaffolds.
References
-
Forman, A., et al. (1971). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. PubMed. Available at: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
Reissig, H.-U., et al. (2025). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics. ResearchGate. Available at: [Link]
-
O'Hair, R. A. J., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed. Available at: [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]
-
Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. Available at: [Link]
-
Le-Corronc, H., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available at: [Link]
-
Lemke, B. C., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. PubMed. Available at: [Link]
-
ResearchGate. Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available at: [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
-
Richards, A. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. PubMed. Available at: [Link]
-
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. Available at: [Link]
-
Neudörfl, J.-M., & Schmalz, H.-G. (2001). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
Onnis, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Neudörfl, J.-M., & Schmalz, H.-G. (2001). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Arkivoc. Available at: [Link]
-
W&M ScholarWorks. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks. Available at: [Link]
-
MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]
-
Wikipedia. Sirolimus. Wikipedia. Available at: [Link]
-
NIH. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. Available at: [Link]
-
MDPI. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists. MDPI. Available at: [Link]
-
Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Available at: [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]
-
ResearchGate. Some proline and pipecolic acid derived drugs. ResearchGate. Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Návarová, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. Available at: [Link]
-
Giacobini, E., et al. (1983). Identification and characterization of pipecolic acid binding sites in mouse brain. PubMed. Available at: [Link]
-
Wikipedia. Pipecolic acid. Wikipedia. Available at: [Link]
-
MDPI. Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. MDPI. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]
-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]
-
PubChem. Pipecolic Acid. PubChem. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. enamine.net [enamine.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Pharmacological Profiles of Substituted Piperidines
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in modern medicinal chemistry.[1][2] Its presence in a vast array of natural products and FDA-approved drugs underscores its significance in the development of therapeutics targeting a wide range of diseases.[3][4][5] This guide provides a comprehensive literature review and comparative analysis of the pharmacological profiles of substituted piperidines. We will delve into the critical structure-activity relationships (SAR) that govern their biological effects, detail the experimental methodologies used to characterize these compounds, and present quantitative data to guide researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine moiety's success in drug design can be attributed to several key features. Its saturated, sp3-hybridized nature allows for a three-dimensional arrangement of substituents, enabling precise interactions with biological targets.[2][4] The basic nitrogen atom can be protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets and often improving aqueous solubility. Furthermore, the piperidine ring is conformationally flexible, yet its chair and boat conformations can be influenced or locked by substitution, providing a powerful tool for optimizing binding affinity and selectivity.
This guide will explore how substitutions at different positions of the piperidine ring dictate the pharmacological outcome, focusing on key therapeutic areas where these compounds have made a significant impact, including the central nervous system (CNS), pain management, and oncology.[3][4][6]
General Structure of Substituted Piperidines
The piperidine ring offers multiple points for substitution, each providing a vector for modifying pharmacological properties. The numbering convention for the piperidine ring is crucial for understanding the structure-activity relationships discussed throughout this guide.
Caption: General structure of a substituted piperidine ring with numbered positions.
Comparative Pharmacology by Substitution Pattern
The biological activity of piperidine derivatives is highly dependent on the position, nature, and stereochemistry of its substituents.[1] This section compares the pharmacological profiles of piperidines based on their substitution patterns.
N-Substituted Piperidines
Substitution at the nitrogen atom (N1 position) is a common strategy to modulate the pharmacological properties of piperidine-containing drugs. The nature of the N-substituent can profoundly influence receptor affinity, selectivity, and pharmacokinetic properties.
Example: Muscarinic Receptor Modulators
In the development of M5-preferring positive allosteric modulators (PAMs), a chiral N-(indanyl)piperidine amide core was identified as a promising scaffold.[7] The N-substituent plays a crucial role in interacting with the allosteric site of the receptor.
4-Substituted Piperidines
The 4-position is a critical site for modification in many classes of piperidine-based drugs, particularly in the development of opioid analgesics and antipsychotics.
Opioid Receptor Ligands: The 4-anilidopiperidine scaffold is the cornerstone of the fentanyl class of potent µ-opioid receptor (MOR) agonists. Modifications at the 4-position have been extensively explored to balance MOR agonism with δ-opioid receptor (DOR) antagonism, a strategy aimed at reducing the negative side effects of traditional opioids, such as tolerance and dependence.[8][9]
A series of 4,4-disubstituted piperidines have been synthesized and shown to possess potent analgesic properties, with some analogues having potency comparable to morphine.[10][11]
| Compound/Series | Target(s) | Key Structural Features for Activity | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 4-Substituted Piperazines | MOR/DOR | Flexible side chain at the 4-position | MOR: 0.29 - 29; DOR: 6.6 - 150 | MOR agonist / DOR antagonist | [9] |
| 4,4-Disubstituted Piperidines | Opioid Receptors | Disubstitution at the C4 position | High affinity for [3H]naloxone binding sites | Potent opiate-like agonists | [10] |
| Fentanyl Analogues | MOR | 4-(Acylamino)-4-[(acyloxy)-methyl]piperidines | Not specified | Potent narcotic agonists | [11] |
2-Substituted Piperidines
Introducing substituents at the 2-position of the piperidine ring can effectively enhance properties like aqueous solubility.[12] This position is often modified to optimize pharmacokinetic profiles. Chiral 2-substituted piperidines are fundamental intermediates for developing new active pharmaceutical ingredients.[13]
Therapeutic Applications of Substituted Piperidines
Piperidine derivatives have found applications in a wide range of therapeutic areas due to their ability to interact with diverse biological targets.[2][3][4]
-
Central Nervous System (CNS) Disorders: Many antipsychotics (e.g., haloperidol, risperidone) and antidepressants incorporate the piperidine scaffold. Its ability to cross the blood-brain barrier makes it a valuable core for CNS-acting drugs.[14][15]
-
Pain Management (Analgesics): The piperidine ring is a key component of potent analgesics like meperidine and fentanyl.[3][4]
-
Allergies (Antihistamines): Non-sedating antihistamines such as loratadine and fexofenadine are piperidine derivatives.[3]
-
Alzheimer's Disease: Donepezil, a leading drug for Alzheimer's therapy, is a piperidine derivative that acts as an acetylcholinesterase inhibitor.[4]
-
Cancer: Piperidine derivatives have shown potential as anticancer agents by targeting various molecular pathways, including STAT-3, NF-κB, and PI3K/Akt.[5][6]
-
Infectious Diseases: The piperidine scaffold is present in drugs with antiviral, antifungal, and antimalarial properties.[3][5]
Experimental Protocols for Pharmacological Characterization
The evaluation of substituted piperidines requires a suite of in vitro and in vivo assays to determine their affinity, selectivity, and functional activity at their molecular targets.
High-Throughput Screening (HTS) and Hit Identification
The discovery of novel piperidine-based ligands often begins with HTS campaigns. A typical workflow involves screening a large compound library against a specific biological target.
Caption: A typical high-throughput screening workflow for novel piperidine-based compounds.
In Vitro Binding Assays
Binding assays are fundamental for determining the affinity of a compound for its target receptor.
Radioligand Binding Assay (Example Protocol for a GPCR):
-
Membrane Preparation: Prepare cell membranes expressing the target G protein-coupled receptor (GPCR) from cultured cells or tissue homogenates.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2) to maintain protein stability and ligand binding.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors) and varying concentrations of the unlabeled test compound (the substituted piperidine).
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target. These assays are crucial for distinguishing between agonists, antagonists, and inverse agonists.
cAMP Assay (for Gs- or Gi-coupled GPCRs):
-
Cell Culture: Plate cells expressing the target GPCR in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are also stimulated with an agonist like forskolin to induce cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay (for Gq-coupled GPCRs):
Many GPCRs signal through the Gαq subunit, which activates phospholipase C and leads to an increase in intracellular calcium.[16][17]
-
Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add the test compound and monitor the change in fluorescence in real-time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50.
Multiplexed assays that monitor both calcium signaling and β-arrestin recruitment in the same well can provide a more comprehensive understanding of a ligand's functional profile and potential for biased agonism.[18]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the piperidine scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.
Impact of N-Substitution on Farnesyltransferase Inhibition
In the discovery of novel farnesyltransferase (FTase) inhibitors, the N-1 substituent on the piperidine ring was found to be critical for activity.[19]
-
A 3-pyridylmethyl group at the N-1 position was important for FTase inhibition.
-
Changing the position of the nitrogen in the pyridine ring or forming the pyridine N-oxide resulted in a complete loss of activity.[19]
Role of C4-Substitution in DPP4 Inhibition
For dipeptidyl peptidase IV (DPP4) inhibitors, extending an N-benzyl group to a phenethyl group at the 4-position of a piperidinone core led to a dramatic improvement in potency.[20]
Caption: Logical relationship illustrating how substitutions on the piperidine core influence the overall pharmacological profile.
Conclusion
The substituted piperidine scaffold remains a highly versatile and valuable framework in drug discovery. A deep understanding of its structure-activity relationships, guided by robust pharmacological characterization using a combination of binding and functional assays, is essential for the design of next-generation therapeutics. The principles and data outlined in this guide serve as a foundational resource for researchers aiming to harness the full potential of this privileged chemical entity to address unmet medical needs.
References
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]
-
Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. National Institutes of Health. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
The Significance of Piperidine Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. National Institutes of Health. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. [Link]
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 2-Methylpiperidine-3-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylpiperidine-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the critical reasoning behind each procedural step. Our objective is to ensure operational safety, maintain regulatory compliance, and protect environmental integrity, reinforcing the principles of responsible laboratory management.
Core Principle: Hazard-Aware Waste Management
The fundamental principle of chemical disposal is to manage waste based on a thorough understanding of its intrinsic hazards. This compound combines the structural features of a piperidine ring and a carboxylic acid functional group. While specific hazard data for this exact compound is limited, its constituent parts suggest a profile that demands cautious handling. Piperidine derivatives are often flammable, toxic, and corrosive, while carboxylic acids are acidic and can be irritants or corrosives[1][2][3][4].
Therefore, all waste containing this compound must be treated as hazardous unless definitively proven otherwise by your institution's Environmental Health and Safety (EHS) department[5][6]. The primary disposal route for this chemical is through a licensed professional waste disposal service[4][7].
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | Description | Rationale & Primary Reference |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon contact. | Piperidine and its derivatives are known skin corrosives[3][8]. Carboxylic acids can also be irritating[9]. |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or permanent damage. | Both piperidines and carboxylic acids are frequently classified as causing serious eye damage[10][11]. |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed[4][8]. |
| Incompatibility | Reacts with strong oxidizing agents, strong bases, and some metals. | Carboxylic acids are incompatible with bases, while piperidines are incompatible with acids and oxidizers[1][3]. |
Pre-Disposal Protocol: Establishing a Safe Workspace
Before any waste handling begins, establishing a controlled environment is paramount. This proactive approach minimizes the risk of exposure and accidental release.
A. Personal Protective Equipment (PPE)
Your first line of defense is appropriate PPE. The selection is not arbitrary; it directly counters the chemical's anticipated hazards.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[2].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always check the manufacturer's specifications for breakthrough time[2].
-
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is required[2].
B. Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood[1]. This is crucial for preventing the inhalation of any potential vapors or aerosols.
C. Spill Management
Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material like vermiculite or sand[1]. In the event of a spill, contain the material with the absorbent, collect it using non-sparking tools, and place it in a designated hazardous waste container for disposal[1][12].
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process. Each step is designed to ensure safety, segregation, and regulatory compliance from the point of generation to final removal.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step in preventing dangerous reactions[6].
-
Action: Designate a specific waste container exclusively for this compound and materials contaminated with it.
-
Causality: Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound is incompatible with bases, oxidizing agents, and reactive metals[1][6]. Co-mingling this acidic, organic compound with, for example, a strong base could cause a violent exothermic reaction. Segregation prevents such events and simplifies the final disposal process for your EHS office[13].
Step 2: Selecting and Labeling the Waste Container
The integrity of the waste container is essential for safe storage and transport.
-
Action:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass[1][14]. Ensure it is in good condition with a secure, leak-proof lid[14].
-
Affix a completed "Hazardous Waste" label provided by your institution's EHS department[13].
-
The label must clearly state the full chemical name, "this compound," list all other constituents (including solvents and water) with their approximate percentages, and indicate the associated hazards (e.g., "Corrosive," "Toxic")[1][13].
-
-
Causality: Using a compatible container prevents chemical degradation of the container itself, which could lead to leaks[15]. Proper, detailed labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are fully aware of the contents, allowing them to manage it safely and appropriately[16].
Step 3: Accumulating Waste Safely
Waste must be accumulated responsibly at its point of generation.
-
Action:
-
Keep the waste container tightly sealed except when adding waste[13][14].
-
Fill the container to no more than 90% of its capacity[15].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][17]. This area should be under the control of lab personnel and equipped with secondary containment (e.g., a tray or bin) to contain any potential leaks[13].
-
-
Causality: Keeping containers closed minimizes the release of vapors into the laboratory atmosphere. The 90% fill limit provides headspace for vapor expansion, which can occur with temperature fluctuations, preventing container rupture or overflow[14][18]. The SAA and secondary containment are EPA-mandated practices to ensure immediate control over hazardous waste and prevent spills from spreading[16][17].
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is full (or you no longer need to add to it), contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup[5][13].
-
Causality: Hazardous waste disposal is a highly regulated process governed by the EPA and local authorities[16][19]. Only licensed professionals have the training, equipment, and permits to transport and dispose of chemical waste in a manner that is safe and environmentally sound[19]. Never attempt to dispose of this chemical via sink drains or in the regular trash [5][13].
A Note on Neutralization: While dilute aqueous solutions (<10%) of some simple carboxylic acids may be neutralized for drain disposal in some jurisdictions, this practice is not recommended for this compound without explicit approval from your EHS department[1][13]. The piperidine component adds complexity and potential hazards that make this method unsuitable as a general practice. The default and safest method is collection for professional disposal.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the disposal of this compound waste.
Caption: Decision workflow for safe and compliant chemical disposal.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMNNd1ZjCZKpnY2GsjeXWIbxwkUNTVMxr82_e8FD2U-uFqPMoDOO1MSAYEahz4h0Wc0gV7Smv9PsvDfEaOPniuVOQx4WmYF6CGmN0y9vP_Y93MpDqsc8_94-Xlrq0lTCj7lPC22vDxTffPWpQvBjIqygrLs9NCptXxRhFqazKn-RbgSIWNAV-upIr4wNL18YYAk3KE0XH2H8Az08urgkylxP4yJqd8ADO47g4MKEc=]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRo7xCmKlbzlydZQFZfxbtzn9t3lw99zcUgraR0E9NQjEb4lEo92qoT8QGiN540fDhFOxf4JMM2jCFpuFUoidq3DDg3NzGawBbADIHBjfz1oINfpHB5TcYX5tpMWJSDDCwR7xdQi9unuJlMeYtTfFv7iLi]
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9HhMeJEButwn5EigPtfDnoS3RTlOyVvC1tmnO_kMF7zFk4_MJWzUpLSnvpYOZdFwlaSURQU_QaYRWRSYy3-mGpGpi7cJA0_UKHiFiI-G4A9aGWE90FGoEKK_qpsQ-bD5Yw66C7S1QjBY0z822lJrfZv25U-y2S8MedLK7rIK7aJiJXcnTMaxD46ACbKLRnvDpif2MhyGcBf49HNOXpBIUadP91GOEmTbiwx4rQBVyVbY4Kv5lCJIzwT4SoucxH55BFTo17uhgO1pOdbYmO5S6xc=]
- Piperidine Safety Data Sheet. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKLqymA75o2Nz3Ndbux22z18VHSzjAdVRRleKHg1OpF7OfqpPCWRB5e34S0LE3CXIDAxsX2CZ_j8yR29rGnagSabxmVce5JQqdtXQ_wmyR2Y6Itt0wLq_6GkuNgQ8NjQRolNY5ZAup]
- (3R,6R)-1-Boc-6-methyl-piperidine-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6mWaPSk4pb1IXjGfLBf9GpnASLHRU1fEKrbwrRbA4miKHGCUPRaIYz5Vlcqg-TNTfLmg8xURNqMgImp3bZyyLpoVfFuMtidm2rnOqK7kMTqulOCc5sd2D6GA6r6WZOA==]
- 1-Methylpiperidine-4-carboxylic acid hydrochloride Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHItGm1AdVqwdINf5OLEfN8sE4aEsB_eIk5KFQad1GpjDMHMMGve1jK2akwoTsevtl46Olta5JJI2ofK3n-xrwB8y_n2vDmXGppm3aA56WECjryaYLqkdfB09JLPz3OED9M02kfoTE2UbWux0lRNbwQo9w7aYERQmYoeSf1HesmOdBrEbngCiZkd4xNPpl0COm36ODSHk4C1Zi6SE4kVQAYncQCjTtfbh5lNtMAcJRMggerknZzBNL8ygKWFnL]
- Hazardous Materials Disposal Guide. Nipissing University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-tE-Yg86QfUzVDdIFDrUHWXxthism62JhNtvIW0KK8FpH9nHm6AYWvBN_c2FtTwa1TRjdJ7O8KJ59EWfHQ_GZRwR43BkieXaq2hUcNgXM7TuP_c4MO7r0dVWJuCnV4yvuRTqDg4oXmNzDMHgKr4q0afVWxEEwwmlisQuxxLTvMoh5EZ0ZQFOVBzlWBVqfZ4e2UBHTz1Y5wI9kYZPlcp7dGQc=]
- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmdqwrZKuxMaMq7WxTJLJ8nSgm-HMUUryCtJQtMS5-QrcacMPXtMp_ki2dWRSFHJ1Iftqjul2cbPzR6Y5Sr9m3nRavvrPAt5KiILxE1IGbUMKMc4thMKfG1SRAWTOSbgkZ4pnIhCsEFretiWdRWLX2G5ashqAky5MpRbsHw6Rvdk0wiOaVrZ4AEyt3xeNOmJ0vw0tWSBfiZEfPMqvJ4DIeyj45NXjq-8pygzC4wfpCIuSjhCMMwuvsdQZnyAMvG2GnJ_0R2VSPMrD5edjRhWfUQHWp4ucbhohClZBzjYfeBVcQ1ZwNKm3UJm]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApV6S4b-8STVexJGg5_ihrXZSn50C_KK0SMll7h90OolUA16dFa-xa6nK9FNbbpHSch80QhHlEp4l-PSAOBk1MjurcbzSZb8oKNOzjeiz00hE9ijUAn7sHzVQxxNBT0paBsOIg_JcyZnoXsEg3EEuulZeNecXeJAiapjBhsXj46tYhI45QYUUTCY5MG4DWjHPN7DO_2b9dUwyIuzMXcQA63b_hM0I]
- Piperidine Safety Data Sheet. Penta Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwKotmIYyesb4mFhm32O_6-1d8OCMQbBY-XmnoKzsad9lyfIdhbJLo8WnJyUoxErl8KeNy0QOfYl5WztvHcaXKulMaOTmcBFUbcalv1hswF2qOYbG3ZbAmcYosdS1k2IUYQDiS1kNPXV9GwjAX0NZYtZXdqBNxJjlxu7J_0OTT8RSGHTb8kFwFVHR]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaT1FRELWRoSuQIZQzw74m2bgyLGDpNj8u6gUopTLwMhNXHAZZJ0pZTxOXhPlmHy33lZICbi3KKXbkPef9B-N3MysOkQz2hzSLZpQH2Uqy9O6Q4K2OUYzjlwjoQVg91yEKG0__qH-OZJv90DS9N9srVLJ_tdEngTWj2DosBAe6]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXU7UGDOdoUu9I4rJowFBdzxU6qN-WeMktLYQTcKqhT75HY3DFEDRWRxErJamuEUsTuRp8nFFQZaTcwL1mF8bTkBCm_LmoIy0gsOyy1EDQJWg9vNk3jMZpGXb3dZXRC2-bHFa_QYrBckt7I6QDUYUDNjMp8yiFuj1jmEtpx4HHL7T8HUvmfGVnxByCz30gDvPBzajY5ho7lV3sHwxGmH9z0A==]
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI3qlO4ZSAH8hyYwskelpRg1XzaLQuNH7qPHOvexDH7IqaQQw-SUbcMIkaK-rdKrNiD7ZLPd16tDTQoQEFOfTeIUm88iPFIKNJXqm4vFKCcNfZ3Gk67PBx_NLkT4fQ1z3FV2bGR0B7uId806PcXWMH9DhGFA53mJKkSJKFaPySIQK8wPyANERaote8BcGe7h4fKQXAwwjMEgquI4gw0K1NjCQXgXv91nZ0BBNtFyIXVx6qi8x5SAsvWlfiBjtncZGi49Y=]
- Piperidine Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_jNYIan-GpXLZ2jRQ3UFXhEV4cKw8Tq44TxZkX0UvMypVyTIwAUdpLfcBgnbuBVREKeWkuIHmC_UIu-LIMF_K9c7kLBMCcxXuFjPeDGqot0OCTf-G_t9cR3kftqUVR67Mlefbnmm0TLLdaq4bTkusSC012ZhPqXP7FAQuiTjrhtMqXeT3jO24hweo5s=]
- Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1dk1tCZ1yqMhFYoqLT39v1Jv3fud3881oSIfhIiRHzVH0i8Gk8ZSYo5z0m5iYpFyEpFWWWD5Dfm885YAWowVYVYZUmU4DDDkrP311dEppWOYTiSnp7HiVZN2shFHHcK2tCwcV3HGOQBmHLRZkPsathGfGjkYWV90i8tonzNnhKoz0MK9eSrNie3mHKy5C]
- 2-Methylpiperidine Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIMfJiH3WyYC5FSZanL45fthYwKJK9UzCjkQlP0ENQKWnNyKwBdwS82Sldb1OWP2toACKZPRqC9UaCSXhUjavbhrSSnPhMvzqn2_p7H8NpPwJ7wI0FPWe0vjr-rDfB4lrjcisLKR3tpKqPc1l6gBgtZIKhE4yT2hn_jXuWLUBqG7MmFvB6V7UTL2qnFjub1CGIl8bjE-IUWMcBlY42Q4COokxokPaeAKHbxy1gT95m0NPcREOAPf3f0whqbtXT]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuKuCDt6l6WN_IF-L2NreaWuH4UlxcEIxc__7oZ1mgwmh4HiNAMJEsGIjJfEdLuUE2cT8ZwSm5gMCaPN-1byxw6QuNbfRlanh-ufAXC2SaF1FpCFRTexYa2UbN-QxuL4vY2I4VFag1-YRWiBAOc1iwKwpc3Q1wShsOWpD22ELeYIEYfo4y6HzpPEuJJCBMZiuUout-79_LLbG76eEtX7VO3tvvPquaWgWrkeI6YPypc8b2Kj0qRLJq6A4UJO_BqmK05lJ0rtQptKjutirp_iDWA-gKfbv7thJdoV0Z]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG231SPCsvSZxxWXdeMZ1iMVi2xF_2yP8mx7l59hE7pfHbQ0eKUhqSdbCs7FR0reoYeqxLp3nf9n9UlK1Gia8iMmzHxtFmGnzQxK4hUcdUr45RO5x5F8bunQj_cExRM9WUnodWf1PHhgFxszECVvrTAwM5jvEVHww==]
- 2-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPdKIIZ7nfT9bAtjYK2hfw4cU1B7VbP0-NCVXl7J0qOYeSZKQ5eIbg5d42x9qiP3GvdT3t81hr7cmOlcN6JwKyIEcnNIQksPdsP3Liq70EnY1Lmb8Xtw7Kal4lxOdG2w==]
- Piperidine Safety Data Sheet. [Source not specified in snippet]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFReecteXevYl7R5rj31W4fwtUB14Nbi54fEMYGd9QM2Ye1xa6OWjMY-Y_4_VimRrYqkeE_AjmBZTCmIZmmTDZhMdYlG3dwKJomJZGn_jqaioT71ysAsU414pOcjG063fTiA9pj-lRiEmh99olcTBooxlvSbfJGuWhGLg==]
- N-BOC-Piperidine-4-carboxylic acid Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWtnSk-E2JHZY7qeemj8KG8SsUj5e84vjnAgsFFfxp4AJWJmGgokS4ZHkp_lE1mAo5vX0MLMUDBkxmb6utEaPauHQb2seCFMEw7dMngrrpVhMbwoydnYy4S8oyH4Po7R80F4Gkq7GSiaum3vXK4qBKz7_uoygVHJWXlAJ1in9MVeagJ9ddpMBgHTM96-MDUloP]
- 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid Safety Data Sheet. [Source not specified in snippet]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEihTmzinSGeOXAedxZswSaKd70Gt2zZsXEIy5sn5e94b6mG1NFIDFDlqQJws7xCJIRWoRMLmWtEpn8-2lzK9VKFxPLjddoz8lNXwsZIMw_kNHHHClEjIjAYnrjchMkJA4nQ3Sqdeerx0UyjJKk57OdZp4=]
- Piperidine Safety Data Sheet. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnO2RTudPIuZFPpM5lrIKzjZSXh9S7xGfumqgciOyPOmmMl8GlBi17P5uL2CrlW8uImxishNollTvXcUREs_0-U4HGpGHQB3LqLszDl_LQNY5JVPFvRLLkvJK3lAy4bD99wJxVhSypIgmYNrJU6-9BQdTh9YEvx2pb_QlTIMDNbffejeZXvIOkjqU5tRi_0I3P3CoV0uXoM99gv4v9Bl58_CR1oMhCC35GcxRWIbDkh04IKCHD8lKg2bPm1gmm_TONUGHjIKa6hehzDjAZX0LEPCDjhcUghj5k7AE3XPCEWWcWi7zm5E6zow_kOr4jcr93RZ9BrpATBeqvsVlg22caenhGXRvhNL41JAt-RFOs29a5Nur5FLqsBn9oz_vt5PMu7_WLo-bvvM0hX29jly3zSVoNXvEQDsU0q3G_S5ZPR5quwKxd-cMdl-6GLQx5huAWfeIEdu8]
- 1-Methyl-piperidine-4-carboxylic acid ethyl ester Safety Data Sheet. AFG Bioscience LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPGcsxPp8lFYM1bq52ndWxg3ZGslbYDPLF7fb-kZiaKFK2br8oCfFEaWBX-2J8YyhlnomuelYupTaNYioagav1VsNUd6XxR5X_yrtUx02ZhVE3pARIBmA_3LcfpPEkI-VNcXIydsDPsnJI_7AFN5A5uJ_rhzKMsnktqOVxKW6IzedeZFg=]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuFpHj2cPhsTqHJJjSNfPwu0oCIMEyrfj2y9XkUKBelQ3Jxurlie6lO7JzsLWccBcKeu_gQXLsP-gO7ymZ7v5REbEHpF5DKEJ6-EsOPgFaAKq-b9qZUs3rwLWwppcmJyzbO9V-KX-pJeqQVu0EZaZV3mJIAwInSxaZ2w==]
- 3-Piperidinecarboxylic acid Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA40e47jjh25g1GrX4EHd4KYGWwX6rqfkxGP3OiX_0z1Nada5p7wm5jgYfQAkZkbP3pa3r2Hi-J-TdM72U9wmq0qLYL8s9pDbsTsM_T3jO4q6-Hydy4giGxnWUWbXzMkMBtYJu6gbEjF7RX_v6aIGbtr2vyCjEK6nXDgSvuOwBIxxTG0vAw527iCKm7qgMa_QYRCMd2JeSco6g6cKUInpTdqrgC4_PFZmN-0x6I2yLyicQ899QIOiJ_ST_VTnKhrmbmvD6NG4V8mC8QPf-CVpNiggA5A==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. benchchem.com [benchchem.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. danielshealth.com [danielshealth.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. nipissingu.ca [nipissingu.ca]
- 19. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
